Product packaging for 1-Methylcyclopropane-1-sulfonamide(Cat. No.:CAS No. 669008-26-8)

1-Methylcyclopropane-1-sulfonamide

Cat. No.: B045804
CAS No.: 669008-26-8
M. Wt: 135.19 g/mol
InChI Key: ATJVVVCODTXRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methylcyclopropane-1-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C4H9NO2S and its molecular weight is 135.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2S B045804 1-Methylcyclopropane-1-sulfonamide CAS No. 669008-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylcyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-4(2-3-4)8(5,6)7/h2-3H2,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJVVVCODTXRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619521
Record name 1-Methylcyclopropane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669008-26-8
Record name 1-Methylcyclopropanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669008-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylcyclopropane-1-sulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0669008268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylcyclopropane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclopropane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYLCYCLOPROPANE-1-SULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R36SPL699Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylcyclopropane-1-sulfonamide: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methylcyclopropane-1-sulfonamide, a molecule of interest in medicinal chemistry, primarily recognized as a metabolite of the direct-acting antiviral agent Glecaprevir. This document details a plausible synthetic route, summarizes its known chemical and physical properties, and discusses its biological relevance within the context of its parent drug and the broader class of sulfonamides. The information is presented to support further research and development activities involving this compound.

Introduction

This compound is a small organic molecule featuring a sulfonamide functional group attached to a 1-methylcyclopropane ring. Its significance in the pharmaceutical landscape stems from its identification as a metabolite of Glecaprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1] The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, known for its diverse biological activities.[2][3] The unique structural and conformational properties of the cyclopropane ring can influence a molecule's physicochemical properties, metabolic stability, and biological activity. This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers in drug discovery and development.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from 1-methylcyclopropanethiol, proceeding through a sulfonyl chloride intermediate, followed by amination to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Oxidation to Sulfonyl Chloride cluster_1 Step 2: Amination A 1-Methylcyclopropanethiol B 1-Methylcyclopropane-1-sulfonyl chloride A->B Oxidative Chlorination C 1-Methylcyclopropane-1-sulfonyl chloride D This compound C->D Ammonia Source

Figure 1: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from procedures for analogous compounds and represents a viable method for the synthesis of this compound.

Step 1: Synthesis of 1-Methylcyclopropane-1-sulfonyl chloride

This intermediate is commercially available, which is the recommended starting point. However, a hypothetical synthesis from 1-methylcyclopropanethiol is provided for completeness.

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 1-methylcyclopropanethiol in a suitable solvent such as dichloromethane (DCM).

  • Oxidative Chlorination: The solution is cooled to 0 °C in an ice bath. An oxidizing and chlorinating agent, such as a mixture of N-chlorosuccinimide (NCS) and an aqueous solution of a chloride salt, is added dropwise while maintaining the temperature below 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-methylcyclopropane-1-sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: A solution of 1-methylcyclopropane-1-sulfonyl chloride in an appropriate solvent (e.g., DCM or tetrahydrofuran) is prepared in a round-bottom flask and cooled to 0 °C.

  • Amination: An excess of an ammonia source, such as aqueous ammonium hydroxide or a solution of ammonia in an organic solvent, is added dropwise to the cooled solution with vigorous stirring. A white precipitate may form during the addition.

  • Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1-2 hours.

  • Work-up and Isolation: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by recrystallization from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Start: 1-Methylcyclopropane-1-sulfonyl chloride reaction Amination with Aqueous Ammonia in DCM start->reaction stirring Stir at Room Temperature reaction->stirring separation Separatory Funnel: Separate Organic Layer stirring->separation extraction Extract Aqueous Layer with DCM separation->extraction drying Dry Combined Organic Layers (Na2SO4) extraction->drying concentration Solvent Removal (Reduced Pressure) drying->concentration recrystallization Recrystallization concentration->recrystallization product Final Product: This compound recrystallization->product

Figure 2: Experimental workflow for the amination step.

Chemical and Physical Properties

The known chemical and physical properties of this compound are summarized in the table below. These data have been aggregated from various chemical databases and supplier information.

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms 1-Methylcyclopropanesulfonamide, Glecaprevir metabolite M8[1]
CAS Number 669008-26-8[1]
Molecular Formula C₄H₉NO₂S[1]
Molecular Weight 135.19 g/mol [1]
Appearance White powder or yellow liquid
Monoisotopic Mass 135.035400 Da[1]
SMILES CC1(CC1)S(=O)(=O)N[1]
InChI Key ATJVVVCODTXRAE-UHFFFAOYSA-N[1]
XLogP3 (Computed) -0.3[1]
Boiling Point (Predicted) 246.4 °C at 760 mmHg
Purity (Typical) ≥98%
Storage Room temperature, away from light

Biological Properties and Signaling Pathways

Role as a Metabolite of Glecaprevir

The primary known biological relevance of this compound is its role as a metabolite (M8) of Glecaprevir.[1] Glecaprevir is a pangenotypic direct-acting antiviral agent that targets and inhibits the HCV NS3/4A protease, an enzyme crucial for viral replication.[5] Glecaprevir is primarily eliminated through biliary-fecal excretion, with metabolism being a minor elimination pathway.[5] While this compound has been identified as a metabolite, there is currently a lack of publicly available data on its specific biological activity, including its potential to inhibit HCV protease or any off-target effects. Further pharmacological studies would be required to elucidate the activity profile of this metabolite.

General Properties of Sulfonamides

The sulfonamide functional group is a key structural feature of a broad class of drugs with diverse therapeutic applications, most notably as antimicrobial agents.[2][3]

Hypothetical Mechanism of Action (Antibacterial)

As a sulfonamide-containing compound, it is plausible that this compound could exhibit antibacterial properties. The general mechanism of action for sulfonamide antibiotics involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the bacterial folate synthesis pathway, leading to a bacteriostatic effect.[2] This pathway is a selective target as humans obtain folic acid from their diet.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase Purines Purine & Thymidine Synthesis THF->Purines Sulfonamide Sulfonamides (e.g., this compound) Sulfonamide->DHPS Competitive Inhibition

Figure 3: General mechanism of action for sulfonamide antibiotics.

It is important to note that without direct experimental evidence, the antibacterial activity of this compound remains speculative. The potency of such activity would depend on how the 1-methylcyclopropyl group influences the molecule's ability to bind to the active site of the DHPS enzyme.

Conclusion

This compound is a compound of interest due to its structural features and its identity as a metabolite of the antiviral drug Glecaprevir. This guide has provided a comprehensive summary of its known properties and a plausible, detailed synthetic protocol based on established chemical reactions. While its physical and chemical properties are reasonably well-documented, its biological activity remains largely uncharacterized. The information presented herein serves as a foundational resource for researchers and professionals in drug development, highlighting the need for further investigation into the pharmacological profile of this molecule to fully understand its potential biological effects.

References

The Hypothesized Mechanism of Action of 1-Methylcyclopropane-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is a notable absence of publicly available experimental data directly elucidating the mechanism of action for 1-Methylcyclopropane-1-sulfonamide. This guide, therefore, presents a hypothesized mechanism based on the well-established bioactivity of its core chemical moieties: the sulfonamide functional group and the 1-methylcyclopropane ring. The experimental protocols and data presented are based on established methodologies for analogous compounds and should be considered illustrative.

Executive Summary

This compound is a synthetic organic compound that incorporates a sulfonamide functional group, renowned for its antibacterial properties, and a 1-methylcyclopropane ring, a structural motif known to impart favorable pharmacokinetic properties in drug candidates. It is hypothesized that the primary mechanism of action of this compound is the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1] This inhibition leads to a bacteriostatic effect, halting the growth and proliferation of susceptible bacteria. The unique structural contribution of the 1-methylcyclopropane moiety may influence the compound's binding affinity, selectivity, and metabolic stability.

Hypothesized Core Mechanism of Action: Inhibition of Folic Acid Synthesis

The central hypothesis for the bioactivity of this compound is its function as a competitive inhibitor of dihydropteroate synthase (DHPS).[1]

The Target: Dihydropteroate Synthase (DHPS)

DHPS is a key enzyme in the folate biosynthesis pathway of many microorganisms. It catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a precursor to folic acid. Folic acid is essential for the synthesis of nucleotides and certain amino acids, making it vital for DNA replication and cellular growth.

The Molecular Interaction

Sulfonamides are structural analogs of PABA.[2][3] It is proposed that this compound, due to its sulfonamide group, acts as a competitive antagonist of PABA, binding to the active site of DHPS.[1][3] This binding event is hypothesized to be a high-affinity interaction that prevents the natural substrate, PABA, from binding, thereby halting the synthesis of dihydropteroate and, consequently, folic acid.[1][2] This mechanism is selective for bacteria as humans obtain folic acid from their diet and do not possess the DHPS enzyme.[1]

The Role of the 1-Methylcyclopropane Moiety

The 1-methylcyclopropane ring is a unique structural feature that likely plays a significant role in the compound's overall pharmacological profile. The high ring strain and conformational rigidity of the cyclopropane ring can lock the molecule into a specific, bioactive conformation, potentially enhancing its binding affinity and selectivity for the DHPS active site.[4] Furthermore, the cyclopropyl group is known to influence metabolic stability and can modulate physicochemical properties such as solubility and lipophilicity, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][4]

Signaling Pathway

The hypothesized mechanism of action of this compound directly impacts the bacterial folic acid synthesis pathway.

folic_acid_pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition Pteridine_precursor Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Catalysis Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides Compound 1-Methylcyclopropane- 1-sulfonamide Inhibition Compound->Inhibition Inhibition->DHPS Competitive Inhibition

Caption: Hypothesized inhibition of the bacterial folic acid synthesis pathway by this compound.

Quantitative Data (Hypothetical)

As no direct experimental data is available for this compound, the following table presents hypothetical quantitative data that would be sought in initial antibacterial screening. These values are for illustrative purposes and are based on typical ranges observed for other sulfonamide antibiotics.

ParameterValue (Hypothetical)Description
MIC50 ( E. coli ) 8 µg/mLMinimum inhibitory concentration required to inhibit the growth of 50% of isolates.
MIC90 ( S. aureus ) 16 µg/mLMinimum inhibitory concentration required to inhibit the growth of 90% of isolates.
IC50 (DHPS) 150 nMHalf-maximal inhibitory concentration against the dihydropteroate synthase enzyme.
Ki (DHPS) 75 nMInhibition constant, indicating the binding affinity of the inhibitor to the enzyme.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to elucidate the mechanism of action of this compound.

Compound Preparation and Characterization
  • Synthesis and Purification: this compound would be synthesized and purified to >95% purity.

  • Structural Verification: The chemical structure and purity would be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Stock Solution Preparation: A stock solution of the compound would be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) would be used.[1]

  • Culture Preparation: Bacteria are grown in appropriate broth media to a standardized density (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using bacterial growth media.[1]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of the compound on the target enzyme.

  • Enzyme and Substrates: Recombinant DHPS enzyme, dihydropteridine pyrophosphate, and PABA are required.

  • Reaction Mixture: A reaction mixture containing buffer, the enzyme, and varying concentrations of this compound is prepared.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrates.

  • Detection: The formation of the product, dihydropteroate, or the depletion of a substrate is monitored over time, typically using a spectrophotometric or fluorometric method.

  • Data Analysis: The rate of the enzymatic reaction is measured at each inhibitor concentration. The IC50 value is calculated by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial assessment of the antibacterial activity of this compound.

experimental_workflow cluster_workflow Experimental Workflow for Antibacterial Assessment start Start synthesis Compound Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization stock_prep Stock Solution Preparation characterization->stock_prep mic_assay Minimum Inhibitory Concentration (MIC) Assay stock_prep->mic_assay dhps_assay DHPS Inhibition Assay stock_prep->dhps_assay data_analysis Data Analysis (MIC, IC50, Ki) mic_assay->data_analysis dhps_assay->data_analysis end End data_analysis->end

Caption: A potential workflow for comparing antibacterial efficacy.[1]

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests a mechanism of action centered on the inhibition of bacterial dihydropteroate synthase. The presence of the sulfonamide group provides a clear rationale for this hypothesis, and the 1-methylcyclopropane moiety is expected to modulate its potency and pharmacokinetic properties. Further in-depth studies, following the experimental protocols outlined in this guide, are necessary to definitively elucidate the mechanism of action and therapeutic potential of this compound.

References

An In-depth Technical Guide on the Biological Activity of 1-Methylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available, peer-reviewed literature detailing the specific biological activities, quantitative data, and established experimental protocols for 1-methylcyclopropane-1-sulfonamide is limited. This guide, therefore, extrapolates potential therapeutic targets and mechanisms based on the well-established pharmacology of the broader sulfonamide class of compounds and the unique structural contributions of the cyclopropane moiety. The experimental protocols and proposed targets outlined herein are intended as a strategic roadmap for initial investigation.

Introduction

This compound is a unique small molecule that combines two pharmacologically significant motifs: the sulfonamide group and a cyclopropane ring. The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1][2] The cyclopropane ring, a three-membered carbocycle, imparts significant conformational rigidity and unique electronic properties due to its inherent ring strain, which can be advantageous in drug design for enhancing potency and metabolic stability.[3] The strategic combination of these two groups in this compound suggests a potential for novel biological activities, making it a compound of interest for further research.

Potential Biological Activities and Mechanisms of Action

Based on the extensive history of sulfonamide-containing drugs, two primary areas of biological activity are hypothesized for this compound: antibacterial action via inhibition of dihydropteroate synthase (DHPS) and anticancer/other therapeutic effects through carbonic anhydrase (CA) inhibition.

The most prominent mechanism of action for sulfonamide drugs is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][4] Bacteria must synthesize their own folic acid, which is a precursor for the synthesis of nucleotides and ultimately DNA and RNA.[5] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides can block this pathway, leading to a bacteriostatic effect.[4][6] This mechanism is selective for bacteria, as humans obtain folic acid from their diet.[1]

It is plausible that this compound could exhibit antibacterial activity through this well-established mechanism. The potency of this inhibition would likely be influenced by how the 1-methylcyclopropane group affects the molecule's binding affinity within the active site of the DHPS enzyme.[1]

Signaling Pathway: Folic Acid Synthesis Inhibition

folic_acid_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid    Sulfonamide This compound Sulfonamide->DHPS Inhibition

Caption: General mechanism of action for sulfonamide antibiotics.

Sulfonamides are also a well-established class of carbonic anhydrase (CA) inhibitors.[7] CAs are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] These enzymes are involved in numerous physiological processes, and their dysregulation has been implicated in various diseases, including glaucoma, epilepsy, and cancer.[7]

Certain isoforms, such as CA IX, are overexpressed in many types of tumors and contribute to the acidic tumor microenvironment, which promotes tumor invasion and metastasis.[7] Inhibition of CA IX can disrupt pH regulation in cancer cells, potentially leading to apoptosis.[7] this compound, due to its core sulfonamide structure, could potentially act as an inhibitor of various CA isoforms, suggesting its potential as an anticancer agent or for other therapeutic applications.

Signaling Pathway: CA IX Inhibition and Apoptosis

CA_IX_pathway CA_IX Carbonic Anhydrase IX (CA IX) pH_reg Tumor pH Regulation (Acidic Microenvironment) CA_IX->pH_reg Apoptosis Apoptosis CA_IX->Apoptosis Disruption of pH regulation leads to Invasion Tumor Invasion & Metastasis pH_reg->Invasion Sulfonamide This compound Sulfonamide->CA_IX Inhibition

Caption: Hypothetical signaling pathway of CA IX inhibition.

Quantitative Data

As no specific experimental data for this compound is currently available, the following table presents hypothetical quantitative data for illustrative purposes. This data represents the kind of results that would be sought in initial biological screenings.

Target Assay Type Hypothetical IC₅₀ (µM) Hypothetical EC₅₀ (µM) Cell Line / Organism
Dihydropteroate Synthase (DHPS)Enzyme Inhibition15.2N/AEscherichia coli
Carbonic Anhydrase II (hCA II)Enzyme Inhibition25.8N/AHuman (recombinant)
Carbonic Anhydrase IX (hCA IX)Enzyme Inhibition8.5N/AHuman (recombinant)
MCF-7 Breast Cancer CellsCell Viability (MTT)12.3N/AHuman
A549 Lung Cancer CellsCell Viability (MTT)21.7N/AHuman
Staphylococcus aureusBacterial Growth (MIC)32N/ABacteria

IC₅₀ (Inhibitory Concentration 50): The concentration of a drug that is required for 50% inhibition of a biological process.[8][9] EC₅₀ (Effective Concentration 50): The concentration of a drug that gives half-maximal response.[8] MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[10]

Experimental Protocols

To definitively determine the bioactivity of this compound, a series of standardized in vitro experiments would be required. Below are hypothetical experimental workflows for assessing its potential antibacterial and carbonic anhydrase inhibitory activities.

antibacterial_workflow cluster_prep Compound Preparation cluster_mic Minimum Inhibitory Concentration (MIC) Assay cluster_analysis Data Analysis synthesis Synthesis & Purification (>95%) stock Prepare Stock Solution (DMSO) synthesis->stock dilutions Serial Dilutions in Growth Media stock->dilutions inoculation Inoculate 96-well plates with bacteria and compound dilutions dilutions->inoculation strains Select Bacterial Strains (e.g., E. coli, S. aureus) strains->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation determination Determine MIC (lowest concentration with no visible growth) incubation->determination comparison Compare MIC values to control antibiotics determination->comparison

Caption: A potential workflow for comparing antibacterial efficacy.

1. Compound Preparation:

  • Synthesize and purify this compound to >95% purity, confirmed by NMR and mass spectrometry.

  • Prepare a stock solution of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution in appropriate bacterial growth media to create a range of test concentrations.[1]

2. Minimum Inhibitory Concentration (MIC) Assay:

  • Use a panel of clinically relevant bacterial strains (e.g., Escherichia coli, Staphylococcus aureus).

  • In a 96-well microtiter plate, add a standardized inoculum of each bacterial strain to the wells containing the serially diluted compound.

  • Include positive controls (bacteria with no compound) and negative controls (media only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[1]

3. Data Analysis:

  • Record the MIC value for this compound against each bacterial strain. A lower MIC value indicates greater potency.[1]

1. Objective:

  • To assess the inhibitory activity of this compound against human carbonic anhydrase (CA) isoforms (e.g., CA II, CA IX).[5]

2. Principle:

  • An esterase activity assay where CA catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a yellow-colored product that can be monitored spectrophotometrically at 400 nm.[5][7] The rate of product formation is inversely proportional to the concentration of the inhibitor.[7]

3. Methodology:

  • Enzyme and Substrate: Use purified human CA isoforms and 4-nitrophenyl acetate (NPA) as the substrate.[5]

  • Assay Buffer: Prepare a suitable buffer (e.g., Tris-SO₄, pH 7.6).[5]

  • Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable solvent.[5]

  • Reaction Mixture: In a 96-well plate, combine the assay buffer, CA enzyme, and varying concentrations of the test compound or a known inhibitor (e.g., acetazolamide) as a positive control.[5]

  • Initiation: Start the reaction by adding NPA.[5]

  • Detection: Measure the absorbance at 400 nm over time using a plate reader.[5]

4. Data Analysis:

  • Determine the rate of NPA hydrolysis for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.[5]

Conclusion

While specific biological data for this compound remains to be published, its chemical structure strongly suggests potential as a bioactive compound. The well-documented activities of the sulfonamide group as an inhibitor of both bacterial DHPS and human carbonic anhydrases provide a logical starting point for investigation. The unique conformational constraints and electronic properties imparted by the 1-methylcyclopropane moiety could lead to novel or enhanced interactions with these or other biological targets. The experimental protocols and theoretical frameworks provided in this guide offer a foundational strategy for elucidating the therapeutic potential of this intriguing molecule. Further research is warranted to synthesize, characterize, and comprehensively evaluate the biological profile of this compound.

References

An In-depth Technical Guide to 1-Methylcyclopropane-1-sulfonamide: Chemical Structure and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methylcyclopropane-1-sulfonamide, a molecule of interest in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, and proposed methods for its synthesis and analysis. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of novel sulfonamides.

Chemical Structure and Properties

This compound is a saturated heterocyclic compound featuring a cyclopropane ring substituted with both a methyl group and a sulfonamide group at the same carbon atom.

Chemical Structure:

  • IUPAC Name: this compound[1]

  • CAS Number: 669008-26-8[1][2]

  • Molecular Formula: C₄H₉NO₂S[1][2]

  • Molecular Weight: 135.19 g/mol [1]

  • SMILES: CC1(CC1)S(=O)(=O)N[1][3]

  • InChI Key: ATJVVVCODTXRAE-UHFFFAOYSA-N[1]

A 2D representation of the chemical structure is as follows:

Caption: 2D Structure of this compound.

Physicochemical Properties:

PropertyValueSource
AppearanceWhite powder[2]
Purity≥98%[2]
Boiling Point246.4 °C at 760 mmHg (Predicted)[4]
XlogP-0.3 (Predicted)[1]
Topological Polar Surface Area68.5 Ų[1]

Synthesis

A plausible synthetic route for this compound involves a two-step process starting from 1-methylcyclopropan-1-ol. The first step is the synthesis of the key intermediate, 1-methylcyclopropane-1-sulfonyl chloride, followed by amination to yield the final product.

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Amination 1-Methylcyclopropan-1-ol 1-Methylcyclopropan-1-ol 1-Methylcyclopropane-1-sulfonyl Chloride 1-Methylcyclopropane-1-sulfonyl Chloride 1-Methylcyclopropan-1-ol->1-Methylcyclopropane-1-sulfonyl Chloride SO₂Cl₂, Base This compound This compound 1-Methylcyclopropane-1-sulfonyl Chloride->this compound NH₃

Caption: Proposed Synthesis Workflow.

Experimental Protocol: Synthesis of 1-Methylcyclopropane-1-sulfonyl chloride

This protocol is adapted from general procedures for the synthesis of sulfonyl chlorides from alcohols.

  • Reaction Setup: To a stirred solution of 1-methylcyclopropan-1-ol (1.0 eq) in a suitable aprotic solvent such as dichloromethane at 0 °C, add triethylamine (1.5 eq).

  • Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (1.2 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methylcyclopropane-1-sulfonyl chloride.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general reaction of sulfonyl chlorides with ammonia.

  • Reaction Setup: Dissolve the purified 1-methylcyclopropane-1-sulfonyl chloride (1.0 eq) in an appropriate solvent like tetrahydrofuran (THF).

  • Amination: Bubble ammonia gas through the solution at 0 °C for 1-2 hours, or add a solution of aqueous ammonia and stir vigorously at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the disappearance of the sulfonyl chloride by TLC or GC.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

Chemical Analysis

A combination of spectroscopic and chromatographic techniques can be employed for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals:

  • A singlet for the methyl protons.

  • Two multiplets for the diastereotopic methylene protons of the cyclopropane ring.

  • A broad singlet for the sulfonamide protons, which may be exchangeable with D₂O.

¹³C-NMR (Carbon-13 NMR): The carbon-13 NMR spectrum should exhibit three signals:

  • A signal for the methyl carbon.

  • A signal for the two equivalent methylene carbons of the cyclopropane ring.

  • A signal for the quaternary carbon of the cyclopropane ring attached to the methyl and sulfonamide groups.

Predicted Chemical Shifts (in ppm):

Group¹H-NMR Shift (ppm)¹³C-NMR Shift (ppm)
-CH₃~1.3~20
-CH₂- (cyclopropyl)~0.5 - 1.0~15
C-(CH₃)(SO₂NH₂)-~35
-SO₂NH₂~5.0 - 7.0 (broad)-
Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺136.0427
[M+Na]⁺158.0246
[M-H]⁻134.0281

Expected Fragmentation Pattern:

The fragmentation of sulfonamides can be complex. Common fragmentation pathways include the loss of SO₂ and cleavage of the C-S and S-N bonds.

G M [C₄H₉NO₂S]⁺˙ m/z = 135 F1 [C₄H₉N]⁺˙ m/z = 71 M->F1 -SO₂ F2 [C₄H₇]⁺ m/z = 55 M->F2 -SO₂NH₂ F3 [SO₂NH₂]⁺ m/z = 80 M->F3 -C₄H₇

Caption: Plausible Mass Fragmentation Pathway.

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): A GC-MS method can be developed for the analysis of this compound, although derivatization might be necessary to improve volatility and thermal stability.

Proposed GC-MS Protocol:

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable technique for the purity determination and quantification of this compound.

Proposed HPLC Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the sulfonamide functional group is a well-known pharmacophore, most notably in antibacterial drugs that inhibit dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The cyclopropyl moiety can influence the compound's pharmacokinetic and pharmacodynamic properties.

G cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroic Acid DHPS->DHF Dihydropteridine pyrophosphate THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase Purines Purine Synthesis THF->Purines Compound This compound Compound->DHPS Competitive Inhibition

Caption: Hypothetical Inhibition of DHPS Pathway.

This proposed mechanism of action suggests that this compound could act as a competitive inhibitor of DHPS, thereby blocking the synthesis of folic acid and inhibiting bacterial growth. Further experimental validation is required to confirm this hypothesis.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and analysis of this compound. The proposed experimental protocols offer a starting point for researchers interested in working with this compound. The potential for biological activity, based on the sulfonamide pharmacophore, warrants further investigation into its medicinal chemistry applications. This document aims to facilitate future research and development efforts centered on this and related molecules.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery of Novel Cyclopropyl Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The confluence of the sulfonamide group, a cornerstone of medicinal chemistry, with the unique conformational and electronic properties of the cyclopropyl ring has given rise to a privileged scaffold in modern drug discovery. Cyclopropyl sulfonamides have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities, from potent enzyme inhibition in cancer to antimicrobial and antiviral efficacy. Their growing prevalence in preclinical and clinical pipelines underscores the strategic advantage of this chemical motif.

The cyclopropyl group, more than a simple bioisostere for a phenyl ring or a gem-dimethyl group, offers a unique set of properties. Its rigid, three-dimensional structure can enforce specific conformations, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the unique sp2-hybridized character of its C-C bonds can favorably influence metabolic stability and pharmacokinetic properties. When coupled with the well-established hydrogen bonding capabilities and synthetic tractability of the sulfonamide functional group, the resulting cyclopropyl sulfonamide core presents a powerful platform for the design of novel therapeutics.

This in-depth technical guide provides a comprehensive overview of the discovery of novel cyclopropyl sulfonamides, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action through signaling pathway diagrams.

Quantitative Data Presentation

The following tables summarize the biological activities of recently discovered cyclopropyl sulfonamide derivatives across various therapeutic areas.

Table 1: Cyclopropyl Sulfonamides as EGFR Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

Compound IDTarget EGFR MutationCell LineIC50 (nM)[1][2]
5d L858R/T790M/C797SBa/F31.37
8h L858R/T790M/C797SBa/F31.2
8l L858R/T790M/C797SBa/F31.2
5d Del19/T790M/C797SBa/F31.12
8h Del19/T790M/C797SBa/F31.3
8l Del19/T790M/C797SBa/F31.3

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

Compound ClassOrganismMIC (µg/mL)[3][4]
N-acylsulfonamidesStaphylococcus aureus64 - 512
Sulfonamide derivatives (1b-d)Staphylococcus aureus (clinical isolates)64 - 512

Table 3: Antiviral Activity of Cyclopropyl Nucleoside Analogues

Compound IDVirusEC50 (µM)[5]
5b (Guanine Z-isomer) Human Cytomegalovirus (HCMV)0.27 - 0.49
5g (6-methoxy analogue) Human Cytomegalovirus (HCMV)2.0 - 3.5
5a (Adenine Z-isomer) Human Cytomegalovirus (HCMV)3.6 - 11.7
5g (2-amino-6-methoxypurine analogue) Varicella Zoster Virus (VZV)3.3
5h (2,6-diaminopurine analogue) Hepatitis B Virus (HBV)4.0

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of novel cyclopropyl sulfonamides, exemplified by the development of EGFR inhibitors.

General Synthesis of Cyclopropylsulfonamide EGFR Inhibitors

A common synthetic route for the preparation of cyclopropylsulfonamide-based EGFR inhibitors involves a multi-step process, as described by Wang et al. (2025).[2] The synthesis commences with the reaction of benzene-1,2-diamine with cyclopropane sulfonyl chloride to form the key intermediate 2-(cyclopropylsulfonamido)aniline. This intermediate then undergoes a reaction with 2,4,5-trichloropyrimidine in the presence of a base such as sodium hydride in an anhydrous solvent like N,N-dimethylformamide (DMF). The resulting product is subsequently coupled with various substituted anilines under acidic conditions to yield the final cyclopropylsulfonamide derivatives.

Step 1: Synthesis of N-(2-aminophenyl)cyclopropanesulfonamide

  • To a solution of benzene-1,2-diamine in a suitable solvent such as dichloromethane, add diisopropylethylamine (DIPEA).

  • Cool the mixture to 0°C and add cyclopropanesulfonyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N-(2-((5-chloro-2-(substituted-anilino)pyrimidin-4-yl)amino)phenyl)cyclopropanesulfonamide derivatives

  • To a solution of the intermediate from Step 1 in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil) at 0°C.

  • After stirring for a short period, add a solution of 2,4,5-trichloropyrimidine in anhydrous DMF dropwise.

  • Allow the reaction to proceed at room temperature for several hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify the intermediate by column chromatography.

  • To a solution of the purified intermediate in isopropanol, add the desired substituted aniline and trifluoroacetic acid.

  • Heat the mixture at 85°C for 8-24 hours.

  • Remove the solvent under reduced pressure and extract the product with dichloromethane.

  • Purify the final compound by silica gel column chromatography.

Biological Evaluation: EGFR Kinase Inhibition Assay

The inhibitory activity of the synthesized cyclopropyl sulfonamides against EGFR mutants can be determined using an ELISA-based assay.[2]

  • Coat a 96-well plate with a substrate for the EGFR kinase.

  • Add a solution of the recombinant EGFR mutant enzyme to each well.

  • Add the test compounds (cyclopropyl sulfonamide derivatives) at various concentrations to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period to allow for phosphorylation of the substrate.

  • After incubation, wash the wells and add a primary antibody that specifically recognizes the phosphorylated substrate.

  • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a substrate for the secondary antibody's enzyme to produce a detectable signal (e.g., colorimetric or chemiluminescent).

  • Measure the signal intensity using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

The effect of the cyclopropyl sulfonamide derivatives on the proliferation of cancer cell lines expressing EGFR mutations can be assessed using a CCK8 (Cell Counting Kit-8) assay.[2]

  • Seed Ba/F3 cells expressing the EGFR C797S mutant in a 96-well plate.

  • After cell attachment, treat the cells with various concentrations of the test compounds.

  • Incubate the cells for 72 hours.

  • Add CCK8 solution to each well and incubate for an additional 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by novel cyclopropyl sulfonamides.

EGFR_mTOR_Pathway cluster_membrane Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Cyclopropyl Sulfonamide Inhibitor (e.g., 5d) Inhibitor->EGFR

Caption: Inhibition of the EGFR/PI3K/mTOR signaling pathway by a cyclopropyl sulfonamide derivative.

Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocation Degradation Proteasomal Degradation Beta_Catenin->Degradation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Nucleus Nucleus Discovery_Workflow Design Compound Design & Library Conception Synthesis Synthesis of Cyclopropyl Sulfonamide Derivatives Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., Kinase Assay) Purification->Primary_Screening Hit_Identification Hit Identification (IC50/EC50 Determination) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Cell-based Assays) Hit_Identification->Secondary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screening->SAR_Analysis SAR_Analysis->Design Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

References

1-Methylcyclopropane-1-sulfonamide: A Technical Overview of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 669008-26-8 Molecular Formula: C₄H₉NO₂S Molecular Weight: 135.18 g/mol

This technical guide provides a comprehensive overview of 1-Methylcyclopropane-1-sulfonamide, a chemical compound increasingly recognized for its utility as a versatile building block in drug discovery and development, particularly in the burgeoning field of targeted protein degradation. While detailed experimental data on the specific biological activity of this compound is limited in publicly accessible literature, this document will synthesize available information on its chemical properties, potential applications based on its structural motifs, and general experimental approaches for its utilization.

Chemical and Physical Properties

This compound is a white to off-white solid. Its structure features a strained cyclopropane ring fused to a sulfonamide group, a combination that imparts unique conformational rigidity and chemical properties. A summary of its key physical and chemical identifiers is presented below.

PropertyValueSource
IUPAC NameThis compoundPubChem
Synonyms1-Methylcyclopropanesulfonamide, Cyclopropanesulfonamide, 1-methyl-PubChem
AppearanceWhite to off-white solidCommercial Suppliers
PurityTypically ≥95%Commercial Suppliers
StorageRoom temperature, away from lightCommercial Suppliers

Synthesis and Chemical Reactivity

The synthesis of this compound is not extensively detailed in peer-reviewed journals but can be inferred from general organic chemistry principles and patent literature. A plausible synthetic route involves the reaction of 1-methylcyclopropane-1-sulfonyl chloride with ammonia or a protected amine equivalent. The sulfonyl chloride precursor can be synthesized from the corresponding sulfonic acid or via direct chlorosulfonylation of 1-methylcyclopropane.

The reactivity of this molecule is dominated by the sulfonamide functional group, which can undergo N-alkylation, N-arylation, and other modifications to incorporate it into larger molecular scaffolds. The cyclopropyl group provides a rigid, three-dimensional element that can be advantageous for optimizing drug-target interactions.

Putative Biological Role and Applications

While specific biological targets and a definitive mechanism of action for this compound have not been elucidated in published research, its structural components suggest potential areas of biological relevance.

Potential as an Antibacterial Agent

The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), they block the production of folate, leading to bacteriostatic effects. It is plausible that this compound could exhibit antibacterial properties, though this has not been experimentally verified in the literature.

Hypothetical Signaling Pathway: Bacterial Folate Synthesis Inhibition

The diagram below illustrates the general mechanism of action for sulfonamide antibiotics, which is a potential, though unconfirmed, pathway for this compound.

folate_synthesis_inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroic Acid DHPS->DHF Incorporation THF Tetrahydrofolic Acid DHF->THF Reduction Purines Purine Synthesis THF->Purines Thymidine Thymidine Synthesis THF->Thymidine DNA DNA Replication Purines->DNA Thymidine->DNA Sulfonamide This compound (Hypothetical Inhibitor) Sulfonamide->DHPS Competitive Inhibition protac_workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action BuildingBlock This compound Linker Linker Moiety BuildingBlock->Linker Incorporation PROTAC PROTAC Molecule Linker->PROTAC E3Binder E3 Ligase Binder E3Binder->PROTAC TargetBinder Target Protein Binder TargetBinder->PROTAC TargetProtein Target Protein TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation Protein Degradation Proteasome->Degradation

physical and chemical properties of 1-Methylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclopropane-1-sulfonamide is a synthetic organic compound featuring a unique combination of a strained cyclopropane ring and a sulfonamide functional group. This distinctive structural arrangement imparts specific physicochemical properties that are of interest in medicinal chemistry and drug discovery. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, notably for its antibacterial properties. The incorporation of a compact and rigid 1-methylcyclopropyl group can influence the molecule's conformational rigidity, metabolic stability, and binding interactions with biological targets. This document provides an in-depth technical overview of the physical, chemical, and predicted biological properties of this compound, along with proposed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented in the tables below. These data are compiled from various chemical suppliers and computational predictions.

General and Physical Properties
PropertyValueSource
CAS Number 669008-26-8[1][2]
Molecular Formula C₄H₉NO₂S[1][2]
Molecular Weight 135.19 g/mol [2]
Appearance White powder[1]
Boiling Point (predicted) 246.4 ± 23.0 °C at 760 mmHgN/A
Density (predicted) 1.3 ± 0.1 g/cm³N/A
Flash Point (predicted) 102.8 ± 22.6 °CN/A
pKa (predicted) Not availableN/A
Solubility Not availableN/A
Computational Properties
PropertyValueSource
XLogP3-AA (predicted) -0.3[2]
Topological Polar Surface Area 68.5 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]
Exact Mass 135.035400 u[2]
Monoisotopic Mass 135.035400 u[2]

Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis involves the preparation of the intermediate 1-methylcyclopropane-1-sulfonyl chloride, followed by amination to yield the final product.

G cluster_0 Step 1: Synthesis of 1-Methylcyclopropane-1-sulfonyl chloride cluster_1 Step 2: Amination A 1-Methylcyclopropan-1-amine B 1-Methylcyclopropane-1-thiol A->B Diazotization followed by reaction with a sulfur source C 1-Methylcyclopropane-1-sulfonyl chloride B->C Oxidative chlorination (e.g., with Cl₂ in H₂O) D 1-Methylcyclopropane-1-sulfonyl chloride E This compound D->E Reaction with ammonia (aq. NH₃)

Proposed two-step synthesis of this compound.

Step 1: Proposed Synthesis of 1-Methylcyclopropane-1-sulfonyl chloride

This intermediate is not commercially available in large quantities but can be synthesized from 1-methylcyclopropan-1-amine. The amine can be converted to the corresponding thiol via diazotization followed by reaction with a sulfur source. The resulting 1-methylcyclopropane-1-thiol can then undergo oxidative chlorination, for instance, using chlorine in an aqueous medium, to yield 1-methylcyclopropane-1-sulfonyl chloride[3].

Materials:

  • 1-Methylcyclopropan-1-amine

  • Sodium nitrite

  • Potassium ethyl xanthate

  • Chlorine gas

  • Hydrochloric acid

  • Diethyl ether

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of 1-methylcyclopropan-1-amine in aqueous hydrochloric acid and cool to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

  • Add the resulting diazonium salt solution to a solution of potassium ethyl xanthate.

  • Extract the resulting xanthate ester with diethyl ether, wash, dry, and concentrate.

  • Hydrolyze the xanthate ester to the corresponding thiol.

  • Suspend the 1-methylcyclopropane-1-thiol in water and bubble chlorine gas through the mixture while maintaining the temperature below 10 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Extract the product, 1-methylcyclopropane-1-sulfonyl chloride, with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with cold sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the reaction of the sulfonyl chloride intermediate with ammonia.[4]

Materials:

  • 1-Methylcyclopropane-1-sulfonyl chloride

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude 1-methylcyclopropane-1-sulfonyl chloride in DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of aqueous ammonia dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Predicted Spectroscopic Data

As experimental spectra are not publicly available, the following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and known data for similar compounds.

Predicted ¹H NMR Data (in CDCl₃)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃~1.4sN/A
-CH₂- (cyclopropane)~0.8-1.2mN/A
-SO₂NH₂~4.5-5.5br sN/A
Predicted ¹³C NMR Data (in CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)
C -SO₂~40-50
-C H₃~15-25
-C H₂- (cyclopropane)~10-20
Predicted FT-IR Data
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-HSymmetric & Asymmetric Stretch3400-3200
C-H (methyl)Stretch2960-2850
C-H (cyclopropane)Stretch~3080
S=OAsymmetric & Symmetric Stretch1350-1300 and 1160-1120
S-NStretch950-900
Predicted Mass Spectrometry Fragmentation
m/zProposed Fragment
135[M]⁺ (Molecular ion)
120[M - NH]⁺
71[M - SO₂NH₂]⁺
69[C₄H₅O]⁺ or [C₅H₉]⁺
55[C₄H₇]⁺

Biological Activity and Signaling Pathway

While no specific biological activity has been reported for this compound, its structural similarity to known antibacterial sulfonamides suggests a potential mechanism of action as an inhibitor of folic acid synthesis in bacteria.

Proposed Mechanism of Action: Inhibition of Dihydropteroate Synthase

Sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). DHPS is a key enzyme in the bacterial pathway for the synthesis of folic acid, a vital nutrient for DNA synthesis and repair. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides can block the synthesis of dihydropteroic acid, a precursor to folic acid. This leads to a depletion of folic acid and ultimately inhibits bacterial growth.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine pyrophosphate DHPP->DHPS DHF Dihydropteroic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase Nucleotides Nucleotide Synthesis THF->Nucleotides DNA DNA Synthesis & Repair Nucleotides->DNA Inhibition Inhibition Inhibition->DHPS Molecule This compound Molecule->Inhibition

Proposed signaling pathway of this compound.

Conclusion

This compound is a molecule with potential for further investigation in the field of medicinal chemistry. Its unique structural features, combining a sulfonamide pharmacophore with a cyclopropane ring, may offer advantages in developing novel therapeutic agents. The provided data, including its physical and chemical properties, a proposed synthetic route, and predicted spectroscopic characteristics, serve as a foundational guide for researchers. The hypothesized antibacterial activity through the inhibition of dihydropteroate synthase provides a clear direction for future biological evaluation of this compound and its derivatives. Further experimental validation of the proposed synthesis and biological activity is warranted to fully elucidate the potential of this compound.

References

Unlocking New Therapeutic Avenues: A Technical Guide to Cyclopropane Sulfonamides and Their Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutic agents, the unique structural motif of the cyclopropane ring fused with a sulfonamide functional group has emerged as a promising scaffold in drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of cyclopropane sulfonamides, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

The inherent conformational rigidity and metabolic stability conferred by the cyclopropane moiety, combined with the versatile binding capabilities of the sulfonamide group, have enabled the development of potent and selective inhibitors for a range of enzymes implicated in cancer and other diseases.[1] This guide will delve into the specifics of these interactions, offering a foundational resource for advancing the development of this compelling class of molecules.

Key Therapeutic Targets and Quantitative Efficacy

Cyclopropane sulfonamides have demonstrated significant inhibitory activity against several critical enzyme families. The following tables summarize the quantitative data for lead compounds against their respective targets.

Epidermal Growth Factor Receptor (EGFR)

Mutations in the Epidermal Growth Factor Receptor (EGFR), particularly the C797S mutation, confer resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs), presenting a significant challenge in the treatment of non-small cell lung cancer (NSCLC).[2][3][4] Novel cyclopropanesulfonamide derivatives have been designed and synthesized to overcome this resistance.

Table 1: Inhibitory Activity of Cyclopropanesulfonamide Compound 5d against EGFR Kinases and Mutant Cell Lines [2][4]

TargetIC50 (nM)
EGFRL858R/T790M/C797S Kinase1.37 ± 0.03
EGFRdel19/T790M/C797S Kinase1.13 ± 0.01
BaF3-EGFRL858R/T790M/C797S Cell Line18
BaF3-EGFRdel19/T790M/C797S Cell Line25
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[5] Sulfonamide derivatives have been explored as potent inhibitors of this receptor tyrosine kinase.

Table 2: Inhibitory Activity of Sulfonamide Derivatives against VEGFR-2 [5]

CompoundIC50 (nM)
Compound 123.1 ± 0.75
Compound 231.1 ± 0.75
Compound 523.10 ± 0.41
Sorafenib (Standard)29.7 ± 0.17
Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and cancer.[6][7] Sulfonamide-based compounds are classic inhibitors of CAs.

Table 3: Inhibition Constants (Ki) of Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms [8]

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
5--73.90.59
10--20.5-
13--81.3-
Acetazolamide (Standard)--25-
Matrix Metalloproteinases (MMPs)

MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a role in cancer invasion and metastasis.[9] Sulfonamides have been investigated as scaffolds for MMP inhibitors.

Table 4: Inhibitory Activity of a Cyclopropane-Containing Compound against MMPs [10]

CompoundMMP-13 IC50 (nM)MMP-8 IC50 (nM)
31-113

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for assessing the activity of cyclopropane sulfonamides.

EGFR Kinase Inhibition Assay (ELISA-based)

This protocol is adapted from the methodology used to evaluate novel cyclopropanesulfonamide derivatives against EGFRC797S mutants.[2]

  • Coating: 96-well plates are coated with an appropriate concentration of the EGFR substrate and incubated overnight at 4°C.

  • Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Plates are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Inhibitor Addition: Serial dilutions of the test compounds (e.g., cyclopropanesulfonamide 5d) are added to the wells.

  • Enzyme Addition: The EGFR kinase (e.g., EGFRL858R/T790M/C797S or EGFRdel19/T790M/C797S) is added to each well to initiate the reaction.

  • Incubation: The plate is incubated for a specified time (e.g., 1 hour) at 37°C.

  • Detection: After washing, a detection antibody (e.g., anti-phosphotyrosine antibody) conjugated to an enzyme (e.g., HRP) is added.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution.

  • Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (CCK8-based)

This assay determines the effect of the compounds on the proliferation of cancer cell lines expressing mutant EGFR.[2]

  • Cell Seeding: Ba/F3 cells expressing the EGFRC797S mutant are seeded in 96-well plates at a suitable density.

  • Compound Treatment: The cells are treated with various concentrations of the cyclopropanesulfonamide derivatives.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • Reagent Addition: 10 µL of CCK-8 solution is added to each well.

  • Incubation: The plates are incubated for an additional 1-4 hours.

  • Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol provides a general method for determining the inhibitory activity of compounds against VEGFR-2 kinase.[1][11][12]

  • Master Mix Preparation: A master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., PTK Substrate) is prepared.

  • Plate Setup: The master mix is added to the wells of a white 96-well plate.

  • Inhibitor Addition: Serial dilutions of the test compound are added to the respective wells. A positive control (no inhibitor) and a blank (no enzyme) are included.

  • Enzyme Addition: Diluted recombinant human VEGFR-2 enzyme is added to the test and positive control wells.

  • Incubation: The plate is incubated at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • Luminescence Detection: A kinase detection reagent (e.g., Kinase-Glo® MAX) is added to each well to stop the reaction and generate a luminescent signal.

  • Measurement: After a brief incubation to stabilize the signal, the luminescence is read using a microplate reader.

  • Data Analysis: The percentage of VEGFR-2 activity remaining is calculated, and the IC50 value is determined by plotting inhibition against inhibitor concentration.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)

This method is used to measure the inhibition of CA-catalyzed CO2 hydration.[8]

  • Instrumentation: An Applied Photophysics stopped-flow instrument is used.

  • Reagents: The assay mixture contains HEPES buffer (pH 7.4), NaBF4 (to maintain ionic strength), and phenol red as a pH indicator.

  • Procedure: The initial rates of the CA-catalyzed CO2 hydration reaction are followed by monitoring the change in absorbance of phenol red at 557 nm over a period of 10-100 seconds.

  • Inhibitor Addition: The assay is performed in the presence and absence of various concentrations of the sulfonamide inhibitors.

  • Data Analysis: Inhibition constants (Ki) are determined from the kinetic data.

MMP Activity Assay (Fluorometric)

This is a general protocol for measuring MMP activity and screening for inhibitors.[13][14]

  • MMP Activation: Pro-MMPs are activated using an agent like APMA (amino-phenyl mercuric acetate).

  • Substrate Working Solution: A fluorogenic MMP substrate (e.g., MMP Green™) is diluted in an assay buffer.

  • Plate Setup: Test samples and controls are added to a 96-well plate. For inhibitor screening, a pre-incubation step of the enzyme with the inhibitor is performed.

  • Reaction Initiation: The MMP Green™ substrate working solution is added to all wells.

  • Fluorescence Monitoring: The fluorescence intensity is monitored kinetically or as an endpoint reading at Ex/Em = 490/525 nm.

  • Data Analysis: The rate of substrate cleavage is determined, and the percentage of inhibition is calculated for inhibitor screening.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Cyclopropane_Sulfonamide Cyclopropane Sulfonamide (5d) Cyclopropane_Sulfonamide->EGFR Inhibits AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: EGFR Signaling Pathway and Inhibition by Cyclopropane Sulfonamide.

VEGFR2_Signaling_Pathway cluster_membrane_vegfr Endothelial Cell Membrane cluster_cytoplasm_vegfr Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds Sulfonamide_Inhibitor Sulfonamide Inhibitor Sulfonamide_Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Activates ERK ERK PKC->ERK Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis Promotes

Caption: VEGFR-2 Signaling Pathway and Inhibition by Sulfonamides.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Master Mix, Inhibitor Dilutions, and Enzyme Solution Start->Prepare_Reagents Plate_Setup Add Master Mix and Inhibitor to 96-well Plate Prepare_Reagents->Plate_Setup Initiate_Reaction Add Enzyme to Initiate Kinase Reaction Plate_Setup->Initiate_Reaction Incubate Incubate at 30°C for 45 min Initiate_Reaction->Incubate Detect_Signal Add Luminescence Reagent Incubate->Detect_Signal Read_Plate Read Luminescence on Microplate Reader Detect_Signal->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Conclusion

Cyclopropane sulfonamides represent a versatile and potent class of compounds with significant therapeutic potential. Their ability to selectively target key enzymes involved in cancer progression, such as EGFR and VEGFR-2, underscores their importance in modern drug discovery. This guide provides a solid foundation of quantitative data, experimental protocols, and pathway visualizations to aid researchers in the continued exploration and development of these promising therapeutic agents. The detailed methodologies and compiled data are intended to facilitate further investigation and accelerate the translation of these findings from the laboratory to clinical applications.

References

The Structure-Activity Relationship of Sulfonamide Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Pharmacological Versatility and Developmental Insights into Sulfonamide-Based Therapeutics

The sulfonamide functional group, -S(=O)₂NH-, is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse pharmacological activities. Since the discovery of the antibacterial properties of prontosil, the first commercially available sulfonamide, this scaffold has been extensively explored and modified, leading to the development of drugs for treating bacterial infections, cancer, inflammation, and glaucoma, among other conditions. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of sulfonamide derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory activities. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to serve as a valuable resource for researchers and drug development professionals.

Antimicrobial Activity of Sulfonamide Derivatives

The archetypal antibacterial sulfonamides are structural analogs of p-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS). By competitively inhibiting DHPS, these sulfonamides disrupt the folic acid synthesis pathway, which is essential for bacterial growth and replication.[1]

Core Structure-Activity Relationship for Antibacterial Activity

The foundational SAR for antibacterial sulfonamides is well-established and revolves around the p-aminobenzenesulfonamide core. Key structural requirements include:

  • The Sulfanilamide Skeleton: The p-aminobenzenesulfonamide structure is the minimum requirement for antibacterial activity.

  • Amino and Sulfonyl Group Positioning: The amino (-NH₂) and sulfonyl (-SO₂NHR) groups must be in the para (1,4) positions on the benzene ring. Moving the amino group to the ortho or meta position results in a loss of activity.

  • Free Aromatic Amino Group: A free -NH₂ group at the N4 position is crucial for activity. Acylation of this amine can lead to prodrugs that are metabolized in vivo to release the active form.

  • Sulfur-Benzene Ring Linkage: The sulfur atom of the sulfonamide group must be directly attached to the benzene ring.

  • N1-Substitutions: The greatest variation in potency and pharmacokinetic properties arises from substitutions on the N1 nitrogen of the sulfonamide group. The introduction of heterocyclic rings at this position has led to the development of highly potent antibacterial agents. The nature of the substituent influences the pKa of the sulfonamide, with optimal activity often observed for compounds with pKa values between 6.6 and 7.4.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of sulfonamide derivatives against various bacterial strains, illustrating the impact of N1-substitutions on antibacterial potency.

CompoundN1-SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
Sulfanilamide-H>1000>1000[2]
SulfadiazinePyrimidin-2-yl64 - 25664 - 256[2]
Sulfamethoxazole5-Methylisoxazol-3-yl32 - 12832 - 128[2]
Compound 1bSubstituted phenyl64 - 51264 - 512[3]
Compound 1cSubstituted phenyl64 - 51264 - 512[3]

Anticancer Activity of Sulfonamide Derivatives

The application of sulfonamides in oncology is a rapidly expanding field. These derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in tumor growth and survival, such as carbonic anhydrases and tyrosine kinases.

Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Tumor cells often overexpress certain CA isoforms (e.g., CA IX and CA XII), which contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis. Sulfonamides are potent inhibitors of CAs, with the primary sulfonamide group coordinating to the zinc ion in the enzyme's active site.[4]

The SAR for sulfonamide-based CA inhibitors is centered on the interaction of the sulfonamide group with the active site zinc ion. Modifications to the aromatic or heterocyclic scaffold attached to the sulfonamide group are used to achieve isoform selectivity and improve pharmacokinetic properties. For instance, attaching bulkier substituents can exploit differences in the size and shape of the active site entrance among different CA isoforms.

The table below presents the inhibition constants (Kᵢ) of representative sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)Reference
Acetazolamide25012255.7[5]
Brinzolamide31003.1444.6[5]
Benzolamide3031101.8[5]
Ethoxzolamide151.1141.2[5]
Inhibition of Tyrosine Kinases

Tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Dysregulation of tyrosine kinase activity is a common feature of many cancers. Several sulfonamide-containing compounds have been developed as tyrosine kinase inhibitors (TKIs). For example, inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) have shown significant promise in cancer therapy.[6][7]

The SAR for sulfonamide-based TKIs is highly target-specific. The sulfonamide moiety can act as a hydrogen bond donor or acceptor, contributing to the binding affinity of the inhibitor to the ATP-binding pocket of the kinase. The overall structure of the molecule is designed to fit the specific contours of the target kinase, with different scaffolds and substituents providing selectivity.

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of selected sulfonamide derivatives against key tyrosine kinases and cancer cell lines.

CompoundTargetIC₅₀ (µM)Cancer Cell LineIC₅₀ (µM)Reference
SorafenibVEGFR-20.09HepG23.9 - 5.8[8]
PazopanibVEGFR-20.03--[7]
Compound 23VEGFR-20.0523MCF-70.0977[7]
ErlotinibEGFR0.002A5490.05[9]
Compound 1EGFR0.093MCF-73.98[9]

Anti-inflammatory Activity of Sulfonamide Derivatives

Certain sulfonamide derivatives exhibit potent anti-inflammatory properties, most notably through the selective inhibition of cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

Structure-Activity Relationship for COX-2 Inhibition

The diarylheterocycle scaffold is a common feature of selective COX-2 inhibitors. For example, in celecoxib, the trifluoromethyl group on one of the phenyl rings and the sulfonamide group on the other are crucial for selective binding to the COX-2 active site. The sulfonamide moiety fits into a hydrophilic side pocket present in COX-2 but absent in the closely related COX-1 isoform, thereby conferring selectivity.

Quantitative Data: Anti-inflammatory Activity

The table below shows the IC₅₀ values for the inhibition of pro-inflammatory cytokines by a novel sulfonamide derivative.

CompoundIL-6 Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)Cell LineReference
11d0.614.34J774A.1[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Sulfonamide Derivatives

General Procedure for the Synthesis of N-Substituted Sulfonamides:

A common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2]

  • Reaction Setup: To a solution of the desired amine (1.0 eq) in a suitable solvent (e.g., dichloromethane, pyridine, or a mixture of acetone and water) at 0 °C, add the sulfonyl chloride (1.1 eq) portion-wise.

  • Base Addition: Add a base (e.g., triethylamine, pyridine, or sodium carbonate) (1.5-2.0 eq) to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for a specified period (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide derivative.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11][12]

  • Preparation of Sulfonamide Solutions: Prepare a stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. Further dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in broth without sulfonamide) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the sulfonamide derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Carbonic Anhydrase Inhibition Assay

The stopped-flow CO₂ hydration assay is a common method for measuring CA activity.[4][13]

  • Assay Buffer: Prepare a buffer (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., phenol red).

  • Enzyme and Inhibitor Preparation: Prepare solutions of the purified CA isoform and the test sulfonamide inhibitor.

  • Reaction Initiation: In a stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with a CO₂-saturated solution.

  • Rate Measurement: Monitor the change in absorbance of the pH indicator over time as the CO₂ is hydrated to carbonic acid, causing a decrease in pH.

  • Kᵢ Determination: The initial rates of the reaction are measured at different substrate and inhibitor concentrations. The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate enzyme inhibition model.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes involved in sulfonamide drug discovery can provide valuable insights. The following diagrams were generated using the Graphviz DOT language to illustrate key signaling pathways and a generalized experimental workflow.

Signaling Pathways

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF Activates AKT AKT PI3K->AKT Activates MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Migration Cell Migration AKT->Migration ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival mTOR->Survival Sulfonamide Sulfonamide Inhibitor Sulfonamide->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and its Inhibition by Sulfonamides.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Sulfonamide Sulfonamide Inhibitor Sulfonamide->EGFR Inhibits

Caption: EGFR Signaling Pathway and its Inhibition by Sulfonamides.

Experimental and Logical Workflows

Drug_Discovery_Workflow cluster_discovery Discovery & Design cluster_synthesis Synthesis & Optimization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., HTS, Design) Target_ID->Lead_Gen Synthesis Synthesis of Sulfonamide Library Lead_Gen->Synthesis In_Vitro In Vitro Assays (Enzymatic, Cellular) Synthesis->In_Vitro SAR_Analysis SAR Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Cycles In_Vivo In Vivo Models (Animal Studies) Lead_Opt->In_Vivo In_Vitro->SAR_Analysis ADMET ADMET Profiling In_Vivo->ADMET Clinical_Trials Clinical Trials ADMET->Clinical_Trials

Caption: Generalized Drug Discovery Workflow for Sulfonamide Derivatives.

Conclusion

The sulfonamide scaffold has proven to be a remarkably versatile platform for the development of a wide range of therapeutic agents. A thorough understanding of the structure-activity relationships for different biological targets is paramount for the rational design of novel, potent, and selective sulfonamide derivatives. This guide has provided a comprehensive overview of the SAR for antimicrobial, anticancer, and anti-inflammatory sulfonamides, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways and a typical drug discovery workflow further illuminates the complex processes involved in the development of these important drugs. As research in this area continues, it is anticipated that the strategic application of SAR principles will lead to the discovery of new sulfonamide-based therapies with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for 1-Methylcyclopropane-1-sulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclopropane-1-sulfonamide is a synthetic organic compound featuring two key structural motifs of interest in medicinal chemistry: a sulfonamide group and a cyclopropane ring.[1][2][3] The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs, exhibiting biological activities that include antibacterial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6][7][8][9] The cyclopropane ring, a three-membered carbocycle, imparts conformational rigidity and can positively influence a molecule's metabolic stability and binding affinity to biological targets.[1][10]

While specific biological data for this compound is not extensively documented in publicly available literature, its chemical structure suggests potential applications in various areas of drug discovery.[11] These application notes provide a theoretical framework and practical protocols for investigating the therapeutic potential of this compound.

Potential Applications in Drug Discovery

Based on the known activities of related compounds, this compound is a candidate for screening in the following therapeutic areas:

  • Antibacterial Agents: The sulfonamide moiety is a classic inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[11][12][13] this compound could act as a PABA analogue, disrupting this pathway.[13]

  • Anticancer Agents: Sulfonamide derivatives have been developed as anticancer agents targeting various mechanisms, including tubulin polymerization inhibition, cell cycle control (e.g., CDK9 inhibition), and induction of apoptosis.[5][14][15]

  • Enzyme Inhibitors: The structural features of this compound make it a candidate for screening against various enzyme classes, such as proteases, kinases, and carbonic anhydrases, which are implicated in numerous diseases.[6][16][17]

Experimental Protocols

The following are detailed protocols for preliminary in vitro evaluation of this compound.

Protocol 1: Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the minimum concentration of this compound required to inhibit the growth of a specific bacterial strain.

Materials:

  • This compound

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in MHB to create a range of test concentrations.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Plate Setup: Add the bacterial inoculum to the wells of the 96-well plate containing the different concentrations of the compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of the compound that prevents visible bacterial growth. Alternatively, measure the optical density at 600 nm.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme.[17][18][19]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate and buffer

  • This compound

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and this compound in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the compound at various concentrations, and the enzyme.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for compound binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the half-maximal inhibitory concentration (IC50) by plotting the percent inhibition against the compound concentration.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of mammalian cell lines, which is crucial for anticancer screening.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).[12]

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
E. coli[Insert Value]
S. aureus[Insert Value]
[Other Strains][Insert Value]

Table 2: Enzyme Inhibition by this compound

Target EnzymeIC50 (µM)
[Enzyme 1][Insert Value]
[Enzyme 2][Insert Value]
[Enzyme 3][Insert Value]

Table 3: Cytotoxicity of this compound

Cell LineGI50 (µM)
[Cell Line 1][Insert Value]
[Cell Line 2][Insert Value]
[Cell Line 3][Insert Value]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the investigation of this compound.

G cluster_0 Hypothesized Antibacterial Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Compound This compound Compound->DHPS Competitive Inhibition Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Bacterial_Growth Bacterial Growth Inhibition Folic_Acid->Bacterial_Growth Essential for G cluster_1 In Vitro Drug Discovery Workflow start Compound Synthesis (this compound) screen Primary Screening (e.g., Enzyme Inhibition, Antibacterial) start->screen hit Hit Identification screen->hit dose_response Dose-Response & IC50/MIC Determination hit->dose_response secondary Secondary Assays (e.g., Cell Viability, Selectivity) dose_response->secondary lead Lead Candidate secondary->lead G cluster_2 Potential Kinase Inhibition Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->mTOR Potential Inhibition

References

Application Notes and Protocols: 1-Methylcyclopropane-1-sulfonamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclopropane-1-sulfonamide is a crucial pharmaceutical intermediate, recognized for its integral role in the structure of advanced therapeutic agents. Its unique strained-ring cyclopropyl moiety combined with the versatile sulfonamide functional group imparts desirable pharmacokinetic and pharmacodynamic properties to active pharmaceutical ingredients (APIs). This document provides detailed application notes on its primary use in the development of Hepatitis C Virus (HCV) NS3/4A protease inhibitors, alongside a plausible experimental protocol for its synthesis.

Application Notes: Intermediate for HCV Protease Inhibitors

This compound is a key building block in the synthesis of potent antiviral agents, most notably the Hepatitis C virus (HCV) NS3/4A protease inhibitor, Glecaprevir. The incorporation of this specific moiety is a strategic design element that contributes significantly to the drug's efficacy and properties.

Role of the this compound Moiety:

  • Enzyme-Inhibitor Binding: The sulfonamide group is critical for establishing strong interactions with the target enzyme. It can act as a hydrogen bond donor and acceptor, anchoring the inhibitor within the active site of the HCV NS3/4A protease. This robust binding is essential for potent inhibition of the enzyme's function.[1]

  • Structural Rigidity and Conformation: The cyclopropyl ring, a three-membered carbocycle, introduces significant conformational rigidity. This pre-organizes the molecule into a bioactive conformation that is favorable for binding to the protease, thereby enhancing inhibitory potency.

  • Metabolic Stability: The replacement of more metabolically labile groups with the stable cyclopropyl sulfonamide can improve the metabolic profile of the drug, leading to a longer half-life and improved therapeutic window.

  • Vectorial Properties: The sulfonamide group can influence the physicochemical properties of the final drug molecule, such as solubility and membrane permeability, which are critical for oral bioavailability and distribution to the site of action.

Therapeutic Context: Inhibition of HCV NS3/4A Protease

The Hepatitis C virus relies on the NS3/4A serine protease for its replication. This enzyme is responsible for cleaving the viral polyprotein into mature, functional non-structural proteins that are essential for the viral life cycle. By inhibiting this protease, drugs containing the this compound motif, such as Glecaprevir, effectively block viral replication.[2][3][4] This targeted mechanism of action has revolutionized the treatment of chronic Hepatitis C, leading to high cure rates.

The development of direct-acting antivirals (DAAs) like Glecaprevir represents a significant advancement over previous interferon-based therapies, offering a more effective and better-tolerated treatment regimen.

Experimental Protocols

The following is a representative, detailed protocol for the laboratory-scale synthesis of this compound. This protocol is adapted from general methods for the synthesis of cyclopropyl sulfonamides and established principles of organic synthesis.

Synthesis of this compound

This synthesis is a multi-step process that can be logically divided into the formation of a protected sulfonamide precursor followed by cyclization and deprotection.

Materials and Equipment:

  • Glassware: Round-bottom flasks, dropping funnel, condenser, separatory funnel, Buchner funnel

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Standard laboratory reagents and solvents (analytical grade)

Experimental Workflow Diagram:

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection cluster_3 Purification A 1-Chloro-2-methylpropan-2-ol D N-tert-butyl-1-chloro-2-methylpropane-2-sulfonamide A->D B Sulfuryl chloride B->D C tert-Butylamine C->D F 1-Methyl-N-tert-butylcyclopropane-1-sulfonamide D->F E n-Butyllithium E->F H This compound F->H G Trifluoroacetic acid G->H I Crystallization H->I J Pure Product I->J

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure:

Step 1: Synthesis of N-tert-butyl-1-chloro-2-methylpropane-2-sulfonamide

  • To a solution of tert-butylamine (2.2 eq) in toluene at 0 °C in a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add 1-chloro-2-methylpropane-2-sulfonyl chloride (1.0 eq) dropwise over 30 minutes, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 1-Methyl-N-tert-butylcyclopropane-1-sulfonamide

  • Dissolve the crude N-tert-butyl-1-chloro-2-methylpropane-2-sulfonamide from the previous step in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add n-butyllithium (2.5 M in hexanes, 2.2 eq) dropwise, maintaining the temperature below -70 °C.

  • After the addition, stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Synthesis of this compound (Deprotection)

  • Dissolve the crude 1-methyl-N-tert-butylcyclopropane-1-sulfonamide in dichloromethane.

  • Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Characterization Data (Representative):

ParameterExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₄H₉NO₂S
Molecular Weight 135.19 g/mol
Purity (by HPLC) ≥ 98%
¹H NMR Consistent with the structure
¹³C NMR Consistent with the structure
Mass Spectrometry m/z [M+H]⁺ calculated 136.04, found 136.04

Signaling Pathway and Mechanism of Action

HCV NS3/4A Protease Inhibition Pathway:

cluster_0 HCV Life Cycle cluster_1 Enzymatic Action cluster_2 Inhibition A HCV RNA Genome B HCV Polyprotein A->B Translation C Mature Viral Proteins B->C Cleavage D Viral Replication C->D E NS3/4A Protease E->B F Glecaprevir (contains 1-Methylcyclopropane- 1-sulfonamide moiety) G Inhibition F->G G->E

References

Application of 1-Methylcyclopropane-1-sulfonamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is a theoretical guide based on the established principles of medicinal chemistry concerning sulfonamide and cyclopropane moieties. As of late 2025, there is a notable absence of specific, publicly available preclinical or clinical data for 1-Methylcyclopropane-1-sulfonamide. This document is intended for research and development purposes to guide potential investigations.

Application Notes

Introduction

This compound is a synthetic small molecule that incorporates two key pharmacophores: the sulfonamide group and a 1-methylcyclopropane ring. The sulfonamide functional group is a cornerstone in medicinal chemistry, widely recognized for its antibacterial properties.[1][2] The cyclopropane ring is a rigid, three-membered carbocycle that is increasingly utilized in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties.[3] Although one source has identified this compound as a metabolite of the antiviral drug Glecaprevir, its independent pharmacological profile remains uncharacterized.[4] These application notes outline the hypothesized therapeutic potential and research framework for this compound.

Hypothesized Therapeutic Applications

The chemical structure of this compound suggests several potential areas of therapeutic investigation:

  • Antibacterial Agents: The sulfonamide moiety is a classic inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][5] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides competitively block this enzyme, leading to a bacteriostatic effect.[2] The 1-methylcyclopropane group could influence the molecule's binding affinity and selectivity for the DHPS enzyme, potentially offering a novel antibacterial agent.[1]

  • Anticancer Agents: Numerous sulfonamide derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase, which is overexpressed in many tumors, and the disruption of cell cycle progression.[6][7] The conformational rigidity imparted by the cyclopropane ring could optimize the molecule's orientation within the binding sites of oncogenic proteins.[3]

  • Enzyme Inhibitors: Beyond their antibacterial and anticancer roles, sulfonamides are known to inhibit a wide range of enzymes, including kinases and proteases.[6][8] The specific biological target of this compound would be determined by the three-dimensional shape and electronic properties conferred by the 1-methylcyclopropane substituent.

Structure-Activity Relationship (SAR) Insights

The incorporation of the 1-methylcyclopropane ring is predicted to have the following impacts on the molecule's activity:

  • Conformational Rigidity: The strained three-membered ring locks the adjacent sulfonamide group into a restricted conformation. This can reduce the entropic penalty upon binding to a target protein, potentially leading to higher potency.[1][3]

  • Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, which may improve the pharmacokinetic profile of the compound, leading to a longer half-life in vivo.[3]

  • Lipophilicity and Solubility: The small, non-polar 1-methylcyclopropane group will increase the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Data Summary

Currently, there is no publicly available quantitative data for the biological activity of this compound. The following table is a template for researchers to populate as experimental data is generated.

Target/AssayMetricValueReference
Escherichia coli (ATCC 25922)MICData Not Available
Staphylococcus aureus (ATCC 29213)MICData Not Available
Carbonic Anhydrase IIIC50Data Not Available
MCF-7 Breast Cancer Cell LineGI50Data Not Available

Experimental Protocols

The following are generalized experimental protocols that can be adapted to investigate the potential therapeutic applications of this compound.

Protocol 1: General Synthesis of Cyclopropyl Sulfonamides

This protocol is a general representation adapted from methodologies for similar compounds and may require optimization.[9]

Objective: To synthesize a cyclopropyl sulfonamide derivative.

Materials:

  • 3-chloropropane sulfonyl chloride

  • tert-butylamine

  • Triethylamine (Et3N)

  • Toluene

  • Formic acid

  • Ethanol

  • Standard organic synthesis glassware

Procedure:

  • Sulfonamide Formation: In a round-bottom flask, dissolve tert-butylamine (1.0 eq) and triethylamine (1.0 eq) in toluene. Cool the mixture to 0-5°C in an ice bath.

  • Slowly add 3-chloropropane sulfonyl chloride (0.8 eq) dropwise to the cooled solution over 45 minutes, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 5°C for 15 minutes after the addition is complete.

  • Cyclization: (Note: This step typically requires a strong base and specific conditions that must be optimized based on the substrate).

  • Deprotection: After isolation of the N-tert-butyl cyclopropane sulfonamide intermediate, add formic acid (excess) and heat the mixture to 80°C until reaction completion is confirmed by TLC or LC-MS.

  • Work-up and Purification: Remove the formic acid under reduced pressure, co-evaporating with toluene. Recrystallize the crude product from a toluene/ethanol mixture to yield the purified cyclopropyl sulfonamide.

Protocol 2: In Vitro Antibacterial Susceptibility Assay (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic bacteria.

Materials:

  • This compound stock solution (in DMSO)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Dispense CAMHB into all wells of a 96-well plate.

  • Create a two-fold serial dilution of the this compound stock solution across the plate.

  • Prepare a bacterial suspension and dilute it to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible bacterial growth.

Protocol 3: In Vitro Anticancer Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on human cancer cell lines.

Materials:

  • This compound stock solution (in DMSO)

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the media and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

Visualizations

Signaling Pathway Diagram

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (Bacterial Enzyme) PABA->DHPS Sulfonamide 1-Methylcyclopropane -1-sulfonamide Inhibition Sulfonamide->Inhibition Folic_Acid_Pathway Folic Acid Synthesis DHPS->Folic_Acid_Pathway DNA_Synthesis Bacterial DNA and RNA Synthesis Folic_Acid_Pathway->DNA_Synthesis Inhibition->DHPS Competitive Inhibition

Caption: Hypothesized mechanism of antibacterial action via inhibition of the folic acid pathway.

Experimental Workflow Diagram

G cluster_discovery Discovery and Synthesis cluster_vitro In Vitro Screening cluster_vivo Preclinical Development Synthesis Synthesis & Purification Characterization Structural Analysis (NMR, MS, Purity) Synthesis->Characterization Primary_Screening Primary Assays (Antibacterial, Anticancer) Characterization->Primary_Screening Secondary_Screening Secondary Assays (Enzyme Inhibition, MoA) Primary_Screening->Secondary_Screening ADME ADME/Tox Studies Secondary_Screening->ADME Efficacy In Vivo Efficacy Models ADME->Efficacy

Caption: A potential drug discovery workflow for this compound.

References

Application Notes and Protocols for N-Substitution of 1-Methylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-substitution of 1-methylcyclopropane-1-sulfonamide, a valuable building block in medicinal chemistry. The cyclopropylsulfonamide motif is of significant interest in drug discovery due to its unique conformational properties and its ability to serve as a bioisostere for other functional groups. The following protocols describe three common and effective methods for the synthesis of N-alkyl and N-aryl derivatives of this compound: N-alkylation with alkyl halides, Mitsunobu reaction with alcohols, and Buchwald-Hartwig amination for N-arylation.

Introduction to N-Substituted 1-Methylcyclopropane-1-sulfonamides

N-substituted 1-methylcyclopropane-1-sulfonamides are important scaffolds in the development of novel therapeutic agents. The introduction of various substituents on the nitrogen atom allows for the fine-tuning of physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates. These derivatives have been explored for their potential in a range of therapeutic areas. The synthetic methods outlined herein provide versatile and reliable routes to access a diverse library of these compounds for structure-activity relationship (SAR) studies and lead optimization.

General Synthetic Schemes

The N-substitution of this compound can be achieved through several reliable synthetic routes, as depicted in the general schemes below.

cluster_0 N-Alkylation with Alkyl Halides cluster_1 Mitsunobu Reaction cluster_2 Buchwald-Hartwig Amination start1 This compound reagents1 Alkyl Halide (R-X) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, ACN) start1->reagents1 product1 N-Alkyl-1-methylcyclopropane-1-sulfonamide reagents1->product1 start2 This compound reagents2 Alcohol (R-OH) PPh3, DEAD or DIAD Solvent (e.g., THF) start2->reagents2 product2 N-Alkyl-1-methylcyclopropane-1-sulfonamide reagents2->product2 start3 This compound reagents3 Aryl Halide (Ar-X) Pd catalyst, Ligand Base (e.g., Cs2CO3) Solvent (e.g., Toluene) start3->reagents3 product3 N-Aryl-1-methylcyclopropane-1-sulfonamide reagents3->product3

Figure 1. General reaction schemes for N-substitution.

Experimental Protocols

The following are detailed protocols for the N-substitution of this compound.

Protocol 1: N-Alkylation with Alkyl Halides

This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, iodomethane)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction for N-Alkylation

This protocol details the N-alkylation of this compound with an alcohol using Mitsunobu conditions.[1][2][3][4][5][6]

Materials:

  • This compound

  • Alcohol (e.g., ethanol, benzyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.

Protocol 3: Buchwald-Hartwig Amination for N-Arylation

This protocol describes the palladium-catalyzed N-arylation of this compound with an aryl halide.[7][8][9][10]

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-chloroanisole)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the aryl halide (1.2 eq), cesium carbonate (2.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.10 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the N-substitution of this compound based on the protocols described above and examples from the literature.

EntryN-SubstituentMethodReagents and ConditionsYield (%)Reference
1BenzylAlkylationBenzyl bromide, K₂CO₃, DMF, 60 °C85Hypothetical
2MethylAlkylationIodomethane, NaH, THF, rt90Hypothetical
3EthylMitsunobuEthanol, PPh₃, DEAD, THF, rt78Hypothetical
44-MethoxybenzylMitsunobu(4-Methoxyphenyl)methanol, PPh₃, DIAD, THF, rt82Hypothetical
5PhenylBuchwald-HartwigBromobenzene, Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 110 °C75Hypothetical
64-MethoxyphenylBuchwald-Hartwig4-Bromoanisole, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C88Hypothetical
72-PyridylBuchwald-Hartwig2-Bromopyridine, Pd₂(dba)₃, XPhos, K₃PO₄, Dioxane, 110 °C72Hypothetical

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for a typical N-substitution reaction and the logical relationship of the key synthetic methods.

cluster_workflow Experimental Workflow A Reaction Setup: Combine reactants and reagents in an appropriate solvent B Reaction Monitoring: Track progress using TLC or LC-MS A->B C Workup: Quench reaction and perform extractive separation B->C D Purification: Isolate the product using column chromatography C->D E Characterization: Confirm structure and purity (NMR, MS, etc.) D->E

Figure 2. General experimental workflow.

Start This compound N_Alkyl N-Alkyl Derivatives Start->N_Alkyl Alkylation N_Aryl N-Aryl Derivatives Start->N_Aryl Arylation Alkylation Alkylation (Alkyl Halides) N_Alkyl->Alkylation Mitsunobu Mitsunobu Reaction (Alcohols) N_Alkyl->Mitsunobu Buchwald Buchwald-Hartwig (Aryl Halides) N_Aryl->Buchwald

Figure 3. Synthetic approaches to N-substituted derivatives.

References

Application Notes and Protocols: 1-Methylcyclopropane-1-sulfonamide in the Synthesis of Novel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its versatile biological activities.[1][2] When coupled with a 1-methylcyclopropane moiety, the resulting scaffold, 1-methylcyclopropane-1-sulfonamide, presents a unique opportunity for the development of novel inhibitors. The cyclopropyl group, a three-membered carbocycle, offers conformational rigidity, which can lock a molecule into a specific, biologically active conformation, potentially enhancing its potency and selectivity.[3] This rigid structure can also improve metabolic stability, a desirable property in drug candidates.[4]

These application notes provide a comprehensive guide for utilizing this compound as a scaffold for structure-activity relationship (SAR) studies. The protocols detailed below are designed to facilitate the synthesis of a diverse library of N-substituted derivatives and the evaluation of their biological activity, with a focus on the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway and a validated target for sulfonamide antibiotics.[5][6]

Data Presentation: Hypothetical Structure-Activity Relationship (SAR) Data

To illustrate the potential of the this compound scaffold, the following table summarizes hypothetical quantitative data for a series of N-substituted analogs evaluated for their inhibitory activity against a model bacterial dihydropteroate synthase (DHPS). This data is presented to demonstrate how SAR data for this scaffold could be organized and interpreted.

Compound IDR-Group (Substitution on Sulfonamide Nitrogen)Molecular Weight ( g/mol )DHPS Inhibition IC50 (µM)
MCS-001H135.19>100
MCS-002Phenyl211.2825.3
MCS-0034-Chlorophenyl245.7212.8
MCS-0044-Methoxyphenyl241.3118.5
MCS-005Pyridin-2-yl212.278.2
MCS-006Thiazol-2-yl218.315.1
MCS-007Benzyl225.3135.7

Interpretation of Hypothetical Data:

  • Effect of Aryl Substitution: The introduction of an aromatic ring (MCS-002) significantly improves inhibitory activity compared to the unsubstituted sulfonamide (MCS-001).

  • Electronic Effects: An electron-withdrawing group (chloro, MCS-003) on the phenyl ring enhances potency, while an electron-donating group (methoxy, MCS-004) slightly reduces it.

  • Heteroaromatic Rings: Incorporation of heteroaromatic rings like pyridine (MCS-005) and thiazole (MCS-006) leads to a notable increase in inhibitory activity, with the thiazole derivative being the most potent in this hypothetical series.

  • Conformational Flexibility: The more flexible benzyl group (MCS-007) results in lower activity compared to the rigid aryl substituents, highlighting the potential importance of the rigid cyclopropane scaffold in pre-organizing the molecule for target binding.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted this compound Analogs

This protocol describes a general method for the synthesis of N-substituted this compound derivatives via reaction with various amines.

Materials:

  • 1-Methylcyclopropane-1-sulfonyl chloride

  • Desired primary or secondary amine (e.g., aniline, 2-aminopyridine, etc.)

  • Anhydrous pyridine or other suitable base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of the desired amine (1.0 equivalent) in anhydrous DCM, add pyridine (1.2 equivalents) at 0 °C under a nitrogen atmosphere.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 1-methylcyclopropane-1-sulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of the synthesized compounds against DHPS. The assay measures the production of dihydropteroate from p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

Materials:

  • Recombinant DHPS enzyme

  • Tris-HCl buffer (pH 8.5)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • p-Aminobenzoic acid (PABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Synthesized inhibitor compounds dissolved in dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 8.5.

    • Enzyme Solution: Prepare a stock solution of DHPS in assay buffer. The final concentration in the assay will need to be optimized.

    • Substrate Solution: Prepare a solution containing PABA and DHPP in assay buffer. The final concentrations will typically be around their Km values.

    • Inhibitor Solutions: Prepare serial dilutions of the synthesized compounds in DMSO.

  • Assay Setup (in a 96-well plate):

    • To each well, add 5 µL of the inhibitor solution (or DMSO for control).

    • Add 85 µL of the enzyme solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the Reaction:

    • Add 10 µL of the substrate solution to each well to start the reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a plate reader and measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes. The formation of dihydropteroate leads to an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Visualizations

Signaling Pathway and Mechanism of Action

DHPS_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition Mechanism PABA p-Aminobenzoic Acid (PABA) DHPP Dihydropterin Pyrophosphate (DHPP) DHPS Dihydropteroate Synthase (DHPS) DHP Dihydropteroate Folic_Acid Folic Acid Nucleotides Nucleotide Synthesis DNA_RNA DNA & RNA Inhibitor This compound Derivative Inhibitor->DHPS Competitive Inhibition

Experimental Workflow

experimental_workflow start Start: this compound Scaffold synthesis Synthesis of N-Substituted Analogs (Protocol 1) start->synthesis purification Purification and Characterization (Column Chromatography, NMR, MS) synthesis->purification screening In Vitro Biological Screening (DHPS Inhibition Assay - Protocol 2) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt Iterative Design end Novel Inhibitor Candidate sar->end lead_opt->synthesis

References

Experimental Applications of Cyclopropyl Sulfonamide Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of cyclopropyl sulfonamide compounds in various research and drug development contexts. The unique structural features of the cyclopropyl group, combined with the versatile sulfonamide moiety, have led to the discovery of potent and selective modulators of various biological targets. These compounds have demonstrated significant potential in antimicrobial, anticancer, antiviral, and neuroprotective applications, as well as in the inhibition of key enzymes.

Antimicrobial Applications

Cyclopropyl piperazine sulfonamide derivatives have emerged as a promising class of antimicrobial agents with activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data Summary
Compound IDTarget OrganismMIC (μg/mL)Reference CompoundMIC (μg/mL)
3aStaphylococcus aureusLow MICs reportedCiprofloxacin-
3bEscherichia coliLow MICs reportedCiprofloxacin-

Note: Specific MIC values for compounds 3a and 3b were reported as low but not explicitly quantified in the provided search results. Further literature review is recommended for precise values.

Experimental Protocols

1.1. Synthesis of Cyclopropyl Piperazine Sulfonamide Derivatives

A general method for the synthesis of these compounds involves the reaction of a substituted sulfonyl chloride with a cyclopropyl piperazine derivative.[1]

  • Materials: Substituted sulfonyl chloride, cyclopropyl piperazine, triethylamine, dichloromethane (DCM).

  • Procedure:

    • Dissolve cyclopropyl piperazine in DCM.

    • Add triethylamine to the solution.

    • Slowly add the substituted sulfonyl chloride to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for the specified time.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

1.2. In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[2][3]

  • Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, bacterial strains (S. aureus, E. coli), test compounds, positive control antibiotic (e.g., Ciprofloxacin), sterile saline, 0.5 McFarland standard.

  • Procedure:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well plate.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow

Antimicrobial_Workflow cluster_synthesis Synthesis cluster_testing Antibacterial Testing S1 React Cyclopropyl Piperazine with Sulfonyl Chloride S2 Purification S1->S2 T1 Prepare Compound Dilutions S2->T1 Synthesized Compound T2 Inoculate with Bacteria (S. aureus, E. coli) T1->T2 T3 Incubate T2->T3 T4 Determine MIC T3->T4 Output Output T4->Output MIC Values

Workflow for Antimicrobial Evaluation

Anticancer Applications

Cyclopropanesulfonamide derivatives have shown significant promise as anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including drug-resistant mutants.

Quantitative Data Summary
Compound IDTarget/Cell LineIC50Reference CompoundIC50
5dEGFRL858R/T790M/C797S1.37 ± 0.03 nMBrigatinib-
5dEGFRdel19/T790M/C797S1.13 ± 0.01 nMBrigatinib-
5dBAF3-EGFRL858R/T790M/C797S18 nM--
5dBAF3-EGFRdel19/T790M/C797S25 nM--
8hH1975 (L858R/T790M)13 nM--
8hPC9 (del19)19 nM--
8lBaF3-EGFRL858R/T790M/C797S0.0012 µM--
8lBaF3-EGFRdel19/T790M/C797S0.0013 µM--
Experimental Protocols

2.1. Synthesis of Cyclopropanesulfonamide EGFR Inhibitors

The synthesis of these inhibitors often starts from commercially available materials and involves multi-step reactions to build the desired molecular scaffold.[4][5][6]

  • General Strategy: A common approach involves the coupling of a substituted aniline with a pyrimidine core, followed by the introduction of the cyclopropanesulfonamide moiety.

  • Detailed synthetic schemes can be found in the cited literature and are often complex, requiring specialized knowledge in organic synthesis.

2.2. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[2][3][7][8][9]

  • Materials: NSCLC cell lines (e.g., H1975, PC9, or engineered BaF3 cells), RPMI-1640 or DMEM media, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

2.3. Western Blot Analysis of EGFR and mTOR Signaling

This technique is used to detect the phosphorylation status of key proteins in the EGFR and mTOR signaling pathways.[1][10][11][12][13]

  • Materials: Cell lysates from treated and untreated cells, RIPA buffer, protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membranes, primary antibodies (p-EGFR, total EGFR, p-mTOR, total mTOR, p-Akt, total Akt, p-ERK, total ERK), HRP-conjugated secondary antibodies, ECL chemiluminescent substrate.

  • Procedure:

    • Treat cells with the test compounds for the desired time and lyse the cells.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities to determine the effect of the compounds on protein phosphorylation.

Signaling Pathway Diagram

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Cyclopropyl_Sulfonamide Cyclopropyl Sulfonamide Inhibitor Cyclopropyl_Sulfonamide->EGFR Inhibits

EGFR Signaling Pathway Inhibition

Antiviral Applications

Cyclic sulfonamide derivatives have been identified as potent inhibitors of SARS-CoV-2 replication, highlighting their potential as broad-spectrum antiviral agents.

Quantitative Data Summary
Compound IDTarget VirusIC50CC50Selectivity Index (SI)
13cSARS-CoV-20.88 µM> 25 µM30.7
3aSARS-CoV-22.378 µM--
Experimental Protocols

3.1. Synthesis of Cyclic Sulfonamide SARS-CoV-2 Inhibitors

The synthesis of these compounds can be achieved through multi-step reaction sequences, often involving the formation of a heterocyclic core followed by sulfonamide formation.[7][14][15]

  • Specific synthetic details are proprietary or found within the supplementary information of the cited publications.

3.2. SARS-CoV-2 Antiviral Assay (Cytopathic Effect Inhibition)

This cell-based assay quantifies the ability of a compound to inhibit the virus-induced cell death.[16][17][18][19][20]

  • Materials: Vero E6 or A549-ACE2 cells, DMEM, FBS, penicillin-streptomycin, 96-well plates, SARS-CoV-2 virus stock, test compounds, positive control (e.g., Remdesivir), cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of the test compounds.

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • Add the compound dilutions to the infected cells.

    • Incubate the plates for 72 hours at 37°C.

    • Measure cell viability using a luminescent or colorimetric reagent.

    • Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) to determine the selectivity index (SI = CC50/EC50).

Experimental Workflow

Antiviral_Workflow cluster_synthesis Synthesis cluster_assay Antiviral Assay S1 Synthesize Cyclic Sulfonamide Derivatives A3 Compound Treatment S1->A3 Test Compound A1 Cell Seeding (Vero E6) A2 SARS-CoV-2 Infection A1->A2 A2->A3 A4 Incubation A3->A4 A5 Measure Cell Viability (CPE Inhibition) A4->A5 Output Output A5->Output EC50, CC50, SI

Workflow for Antiviral Activity Assessment

Neuroprotective Applications

Sulfonamide derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's disease, by mitigating oxidative stress and mitochondrial dysfunction.

Experimental Protocols

4.1. Neuroprotection Assay in SH-SY5Y Cells

This in vitro model uses the neurotoxin 6-hydroxydopamine (6-OHDA) to induce Parkinson's-like cellular damage in the human neuroblastoma SH-SY5Y cell line.[21][22][23][24][25]

  • Materials: SH-SY5Y cells, DMEM/F12 medium, FBS, penicillin-streptomycin, 96-well plates, 6-hydroxydopamine (6-OHDA), test compounds, MTT solution or LDH cytotoxicity assay kit, DCFDA for ROS measurement.

  • Procedure (Cell Viability):

    • Seed SH-SY5Y cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).

    • Induce neurotoxicity by adding 6-OHDA to the wells and incubate for 24 hours.

    • Measure cell viability using the MTT assay as described in section 2.2 or by measuring LDH release.

  • Procedure (Intracellular ROS Measurement):

    • Follow steps 1-3 of the cell viability protocol.

    • Load the cells with DCFDA dye.

    • Measure the fluorescence intensity, which is proportional to the level of intracellular reactive oxygen species (ROS).

Logical Relationship Diagram

Neuroprotection_Logic Neurotoxin Neurotoxin (e.g., 6-OHDA) OxidativeStress Oxidative Stress (Increased ROS) Neurotoxin->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction Neurotoxin->MitochondrialDysfunction NeuronalCellDeath Neuronal Cell Death OxidativeStress->NeuronalCellDeath MitochondrialDysfunction->NeuronalCellDeath CyclopropylSulfonamide Cyclopropyl Sulfonamide CyclopropylSulfonamide->OxidativeStress Inhibits CyclopropylSulfonamide->MitochondrialDysfunction Prevents CyclopropylSulfonamide->NeuronalCellDeath Reduces

Neuroprotective Mechanism of Action

Enzyme Inhibition

Cyclopropyl sulfonamide and related sulfonamide compounds are potent inhibitors of various enzymes, including carbonic anhydrases, VEGFR-2, α-glucosidase, and α-amylase.

Quantitative Data Summary
Compound IDTarget EnzymeKi/IC50
7d (N-(sulfapyridine)-p-hydroxybenzamide)hCA IKi = 2.62 ± 0.05 nM
6c (N-(sulfamethazine)-3,4,5-triacetoxybenzamide)hCA IIKi = 5.74 ± 1.17 nM
3aα-glucosidaseIC50 = 19.39 µM
3bα-glucosidaseIC50 = 25.12 µM
3hα-glucosidaseIC50 = 25.57 µM
6α-glucosidaseIC50 = 22.02 µM
Experimental Protocols

5.1. Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the esterase activity of carbonic anhydrase (CA).[9][11][26][27][28]

  • Materials: Purified human carbonic anhydrase (hCA I or hCA II), p-nitrophenyl acetate (p-NPA), Tris-HCl buffer, 96-well plates, test compounds, Acetazolamide (positive control).

  • Procedure:

    • Add buffer, test compound solution, and enzyme solution to the wells of a 96-well plate.

    • Pre-incubate at room temperature.

    • Initiate the reaction by adding the substrate (p-NPA).

    • Measure the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.

    • Calculate the rate of reaction and the percent inhibition for each compound concentration to determine the Ki or IC50 value.

5.2. VEGFR-2 Kinase Assay

This assay determines the inhibitory activity of compounds against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.[13][29][30][31][32]

  • Materials: Recombinant human VEGFR-2 kinase, kinase buffer, ATP, substrate peptide, 96-well plates, test compounds, luminescent kinase assay kit (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, combine the kinase, substrate, ATP, and test compound.

    • Incubate the reaction mixture at 30°C for a specified time.

    • Stop the reaction and measure the amount of ADP produced (or ATP remaining) using a luminescent detection reagent.

    • The luminescent signal is inversely proportional to the kinase activity. Calculate IC50 values from the dose-response curves.

5.3. α-Glucosidase and α-Amylase Inhibition Assays

These assays are used to identify inhibitors of carbohydrate-metabolizing enzymes, which are relevant for the management of diabetes.[8][12]

  • α-Glucosidase Inhibition Assay:

    • Materials: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG), phosphate buffer, 96-well plates, test compounds, Acarbose (positive control).

    • Procedure:

      • Mix the enzyme, test compound, and buffer in a 96-well plate and incubate.

      • Add the substrate (pNPG) to start the reaction.

      • Measure the absorbance at 405 nm, which corresponds to the release of p-nitrophenol.

      • Calculate the percent inhibition and IC50 values.

  • α-Amylase Inhibition Assay:

    • Materials: Porcine pancreatic α-amylase, starch solution, dinitrosalicylic acid (DNSA) reagent, phosphate buffer, test compounds, Acarbose (positive control).

    • Procedure:

      • Pre-incubate the enzyme with the test compound.

      • Add the starch solution to initiate the enzymatic reaction.

      • Terminate the reaction by adding DNSA reagent and boiling.

      • Measure the absorbance at 540 nm to quantify the amount of reducing sugars produced.

      • Calculate the percent inhibition and IC50 values.

Signaling Pathway Diagram

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Migration ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis VEGF VEGF VEGF->VEGFR2 Cyclopropyl_Sulfonamide Cyclopropyl Sulfonamide Inhibitor Cyclopropyl_Sulfonamide->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition

References

Application Notes and Protocols for Utilizing 1-Methylcyclopropane-1-sulfonamide in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into the relationship between the chemical structure of a compound and its biological activity. 1-Methylcyclopropane-1-sulfonamide is a versatile chemical scaffold that combines two key pharmacophoric elements: the sulfonamide group and a cyclopropyl ring. The sulfonamide moiety is a well-established functional group in a multitude of clinically approved drugs, known for its ability to act as a hydrogen bond donor and acceptor, and to mimic the transition state of enzymatic reactions.[1][2] The cyclopropyl group, a three-membered carbocycle, is a valuable bioisostere for other chemical groups, such as gem-dimethyl groups or phenyl rings.[3] Its unique structural and electronic properties, including conformational rigidity and metabolic stability, can significantly enhance a drug candidate's potency and pharmacokinetic profile.[3]

These application notes provide a comprehensive guide for incorporating this compound into SAR studies, with a primary focus on its potential as an antibacterial agent, a classic application of sulfonamides. The protocols detailed below outline the synthesis of derivatives and the subsequent biological evaluation to establish a robust SAR.

Key Applications in SAR Studies

The this compound core can be systematically modified to probe the chemical space around a target of interest. Key applications include:

  • Bioisosteric Replacement: The 1-methylcyclopropyl group can be used as a bioisosteric replacement for more flexible or metabolically labile groups to improve potency and pharmacokinetic properties.

  • Scaffold for Novel Derivatives: It can serve as a starting point for the synthesis of novel compounds with diverse functionalities.

  • Probing Binding Pockets: The rigid nature of the cyclopropyl ring can help in mapping the topology of enzyme active sites or receptor binding pockets.

Hypothetical SAR Study Workflow

A typical SAR study involving this compound would involve the synthesis of a library of analogues with systematic modifications at key positions, followed by in vitro biological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start This compound Core r1 R1 Substitution (e.g., on an aromatic ring if present) start->r1 r2 R2 Substitution (on the sulfonamide nitrogen) start->r2 library Library of Analogues r1->library r2->library mic MIC Determination (Antibacterial Assay) library->mic enzyme Enzyme Inhibition Assay (e.g., Dihydropteroate Synthase) library->enzyme cyto Cytotoxicity Assay library->cyto data Biological Data mic->data enzyme->data cyto->data sar SAR Analysis data->sar lead_opt Lead Optimization sar->lead_opt Synthesis_Workflow start 1-Methylcyclopropane-1-sulfonyl chloride + Amine (R2-NHR') reaction Reaction in DCM with Et3N at 0°C to RT start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification product N-Substituted this compound purification->product MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare Bacterial Inoculum inoculate Inoculate 96-well Plate inoculum->inoculate dilutions Prepare Serial Dilutions of Compounds dilutions->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read Read Results (Visual or Spectrophotometric) incubate->read mic Determine MIC read->mic Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate Nucleotides Nucleotides, Amino Acids Tetrahydrofolate->Nucleotides Essential for Bacterial Growth DHPS->Dihydropteroate Enzymatic Reaction DHFR->Tetrahydrofolate Sulfonamide This compound (and derivatives) Sulfonamide->DHPS Competitive Inhibition

References

Application Notes and Protocols for the Characterization of 1-Methylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 1-Methylcyclopropane-1-sulfonamide. The methods described herein are essential for identity confirmation, purity assessment, and quality control of this compound in research and drug development settings.

Compound Information

PropertyValueSource
Chemical Name This compound--INVALID-LINK--
CAS Number 669008-26-8--INVALID-LINK--
Molecular Formula C4H9NO2S--INVALID-LINK--
Molecular Weight 135.19 g/mol --INVALID-LINK--
Purity (Typical) ≥98%--INVALID-LINK--

Mass Spectrometry

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. It is also invaluable for structural elucidation through fragmentation analysis.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is crucial for interpreting experimental mass spectra.

AdductPredicted m/z
[M+H]⁺136.0427
[M+Na]⁺158.0246
[M+NH₄]⁺153.0692
[M-H]⁻134.0281

Data sourced from PubChem.[1][2]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the general procedure for obtaining a mass spectrum of this compound using an ESI-MS instrument.

Workflow for ESI-MS Analysis

ESI_MS_Workflow A Sample Preparation (Dissolve in appropriate solvent) C Direct Infusion or LC Inlet A->C B Instrument Calibration D Ionization (ESI Source) (Positive or Negative Mode) B->D C->D E Mass Analysis (e.g., Quadrupole, TOF) D->E F Detection E->F G Data Acquisition and Processing F->G NMR_Workflow A Sample Preparation (Dissolve in deuterated solvent, e.g., CDCl₃ or DMSO-d₆) B NMR Spectrometer Setup (Tuning and shimming) A->B C ¹H Spectrum Acquisition B->C D ¹³C Spectrum Acquisition B->D E Data Processing (Fourier transform, phasing, baseline correction) C->E D->E F Spectral Analysis (Chemical shift, integration, multiplicity) E->F FTIR_Workflow A Background Spectrum Acquisition (Clean ATR crystal) B Sample Application (Place small amount of solid on crystal) A->B C Apply Pressure B->C D Sample Spectrum Acquisition C->D E Data Processing and Analysis D->E HPLC_Logic Analyte This compound (Properties: Polarity, UV absorbance) Column Stationary Phase Selection (e.g., C18, Phenyl) Analyte->Column MobilePhase Mobile Phase Optimization (e.g., Acetonitrile/Water, Buffer pH) Analyte->MobilePhase Detector Detector Selection (e.g., UV-Vis, MS) Analyte->Detector Method Optimized HPLC Method Column->Method MobilePhase->Method Detector->Method

References

Application Notes and Protocols: 1-Methylcyclopropane-1-sulfonamide as a Potential Building Block for Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of scientific literature and public databases did not yield specific examples or data regarding the use of 1-methylcyclopropane-1-sulfonamide as a building block in the design or synthesis of protein degraders. The following application notes and protocols are therefore presented as a prospective guide based on the established principles of protein degrader design and the known medicinal chemistry roles of cyclopropyl and sulfonamide moieties.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD. A PROTAC is comprised of three key components: a "warhead" that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The modular nature of PROTACs allows for extensive chemical modifications to optimize their potency, selectivity, and pharmacokinetic properties. The linker, in particular, is a critical component that influences the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1][3]

Conceptual Application of this compound in PROTAC Design

The unique structural and chemical properties of the this compound moiety suggest its potential utility as a novel building block in PROTAC design, particularly within the linker or as part of the E3 ligase ligand.

Potential Advantages of the Cyclopropyl Group:

The cyclopropyl group is a "strained ring" system that has found increasing use in medicinal chemistry.[4][5] Its incorporation into a PROTAC linker could offer several advantages:

  • Conformational Rigidity: The cyclopropane ring can act as a rigid spacer, restricting the conformational flexibility of the linker.[3][4][6] This can help to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially increasing potency and selectivity.

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger than those in aliphatic chains, which can enhance metabolic stability and prolong the half-life of the drug.[4][5]

  • Vectorial Properties: The defined geometry of the cyclopropyl ring can provide precise control over the spatial orientation of the warhead and the E3 ligase ligand, which is crucial for optimal ternary complex formation.

Potential Roles of the Sulfonamide Group:

The sulfonamide group is a common functional group in many approved drugs and is valued for its chemical and physical properties.[7][8]

  • Hydrogen Bonding: The sulfonamide moiety can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with the POI or the E3 ligase, thereby stabilizing the ternary complex.[7]

  • Modulation of Physicochemical Properties: The sulfonamide group can influence the solubility, polarity, and other physicochemical properties of the PROTAC, which are important for cell permeability and bioavailability.[9][10]

  • Bioisosteric Replacement: In some contexts, the sulfonamide group can serve as a bioisostere for other functional groups like amides or carboxylic acids, offering an alternative chemical space for optimization.[9]

General Workflow for Developing a PROTAC with a Novel Building Block

The development of a PROTAC incorporating a novel building block such as this compound would follow a systematic workflow.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_optimization Optimization Design Conceptual Design of PROTAC with Novel Building Block Synthesis Chemical Synthesis of PROTAC Library Design->Synthesis Binding Binary Binding Assays (POI & E3 Ligase) Synthesis->Binding Ternary Ternary Complex Formation Assays Binding->Ternary Degradation Protein Degradation Assays (e.g., Western Blot, In-Cell Western) Ternary->Degradation CellViability Cell Viability & Cytotoxicity Assays Degradation->CellViability SAR Structure-Activity Relationship (SAR) Studies CellViability->SAR LeadOpt Lead Optimization SAR->LeadOpt PROTAC_Mechanism cluster_formation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->POI Binds PROTAC->E3 Binds Ternary->PROTAC Release & Recycle UbPOI Polyubiquitinated POI Ternary->UbPOI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome UbPOI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Synthetic Routes for 1-Methylcyclopropane-1-sulfonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-methylcyclopropane-1-sulfonyl chloride, a valuable building block in medicinal chemistry and drug development. Due to the absence of a directly published synthetic method, this guide outlines two plausible and robust synthetic pathways based on analogous and well-established chemical transformations. The protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Introduction

1-Methylcyclopropane-1-sulfonyl chloride (CAS No. 923032-55-7) is a reactive intermediate that can be utilized in the synthesis of a variety of complex molecules, including sulfonamides, which are prevalent in many pharmaceutically active compounds. The incorporation of the strained 1-methylcyclopropyl moiety can impart unique conformational constraints and metabolic stability to drug candidates. This document details two proposed synthetic routes for its preparation: the first involving a Grignard reagent intermediate and the second proceeding via the oxidation of a thiol precursor.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of 1-Methylcyclopropane-1-sulfonyl chloride. The selection of a particular route may depend on the availability of starting materials and the specific requirements of the research project.

Synthetic_Pathways cluster_0 Route 1: Grignard Reagent Pathway cluster_1 Route 2: Thiol Oxidation Pathway A1 1-Bromo-1-methylcyclopropane B1 1-Methylcyclopropyl- magnesium bromide A1->B1 Mg, THF C1 1-Methylcyclopropane-1- sulfonyl chloride B1->C1 SO2Cl2 A2 1-Methylcyclopropyl- magnesium bromide B2 1-Methylcyclopropane-1-thiol A2->B2 1. S8 2. H3O+ C2 1-Methylcyclopropane-1- sulfonyl chloride B2->C2 Oxidative Chlorination

Caption: Proposed synthetic pathways for 1-Methylcyclopropane-1-sulfonyl chloride.

Route 1: Grignard Reagent Pathway

This route is analogous to the synthesis of other alkyl sulfonyl chlorides and involves the formation of a Grignard reagent from 1-bromo-1-methylcyclopropane, which is then reacted with sulfuryl chloride.

Experimental Protocol

Step 1a: Synthesis of 1-Bromo-1-methylcyclopropane (Analogous Procedure)

Step 1b: Preparation of 1-Methylcyclopropylmagnesium Bromide

This procedure outlines the formation of the Grignard reagent.

Materials:

  • 1-Bromo-1-methylcyclopropane

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to the flask to activate the magnesium.

  • Assemble the apparatus and flush with dry nitrogen or argon.

  • Add anhydrous THF to the flask to cover the magnesium turnings.

  • Dissolve 1-bromo-1-methylcyclopropane (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color. Gentle heating may be required.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution is 1-methylcyclopropylmagnesium bromide.

Step 1c: Synthesis of 1-Methylcyclopropane-1-sulfonyl Chloride

This step involves the reaction of the Grignard reagent with sulfuryl chloride.

Materials:

  • 1-Methylcyclopropylmagnesium bromide solution in THF (from Step 1b)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sulfuryl chloride (1.1 equivalents) in anhydrous diethyl ether.

  • Add the sulfuryl chloride solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude 1-methylcyclopropane-1-sulfonyl chloride. Further purification can be achieved by vacuum distillation.

Quantitative Data (Expected)
StepReactantProductReagentsSolventTypical Yield
1b1-Bromo-1-methylcyclopropane1-Methylcyclopropylmagnesium bromideMg, I₂THF~70-90%
1c1-Methylcyclopropylmagnesium bromide1-Methylcyclopropane-1-sulfonyl chlorideSO₂Cl₂THF/Diethyl Ether~50-70%

Route 2: Thiol Oxidation Pathway

This alternative route involves the synthesis of 1-methylcyclopropane-1-thiol, followed by its oxidative chlorination to the desired sulfonyl chloride.

Experimental Protocol

Step 2a: Synthesis of 1-Methylcyclopropane-1-thiol

This procedure involves the reaction of the Grignard reagent with elemental sulfur.

Materials:

  • 1-Methylcyclopropylmagnesium bromide solution in THF (from Step 1b)

  • Elemental sulfur (S₈)

  • Anhydrous Tetrahydrofuran (THF)

  • Dilute hydrochloric acid

Procedure:

  • In a flame-dried, three-necked round-bottom flask, suspend elemental sulfur (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cool the sulfur suspension to 0 °C in an ice bath.

  • Slowly add the previously prepared 1-methylcyclopropylmagnesium bromide solution (1.0 equivalent) to the stirred sulfur suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the mixture to 0 °C and quench by the slow addition of dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Filter and carefully concentrate the solution under reduced pressure (the thiol is volatile) to obtain crude 1-methylcyclopropane-1-thiol.

Step 2b: Oxidative Chlorination of 1-Methylcyclopropane-1-thiol

Several methods are available for the oxidative chlorination of thiols. A common and effective method using N-chlorosuccinimide (NCS) is described here.

Materials:

  • 1-Methylcyclopropane-1-thiol

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Concentrated Hydrochloric Acid

Procedure:

  • Dissolve 1-methylcyclopropane-1-thiol (1.0 equivalent) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate container, prepare a solution of N-chlorosuccinimide (3.0-4.0 equivalents) in acetonitrile.

  • Add a catalytic amount of concentrated hydrochloric acid to the thiol solution.

  • Add the NCS solution dropwise to the stirred thiol solution at 0 °C.

  • Monitor the reaction by TLC or GC-MS. After completion, pour the reaction mixture into ice-water.

  • Extract the product with diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to afford 1-methylcyclopropane-1-sulfonyl chloride.

Quantitative Data (Expected)
StepReactantProductReagentsSolventTypical Yield
2a1-Methylcyclopropylmagnesium bromide1-Methylcyclopropane-1-thiolS₈, H₃O⁺THF~60-80%
2b1-Methylcyclopropane-1-thiol1-Methylcyclopropane-1-sulfonyl chlorideNCS, HClAcetonitrile>80%

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis, workup, and purification of 1-methylcyclopropane-1-sulfonyl chloride.

Experimental_Workflow cluster_prep Preparation cluster_workup Workup cluster_purification Purification & Analysis Start Starting Materials Reaction Reaction (Grignard or Oxidation) Start->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Distillation) Concentration->Purification Analysis Analysis (NMR, MS, etc.) Purification->Analysis Product Final Product Analysis->Product

Caption: General experimental workflow for synthesis and purification.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents are critical for the success of the Grignard reaction.

  • Grignard reagents are highly reactive and moisture-sensitive. Handle under an inert atmosphere.

  • Sulfuryl chloride is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thiols have strong, unpleasant odors. Handle in a fume hood.

  • N-Chlorosuccinimide is an irritant. Avoid contact with skin and eyes.

These protocols provide a solid foundation for the synthesis of 1-methylcyclopropane-1-sulfonyl chloride. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of 1-methylcyclopropane-1-sulfonamide, which is anticipated to follow a two-step synthetic sequence involving a Grignard reaction and subsequent sulfonylation/amination.

Issue Potential Cause Troubleshooting Step Expected Outcome
Low or no yield of 1-Methylcyclopropane-1-sulfonyl chloride (Step 1) Incomplete Grignard reagent formationEnsure magnesium turnings are fresh and activated. A small crystal of iodine can be used as an initiator. Use anhydrous THF as the solvent and maintain a dry, inert atmosphere (N₂ or Ar).Successful initiation and completion of the Grignard reaction, leading to a higher yield of the desired intermediate.
Grignard reagent instabilityThe 1-methylcyclopropyl magnesium halide may be unstable. Perform the reaction at low temperatures (e.g., 0 °C) and use the Grignard reagent immediately in the next step.Minimized decomposition of the Grignard reagent, preserving its concentration for the subsequent reaction.
Side reactions with sulfuryl chlorideAdd the Grignard reagent slowly to a solution of sulfuryl chloride at low temperature (-78 °C to 0 °C) to control the exothermicity of the reaction.Reduced formation of byproducts and increased yield of the target sulfonyl chloride.
Low yield of this compound (Step 2) Hydrolysis of 1-methylcyclopropane-1-sulfonyl chlorideEnsure all glassware is scrupulously dried and use anhydrous solvents for the amination step. Handle the sulfonyl chloride intermediate under an inert atmosphere.Minimized hydrolysis of the reactive sulfonyl chloride, leading to a higher conversion to the sulfonamide.[1]
Incomplete aminationUse an excess of the aminating agent (e.g., aqueous ammonia or ammonia in an organic solvent). Monitor the reaction by TLC or GC to ensure complete consumption of the starting material.Driving the reaction to completion and maximizing the yield of the final product.
Difficulties in product isolationThe sulfonamide may have some water solubility. Saturate the aqueous layer with NaCl (brine) during work-up to decrease the solubility of the product and improve extraction efficiency into the organic layer.Enhanced recovery of the product from the aqueous phase.
Presence of significant impurities in the final product Unreacted starting materialsEnsure each step of the reaction goes to completion by monitoring with appropriate analytical techniques (TLC, GC).A cleaner reaction mixture with fewer starting materials to remove during purification.
Byproduct formation from Grignard reactionOptimize the temperature and addition rate during the Grignard and sulfonylation steps.Minimized formation of homo-coupling and other side products.
Decomposition of the sulfonyl chloride intermediateUse the sulfonyl chloride immediately after its formation or store it under an inert atmosphere at low temperatures for a short period.Reduced levels of impurities arising from the degradation of the intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: Based on analogous syntheses, a probable route involves the formation of a Grignard reagent from 1-bromo-1-methylcyclopropane, followed by reaction with a sulfurylating agent like sulfuryl chloride (SO₂Cl₂) to form 1-methylcyclopropane-1-sulfonyl chloride. This intermediate is then reacted with an ammonia source to yield the final sulfonamide product.

Q2: I am having trouble initiating the Grignard reaction with 1-bromo-1-methylcyclopropane. What can I do?

A2: Difficulty in initiating Grignard reactions is a common issue. Ensure your magnesium turnings are fresh and not oxidized. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane can be effective. Additionally, ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere (nitrogen or argon) using anhydrous solvent.

Q3: The 1-methylcyclopropyl Grignard reagent seems to be unstable. How can I mitigate this?

A3: Cyclopropyl Grignard reagents can be less stable than their acyclic or larger-ring counterparts due to ring strain. It is advisable to prepare the Grignard reagent at a low temperature (e.g., 0-5 °C) and use it immediately in the subsequent step. Avoid prolonged storage of the Grignard solution.

Q4: What are the key safety precautions when working with sulfuryl chloride and the sulfonyl chloride intermediate?

A4: Sulfuryl chloride is corrosive and reacts violently with water, releasing toxic gases. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The 1-methylcyclopropane-1-sulfonyl chloride intermediate is also expected to be reactive and moisture-sensitive, potentially releasing hydrochloric acid upon hydrolysis. Therefore, similar precautions should be taken.[1]

Q5: What purification methods are recommended for this compound?

A5: The final product, being a solid, can likely be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water or toluene/ethanol).[2][3] Column chromatography on silica gel may also be an effective purification method if recrystallization does not yield a product of sufficient purity.

Experimental Protocols

Protocol 1: Synthesis of 1-Methylcyclopropane-1-sulfonyl chloride

Materials:

  • 1-bromo-1-methylcyclopropane

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Sulfuryl chloride (SO₂Cl₂)

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq) to a flame-dried three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer.

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous THF to just cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of 1-bromo-1-methylcyclopropane (1.0 eq) in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle reflux. If not, gentle heating may be required.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • In a separate flask, prepare a solution of sulfuryl chloride (1.1 eq) in anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared Grignard reagent to the cold sulfuryl chloride solution via cannula transfer.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • The resulting solution of 1-methylcyclopropane-1-sulfonyl chloride is typically used directly in the next step without isolation.

Protocol 2: Synthesis of this compound

Materials:

  • Crude solution of 1-methylcyclopropane-1-sulfonyl chloride in THF

  • Concentrated aqueous ammonia (excess)

  • Ice bath

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cool the crude solution of 1-methylcyclopropane-1-sulfonyl chloride from the previous step in an ice bath.

  • Slowly and carefully add an excess of concentrated aqueous ammonia with vigorous stirring. An exothermic reaction is expected.

  • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC/GC analysis indicates the complete consumption of the sulfonyl chloride.

  • Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with DCM or EtOAc (2 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 1-bromo-1-methylcyclopropane 1-bromo-1-methylcyclopropane Grignard Grignard Reaction 1-bromo-1-methylcyclopropane->Grignard Mg Mg Mg->Grignard SO2Cl2 SO2Cl2 Sulfonylation Sulfonylation SO2Cl2->Sulfonylation NH3 NH3 Amination Amination NH3->Amination Grignard->Sulfonylation 1-methylcyclopropyl magnesium bromide Sulfonylation->Amination 1-methylcyclopropane-1- sulfonyl chloride Product This compound Amination->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Cause Analysis cluster_solution Corrective Actions LowYield Low Yield of Final Product GrignardIssue Grignard Formation/Stability Issue? LowYield->GrignardIssue SulfonylChlorideIssue Sulfonyl Chloride Hydrolysis? LowYield->SulfonylChlorideIssue AminationIssue Incomplete Amination? LowYield->AminationIssue WorkupIssue Product Loss During Work-up? LowYield->WorkupIssue ActivateMg Activate Mg, Ensure Dry Conditions GrignardIssue->ActivateMg ImmediateUse Use Grignard Immediately GrignardIssue->ImmediateUse AnhydrousConditions Use Anhydrous Solvents/Inert Atmosphere SulfonylChlorideIssue->AnhydrousConditions ExcessNH3 Use Excess Ammonia, Monitor Reaction AminationIssue->ExcessNH3 BrineWash Saturate Aqueous Layer with Brine WorkupIssue->BrineWash

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Synthesis of 1-Methylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methylcyclopropane-1-sulfonamide. The information is designed to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

Q2: I am observing low yields in my reaction. What are the primary factors I should investigate?

A2: Low yields in sulfonamide synthesis can stem from several factors. Critical parameters to investigate include reaction temperature, choice of solvent, the nature of the base used (if any), and the purity of starting materials.[3] Side reactions, such as the decomposition of the sulfonyl chloride intermediate or incomplete reaction, are also common culprits.[3][4]

Q3: Are there any specific safety precautions I should take when working with sulfonyl chlorides?

A3: Yes, sulfonyl chlorides are moisture-sensitive and can react with water to produce corrosive hydrochloric acid.[1] Therefore, all reactions should be carried out under anhydrous conditions using dry solvents and glassware. These compounds can also be lachrymatory and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: How can I minimize the formation of side products?

A4: Minimizing side products often involves careful control of reaction conditions. A gradual, dropwise addition of reagents can help to control the reaction temperature and minimize localized high concentrations that can lead to side reactions. Using a protecting group strategy for sensitive functional groups on your starting materials can also prevent unwanted reactions.[5] Additionally, optimizing the stoichiometry of your reactants is crucial.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive starting materials- Incorrect reaction temperature- Inappropriate solvent- Insufficient reaction time- Verify the purity of starting materials (e.g., via NMR or GC-MS).- Optimize the reaction temperature. Some reactions require cooling to minimize decomposition, while others need heating to proceed.[3]- Screen a variety of solvents with different polarities.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Multiple Products Observed (Low Selectivity) - Side reactions due to high temperature- Presence of reactive functional groups- Incorrect stoichiometry- Lower the reaction temperature and consider slower addition of reagents.- Protect any reactive functional groups on the starting materials that are not intended to participate in the reaction.[5]- Carefully control the molar ratios of your reactants.
Product Degradation - Product instability under reaction conditions- Harsh work-up conditions- Attempt the reaction at a lower temperature for a longer duration.- Use a milder work-up procedure. For example, use a buffered aqueous solution to quench the reaction instead of a strong acid or base.
Difficulty in Product Purification - Co-elution with starting materials or byproducts- Oily or non-crystalline product- Optimize your chromatography conditions (e.g., try different solvent systems or stationary phases).- Attempt to crystallize the product from a different solvent system. If the product is an oil, consider converting it to a solid salt for easier handling and purification.

Key Experimental Parameters and Their Impact on Yield

The following table summarizes critical experimental parameters and their potential effects on the yield of this compound synthesis.

ParameterEffect on ReactionOptimization Strategy
Temperature Can influence reaction rate and the formation of byproducts. Higher temperatures may increase the rate but can also lead to decomposition.[3]Screen a range of temperatures (e.g., from -20°C to 60°C) to find the optimal balance between reaction rate and selectivity.
Solvent The polarity and solvating ability of the solvent can significantly affect the reaction rate and mechanism.Test a variety of aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
Base A base is often used to neutralize the HCl generated during the reaction of a sulfonyl chloride with an amine. The strength and steric hindrance of the base can impact the reaction.Screen common organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA), as well as inorganic bases like potassium carbonate.
Concentration Reactant concentration can affect the reaction rate. Highly concentrated reactions may lead to side product formation, while very dilute conditions can slow the reaction down.Start with a moderate concentration (e.g., 0.1-0.5 M) and adjust as needed based on reaction monitoring.

Representative Experimental Protocol

Synthesis of this compound from 1-Methylcyclopropane-1-sulfonyl chloride

Disclaimer: This is a representative protocol based on general sulfonamide synthesis and should be optimized for the specific substrate.

  • To a solution of 1-methylcyclopropane-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried, round-bottom flask under a nitrogen atmosphere at 0°C, add triethylamine (1.5 eq).

  • Stir the solution for 5 minutes before slowly adding a solution of ammonia in methanol (2.0 eq, 7 N).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Visualizing the Workflow and Troubleshooting

The following diagrams illustrate a general workflow for the synthesis and a logical approach to troubleshooting low product yield.

G cluster_0 Synthesis Workflow Start Start Prepare Reactants Prepare Anhydrous Reactants and Solvents Start->Prepare Reactants Reaction Setup Set up Reaction Under Inert Atmosphere Prepare Reactants->Reaction Setup Reagent Addition Slow Addition of Ammonia Solution at 0°C Reaction Setup->Reagent Addition Reaction Monitoring Monitor by TLC/LC-MS Reagent Addition->Reaction Monitoring Work-up Aqueous Work-up and Extraction Reaction Monitoring->Work-up Purification Column Chromatography Work-up->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of this compound.

G cluster_1 Troubleshooting Low Yield Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Solvent, Base) Check_Purity->Check_Conditions Purity OK Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Solvent Screen Solvents Optimize_Temp->Optimize_Solvent Optimize_Base Screen Bases Optimize_Solvent->Optimize_Base Check_Side_Reactions Analyze Crude Mixture for Side Products Optimize_Base->Check_Side_Reactions Modify_Protocol Modify Protocol to Minimize Side Reactions Check_Side_Reactions->Modify_Protocol Side Products Identified Success Yield Improved Check_Side_Reactions->Success No Side Products Modify_Protocol->Success

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Purification of 1-Methylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific, validated purification protocols for 1-Methylcyclopropane-1-sulfonamide are not widely available in public literature. The following guides are based on established methods for the closely related compound, cyclopropyl sulfonamide, and general principles for the purification of sulfonamides.[1][2] Researchers should treat these as starting points and optimize them for their specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying sulfonamides like this compound?

A1: The most common purification techniques for crystalline sulfonamides are recrystallization and flash column chromatography.[3] Recrystallization is often preferred for its efficiency in removing minor impurities and providing a highly crystalline final product.[4] Flash chromatography is used for separating the target compound from significant impurities with different polarities.[5]

Q2: What are the likely impurities from the synthesis of this compound?

A2: Based on synthetic routes for similar compounds, potential impurities could include residual acids (e.g., formic acid used in deprotection steps), unreacted starting materials, and by-products from side reactions.[1][2] Solvents used in the reaction and workup (like toluene) may also be present.[1][2]

Q3: My purified sulfonamide appears as an oil instead of a solid. What should I do?

A3: "Oiling out" is a common issue when a compound's melting point is lower than the boiling point of the chosen recrystallization solvent, or when a supersaturated solution forms a low-melting eutectic mixture.[4] To induce crystallization, you can try adding more of the "good" solvent to redissolve the oil and then cool it very slowly.[4] Other techniques include scratching the inside of the flask with a glass rod or adding a seed crystal.[4] Alternatively, using a solvent/anti-solvent system can promote gradual crystal growth.[4]

Q4: How do I choose a solvent system for flash column chromatography?

A4: Sulfonamides are typically polar compounds. For flash chromatography on silica gel, a good starting point is a solvent system like ethyl acetate/hexanes or methanol/dichloromethane.[5] For very polar compounds that are difficult to retain on standard silica, Hydrophilic Interaction Liquid Chromatography (HILIC) or using an amine-bonded silica phase can be effective.[6] It is crucial to first determine the compound's Rf value using Thin-Layer Chromatography (TLC) to select the optimal solvent system.

Q5: Which analytical techniques are best for assessing the purity of my final product?

A5: High-Performance Liquid Chromatography (HPLC) is the most robust and widely used method for accurately quantifying the purity of sulfonamides.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for purity assessment. Thin-Layer Chromatography (TLC) is a quick, qualitative method to check for the presence of impurities.[7]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low Yield After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.Select a different solvent or use a solvent/anti-solvent system where the compound has lower solubility in the anti-solvent.[4] Ensure you are using the minimum amount of hot solvent necessary for dissolution.[8]
The solution was cooled too quickly, leading to the formation of fine crystals that are difficult to filter.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask can slow the cooling process.[8]
Persistent Impurity in NMR/HPLC The impurity has a similar polarity to the product, leading to co-elution during chromatography.Optimize the chromatography solvent system. A shallower gradient or an isocratic elution might improve separation. Consider a different stationary phase (e.g., reversed-phase or amine-functionalized silica).[6][9]
The impurity co-crystallizes with the product.Attempt recrystallization from a different solvent system with different polarity characteristics. Sometimes a second, different purification step (e.g., chromatography followed by recrystallization) is necessary.
Compound is Insoluble for Chromatography Loading The crude product is not soluble in the chromatography mobile phase.Dissolve the compound in a strong, polar solvent (like DCM or a small amount of DMSO) and adsorb it onto a small amount of silica gel. After drying, this "dry load" can be placed on top of the column. This technique often improves resolution.
Colored Impurities in Final Product The synthesis produced colored by-products.During recrystallization, after dissolving the crude compound in hot solvent, add a small amount of activated charcoal and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[2][4]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Toluene/Ethanol System)

This protocol is adapted from a method used for the purification of cyclopropyl sulfonamide and may serve as an excellent starting point.[1][2]

  • Initial Workup: After the reaction is complete, remove any residual acid (e.g., formic acid) by co-evaporation with toluene under reduced pressure.

  • Dissolution: Take the crude residue and add a minimal amount of a solvent mixture with a ratio of toluene to ethanol greater than 3:1 (e.g., 4:1 Toluene:Ethanol). Heat the mixture to 70-75°C with stirring until a clear solution is obtained.[1][2]

  • Crystallization Induction: Cool the solution to approximately 50°C. At this temperature, add a larger volume of toluene (acting as an anti-solvent) to decrease the solubility of the product.[1][2]

  • Crystal Growth: Slowly cool the mixture to a low temperature (e.g., -10 to -15°C) over several hours and stir at this temperature for at least 5 hours to maximize crystal formation.[1][2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of pre-cooled toluene to remove any remaining soluble impurities.[1][2]

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[1][2]

Protocol 2: General Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., start with 30% Ethyl Acetate in Hexanes) to find a system that gives your product an Rf value of ~0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (eluent) as a slurry. Ensure there are no cracks or air bubbles in the packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder (dry loading).

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions using TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Data Presentation

Table 1: Example of Recrystallization Solvent Screening
Solvent System (v/v)Solubility (Hot)Solubility (Cold)Crystal QualityYield (%)
Toluene / Ethanol (4:1)HighLowGood, Needles~70%
IsopropanolModerateLowSmall Plates~65%
Ethyl Acetate / Hexanes (1:2)HighLowOiled OutN/A
WaterInsolubleInsolubleN/AN/A
Table 2: Example of HPLC Purity Analysis
Sample IDRetention Time (min)Peak Area% Area
Crude Product4.52 (Product)185432085.1%
2.15 (Impurity A)2114509.7%
5.88 (Impurity B)1133005.2%
Purified Product 4.53 (Product) 2541190 99.8%

Visualizations

Purification_Workflow Start Crude Product (Post-Synthesis) Workup Aqueous Workup / Solvent Evaporation Start->Workup Purity_Check1 Initial Purity Assessment (TLC, HPLC, NMR) Workup->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization High Initial Purity (>85%) Chromatography Flash Column Chromatography Purity_Check1->Chromatography Low Initial Purity (<85% or multiple impurities) Decision Purity > 98%? Recrystallization->Decision Chromatography->Decision Final_Product Pure this compound Decision->Final_Product Yes Repurify Re-purify or Combine Methods Decision->Repurify No Repurify->Recrystallization

Caption: General purification workflow for this compound.

Troubleshooting_Oiling_Out Start Issue: Compound is 'Oiling Out' During Recrystallization Redissolve Add small amount of hot solvent to redissolve oil Start->Redissolve Induce Induce Crystallization Redissolve->Induce Scratch Scratch inner wall of flask with glass rod Induce->Scratch Option 1 Seed Add a seed crystal Induce->Seed Option 2 Cool Cool solution very slowly (undisturbed) Induce->Cool Option 3 Success Crystals Form Scratch->Success Failure Still Oily / No Crystals Scratch->Failure Seed->Success Seed->Failure Cool->Success Cool->Failure New_Method Change purification method: - Try solvent/anti-solvent system - Use chromatography Failure->New_Method

Caption: Troubleshooting decision tree for when a compound "oils out".

References

Technical Support Center: 1-Methylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 1-Methylcyclopropane-1-sulfonamide, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under controlled conditions. While specific long-term stability data is limited, the general recommendations from suppliers are summarized below.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationSource(s)
Temperature Room temperature.[1][2]
Atmosphere Store in a tightly closed container in a dry, well-ventilated place.
Light Store away from light.[3]

Q2: What is the general chemical stability of this compound?

Q3: What are the potential degradation pathways for sulfonamide compounds?

A3: While specific degradation pathways for this compound have not been detailed in the available literature, general degradation pathways for the sulfonamide class of compounds include:

  • Modification of the amino (N1H2-) moiety.

  • Destruction of the sulfonamide bridge (-SO2-NH-) moiety. [5]

  • Cleavage of the S-N bond. [5]

  • Hydroxylation and acetylation reactions.

These reactions can be initiated by chemical or biological factors.[5][6]

Q4: Are there any known incompatibilities for this compound?

A4: Specific incompatibility data for this compound is not available. However, as a general precaution for sulfonamides, avoid strong oxidizing agents and extreme pH conditions, as these may promote degradation.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

This is a common issue that can arise from compound degradation. Follow this troubleshooting workflow to diagnose the problem.

G A Inconsistent Experimental Results B Verify Compound Identity and Purity (e.g., NMR, LC-MS) A->B C Review Storage Conditions (Temperature, Light, Moisture) B->C Purity Confirmed F Potential Compound Degradation B->F Purity Issue D Prepare Fresh Stock Solution C->D Storage OK C->F Improper Storage E Assess Solution Stability (Test at different time points) D->E E->F Inconsistency Persists G Results Consistent E->G Results Improve I Contact Technical Support for further assistance F->I H Problem Resolved G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Poor solubility of the compound.

Q: I am having trouble dissolving this compound. What should I do?

A: this compound is a solid at room temperature.[2] If you are experiencing solubility issues, consider the following:

  • Solvent Choice: While specific solubility data is limited, sulfonamides often exhibit solubility in organic solvents such as DMSO and DMF.

  • Gentle Warming: Gentle warming of the solution may aid dissolution. However, be cautious as excessive heat can lead to degradation.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

  • pH Adjustment: The solubility of sulfonamides can be pH-dependent. Depending on your experimental system, slight adjustments to the pH may improve solubility.

Experimental Protocols

General Protocol for Assessing Compound Stability in Solution

This protocol provides a general framework for evaluating the stability of this compound in a specific solvent and storage condition.

G cluster_0 Preparation cluster_1 Storage & Sampling cluster_2 Analysis A Prepare a stock solution of known concentration in the desired solvent. B Aliquot the solution into multiple vials for different time points and conditions. A->B C Store aliquots under desired conditions (e.g., -20°C, 4°C, RT, protected from light). B->C D At each time point (e.g., 0, 24, 48, 72 hours), remove an aliquot for analysis. C->D E Analyze the aliquot by a suitable analytical method (e.g., HPLC, LC-MS) to determine the concentration of the parent compound. D->E F Compare the concentration at each time point to the initial concentration (T=0). E->F

Caption: General experimental workflow for assessing solution stability.

Methodology:

  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in the chosen solvent to a known concentration.

  • Aliquoting: Distribute the stock solution into several smaller, tightly sealed vials to avoid repeated freeze-thaw cycles for frozen samples.

  • Storage: Place the aliquots under the conditions to be tested (e.g., different temperatures, light exposures).

  • Time Points: Define the time points for analysis based on the expected duration of your experiments.

  • Analysis: Use a validated analytical method, such as HPLC with UV detection or LC-MS, to quantify the amount of this compound remaining at each time point. The appearance of new peaks may indicate the formation of degradation products.

  • Data Evaluation: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. This will provide an indication of the compound's stability under the tested conditions.

References

Technical Support Center: Overcoming Solubility Issues with 1-Methylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1-Methylcyclopropane-1-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What are the primary strategies for enhancing the solubility of my sulfonamide compound?

A2: Several strategies can be employed to improve the solubility of sulfonamide compounds. The most common approaches include:

  • pH Adjustment: As sulfonamides are weakly acidic, their solubility can be significantly increased in alkaline solutions.[2][3]

  • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of nonpolar drugs by reducing the polarity of the solvent.[4]

  • Complexation: Utilizing agents like cyclodextrins to form inclusion complexes can encapsulate the hydrophobic drug, thereby increasing its apparent solubility.[5]

  • Use of Surfactants: Surfactants form micelles that can entrap drug molecules, leading to increased solubility.[6]

  • Salt Formation: Converting the sulfonamide into a salt, such as a sodium or potassium salt, can dramatically enhance aqueous solubility.[5][6]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Compound precipitates out of aqueous solution. The concentration of this compound exceeds its intrinsic solubility in the aqueous medium.1. Adjust the pH: Increase the pH of the solution to > 8 to deprotonate the sulfonamide and increase its solubility. 2. Add a co-solvent: Introduce a water-miscible organic solvent such as ethanol, propylene glycol, or PEG 400.[5] 3. Heat the solution: Gently warming the solution may help dissolve the compound, but be cautious of potential degradation at elevated temperatures.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound in the assay medium. Precipitation of the compound in the assay plate wells.1. Prepare a concentrated stock solution: Dissolve the compound in an appropriate organic solvent (e.g., DMSO) at a high concentration. Then, dilute the stock solution into the aqueous assay buffer, ensuring the final organic solvent concentration is low and does not affect the assay. 2. Use a solubilizing excipient: Incorporate a solubilizing agent such as a cyclodextrin or a non-ionic surfactant (e.g., Tween 80) into your assay buffer.[7]
Difficulty preparing a stock solution at the desired concentration. The chosen solvent is not optimal for this compound.1. Test a range of solvents: Systematically test the solubility in various pharmaceutically acceptable solvents, including DMSO, DMF, ethanol, and NMP. 2. Consider a co-solvent system: A mixture of solvents can sometimes provide better solubilizing power than a single solvent.[4]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol outlines a general method to determine the effect of pH on the solubility of this compound.[7]

Methodology:

  • Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add an excess amount of this compound to a known volume of each buffer in separate sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of the dissolved sulfonamide in the filtrate using a validated analytical method, such as HPLC-UV.

  • Plot the measured solubility against the pH of the respective buffer.

experimental_workflow_ph_adjustment cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 5-9) add_compound Add Excess Compound prep_buffers->add_compound agitate Agitate (24-48h) add_compound->agitate centrifuge Centrifuge agitate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter hplc Analyze by HPLC-UV filter->hplc plot Plot Solubility vs. pH hplc->plot

Workflow for pH-dependent solubility determination.
Protocol 2: Solubility Enhancement by Co-solvency

This protocol describes a general procedure for enhancing the solubility of this compound using a co-solvent.[5]

Methodology:

  • Prepare a series of co-solvent/water mixtures at different volume/volume ratios (e.g., 20:80, 40:60, 60:40, 80:20). Common co-solvents include ethanol, propylene glycol, and PEG 400.

  • Add an excess amount of finely powdered this compound to a known volume of each co-solvent mixture in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24-72 hours to reach equilibrium.

  • Centrifuge the samples to separate the undissolved solid.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Determine the concentration of the dissolved sulfonamide in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of the co-solvent concentration.

experimental_workflow_cosolvency cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_mixtures Prepare Co-solvent/Water Mixtures add_compound Add Excess Compound prep_mixtures->add_compound agitate Agitate (24-72h) add_compound->agitate centrifuge Centrifuge agitate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter hplc Analyze by HPLC-UV filter->hplc plot Plot Solubility vs. Co-solvent % hplc->plot

Workflow for co-solvency solubility determination.

Quantitative Data Summary

The following tables provide hypothetical yet representative data on the solubility of a typical sulfonamide under different conditions to guide experimental design.

Table 1: pH-Dependent Solubility of a Sulfonamide Compound

pHSolubility (mg/mL)
5.00.15
6.00.25
7.00.50
7.40.90
8.02.50
9.08.00

Table 2: Co-solvent Effect on Sulfonamide Solubility

Co-solvent System (v/v)Solubility (mg/mL)
Water0.50
20% Ethanol in Water1.80
40% Ethanol in Water5.20
20% PEG 400 in Water2.50
40% PEG 400 in Water7.80

Signaling Pathway Context

While this compound is not a marketed drug with a defined signaling pathway, sulfonamides as a class are known to interfere with folate synthesis in bacteria, which is crucial for DNA synthesis. The diagram below illustrates this general mechanism of action.

signaling_pathway_sulfonamide PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHPS->DHP pteridine precursor DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR THF Tetrahydrofolate DHFR->THF DNA DNA Synthesis THF->DNA Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

General mechanism of action of sulfonamides.

References

Technical Support Center: Optimizing Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in sulfonamide synthesis. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: My sulfonamide synthesis is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in sulfonamide synthesis is a frequent issue that can stem from several factors. Systematically investigating the following potential causes can help identify and resolve the problem.

  • Purity and Stability of Starting Materials:

    • Sulfonyl Chlorides: Aryl and alkyl sulfonyl chlorides are often sensitive to moisture, which can cause them to hydrolyze back to the corresponding sulfonic acid.[1][2] Ensure that your sulfonyl chloride is dry and, if possible, use a freshly opened bottle or purify it before use.

    • Amines: Verify the purity of your amine starting material using methods like NMR or LC-MS, as impurities can lead to unwanted side reactions.[1]

    • Solvents and Reagents: Always use anhydrous solvents and ensure all glassware is thoroughly dried to prevent the hydrolysis of the sulfonyl chloride.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2]

  • Reaction Conditions:

    • Temperature: Temperature control is critical. Some reactions are highly exothermic, and an initial low temperature (e.g., 0 °C) may be necessary to control the reaction rate and prevent the decomposition of reactants.[1] In other cases, heating might be required to drive the reaction to completion.[1]

    • Choice of Base: The base is crucial for scavenging the HCl generated during the reaction.[3] It should be non-nucleophilic and strong enough to deprotonate the amine without causing side reactions. Pyridine is a classic choice, while tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also common. The pKa of the amine and the reactivity of the sulfonyl chloride will influence the optimal choice of base.

    • Solvent Selection: The solvent must be inert to the reaction conditions and capable of dissolving the reactants.[1] Protic solvents can react with the sulfonyl chloride and should generally be avoided unless part of a specific protocol.[1] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices. In some modern, greener protocols, deep eutectic solvents (DESs) have been used effectively.[4]

  • Stoichiometry:

    • Ensure the accurate measurement of all reactants. An excess of the amine is sometimes used to drive the reaction to completion and can also act as the base.[1]

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low or No Yield check_sm Check Starting Material Purity & Stability start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup & Purification start->check_workup sm_impure Impure/Degraded Reagents? check_sm->sm_impure conditions_wrong Suboptimal Conditions? check_conditions->conditions_wrong workup_loss Product Loss During Workup? check_workup->workup_loss sm_impure->check_conditions No purify_sm Purify/Replace Reagents Use Anhydrous Solvents Work Under Inert Atmosphere sm_impure->purify_sm Yes conditions_wrong->check_workup No optimize_conditions Optimize Temperature Screen Solvents & Bases Adjust Stoichiometry conditions_wrong->optimize_conditions Yes optimize_workup Perform Multiple Extractions Optimize Recrystallization Solvent Consider Chromatography workup_loss->optimize_workup Yes

Caption: Troubleshooting logic for addressing low sulfonamide yield.

Issue 2: Presence of Side Products and Purification Challenges

Q2: My crude product contains significant impurities. What are the likely side reactions, and what are the best purification strategies?

A2: The presence of impurities is common, arising from side reactions or unreacted starting materials. Understanding these can guide your purification strategy.

  • Common Side Reactions:

    • Hydrolysis of Sulfonyl Chloride: As mentioned, this is a primary side reaction, leading to the corresponding sulfonic acid in your crude product.

    • Polymerization: If you are working with an aniline (an aromatic amine) and have not protected the amino group before attempting to form a sulfonyl chloride from another functional group on the ring, polymerization can occur.[5]

    • Over-reduction/Oxidation: In syntheses starting from thiols or disulfides, incomplete or excessive oxidation can lead to a mixture of sulfur-containing species.[6]

    • N,N-Disubstitution: Primary amines can sometimes react with two equivalents of the sulfonyl chloride, especially if the reaction conditions are not carefully controlled.

  • Purification Techniques:

    • Recrystallization: This is a highly effective method for purifying solid sulfonamides. The choice of solvent is critical; the ideal solvent will dissolve the compound when hot but not when cold, while impurities remain in solution.[2]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a versatile option.[2] A gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is typically used to elute the components based on their polarity.

    • Liquid-Liquid Extraction: This is useful for removing unreacted starting materials and water-soluble byproducts during the workup.[2] For example, an acidic wash can remove unreacted amine, while a basic wash can remove the sulfonic acid byproduct.

    • Washing: The crude solid product can sometimes be washed with a solvent in which the impurities are soluble, but the desired product is not.[2]

Issue 3: Poor Reactivity of Starting Materials

Q3: My amine is electron-deficient and shows poor reactivity with the sulfonyl chloride. How can I drive the reaction to completion?

A3: Electron-deficient amines, such as anilines with electron-withdrawing groups, are less nucleophilic and react more slowly. Several strategies can be employed to improve yields:

  • Use of a More Reactive Sulfonylating Agent: While sulfonyl chlorides are standard, sulfonyl fluorides, when activated, can be effective. However, sulfonyl chlorides are generally more reactive than sulfonyl fluorides.[7]

  • Catalysis: Lewis acids can be used to activate the sulfonyl group. For example, calcium triflimide [Ca(NTf₂)₂] has been shown to effectively activate sulfonyl fluorides for reaction with a wide range of amines, including less nucleophilic ones.[5][8]

  • Higher Temperatures and Longer Reaction Times: For sluggish reactions, increasing the temperature (if the reactants are stable) and extending the reaction time can lead to higher conversion.

  • Protecting Groups: In complex molecules, the reactivity of an amine can be influenced by other functional groups. It may be necessary to use protecting groups for other functionalities to avoid side reactions that consume the starting materials. Common protecting groups for amines that are themselves sulfonamides include tosyl (Ts) and nosyl (Ns) groups, which offer different levels of stability and deprotection conditions.[3]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from the literature on the optimization of various reaction parameters.

Table 1: Solvent Optimization for Sulfonamide Synthesis from a Sulfonyl Fluoride [5]

EntrySolventYield (%)
1t-amylOH88
2H₂O63
3MeOH40
4i-PrOH71
5t-BuOH87
6MeCN42
7DMF13
8Toluene51

Reaction Conditions: Phenylsulfonyl fluoride (1 equiv), aniline (2 equiv), Ca(NTf₂)₂ (1 equiv), solvent (0.20 M), 60 °C, 24 h.

Table 2: Yields for One-Pot Sulfonamide Synthesis from Thiols [9]

ThiolAmineYield (%)
ThiophenolMorpholine95
ThiophenolPiperidine92
4-MethylthiophenolMorpholine97
4-ChlorothiophenolMorpholine94
Benzyl mercaptanMorpholine90

Reaction Conditions: Thiol (1 mmol), H₂O₂ (3 mmol), SOCl₂ (1 mmol), followed by amine (1.2 mmol) and pyridine (2 mmol) in acetonitrile.

Table 3: Sulfonamide Synthesis Using DABSO as a Sulfur Dioxide Surrogate [10]

Grignard ReagentAmineYield (%)
Phenylmagnesium bromideMorpholine75
4-Methoxyphenylmagnesium bromideMorpholine81
2-Thienylmagnesium bromideMorpholine60
Phenylmagnesium bromidePiperidine72

Reaction Conditions: Grignard reagent (1.0 equiv), DABSO (2.5 equiv), THF, -40 °C, 1 h, then sulfuryl chloride (1.0 equiv), warm to rt, then amine (10 equiv).

Experimental Protocols & Workflows

Protocol 1: General Synthesis of a Sulfonamide from a Sulfonyl Chloride and an Amine

This protocol is a classic and widely used method for sulfonamide synthesis.[3]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a suitable base (e.g., pyridine or triethylamine, 1.2-2.0 equiv) to the solution and stir.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.1 equiv) in the same anhydrous solvent and add it dropwise to the amine solution, typically at 0 °C to control the initial exothermic reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the required time (this can range from a few hours to overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction with water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to remove any acidic byproducts), and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.[2]

Workflow for General Sulfonamide Synthesis

general_synthesis_workflow start Start dissolve_amine Dissolve Amine and Base in Anhydrous Solvent start->dissolve_amine cool_solution Cool to 0 °C dissolve_amine->cool_solution add_sulfonyl_chloride Add Sulfonyl Chloride Solution Dropwise cool_solution->add_sulfonyl_chloride react Stir at Room Temperature (Monitor by TLC/LC-MS) add_sulfonyl_chloride->react workup Aqueous Workup (Acid/Base Washes) react->workup extract_dry Extract with Organic Solvent & Dry workup->extract_dry purify Purify Crude Product (Recrystallization or Chromatography) extract_dry->purify product Pure Sulfonamide purify->product onepot_thiol_workflow start Start with Thiol in Acetonitrile add_h2o2 Add H₂O₂ start->add_h2o2 cool Cool to 0 °C add_h2o2->cool add_socl2 Add SOCl₂ to form Sulfonyl Chloride in situ cool->add_socl2 add_amine_base Add Pyridine and Amine add_socl2->add_amine_base react Stir at Room Temperature (Monitor by TLC) add_amine_base->react workup_purify Workup and Purify react->workup_purify product Pure Sulfonamide workup_purify->product

References

Technical Support Center: Crystallization of 1-Methylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 1-Methylcyclopropane-1-sulfonamide. The information is presented in a question-and-answer format for direct and specific issue resolution.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of sulfonamides, providing potential causes and actionable solutions.

Q1: My this compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This can happen if the solute's solubility is exceeded at a temperature above its melting point in the chosen solvent or if the solution becomes supersaturated with a low-melting eutectic mixture.[1]

Immediate Steps:

  • Try to induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod.

  • Introduce a seed crystal from a previous successful crystallization, if available.[1]

  • Attempt to redissolve the oil by adding a small amount of additional hot solvent and then cooling slowly.[1]

Long-Term Strategy:

  • Lower the Crystallization Temperature: Select a solvent with a boiling point lower than the melting point of this compound.

  • Adjust Solvent System: Utilize a solvent/anti-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble to induce gradual precipitation.[1]

Q2: I have a very low yield of crystals. How can I improve it?

A2: A low yield can result from several factors, including using too much solvent or incomplete precipitation.

Troubleshooting Steps:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will keep more of your compound dissolved even after cooling.[1]

  • Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice bath to maximize the precipitation of the product.[1]

  • Recover a Second Crop: After filtering the initial crystals, concentrate the remaining mother liquor and cool it again to obtain a second crop of crystals.

  • Check for Premature Crystallization: If you are performing hot filtration and crystals form in the funnel, it means the solution cooled too quickly. Reheat the solution and use a pre-warmed filtration setup.[1]

Q3: My final product is an amorphous powder, not crystalline. What went wrong?

A3: Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered crystal lattice. This is often a result of the solution "crashing out" from a highly supersaturated state.[1]

Solutions:

  • Reduce the Cooling Rate: This is a critical factor. Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth, before transferring it to an ice bath.[1]

  • Use a Solvent/Anti-solvent System: This method provides better control over the reduction in solubility, promoting gradual crystal growth instead of rapid precipitation.[1]

  • Control Evaporation: For certain solvent systems, allowing the solvent to evaporate slowly over several days at room temperature can yield high-quality crystals.[1]

Q4: I am observing different crystal forms (polymorphs) in different batches. How can I control this?

A4: Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in sulfonamides.[1] Different polymorphs can have varying physical properties, including solubility and stability, making control over this aspect crucial in drug development.[1]

Control Strategies:

  • Standardize Crystallization Conditions: Maintain strict control over all parameters, including solvent choice, cooling rate, temperature, and agitation. Even minor variations can lead to the formation of different polymorphs.[1]

  • Seeding: Introduce a seed crystal of the desired polymorph into the supersaturated solution to encourage its growth over other forms.[1]

  • Solvent Selection: The choice of solvent can significantly influence which polymorph is favored. Experiment with a range of solvents with different polarities and hydrogen-bonding capabilities.[1]

Crystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common issues during the crystallization of sulfonamides.

G cluster_start cluster_problem cluster_solutions cluster_actions_oiling cluster_actions_yield cluster_actions_amorphous cluster_actions_polymorphism cluster_end start Crystallization Attempt problem Observe Outcome start->problem oiling_out Oiling Out problem->oiling_out 'Oiling Out' low_yield Low Yield problem->low_yield Low Yield amorphous Amorphous Solid problem->amorphous Amorphous polymorphism Polymorphism problem->polymorphism Polymorphs success Good Crystals problem->success Success oiling_action1 Scratch / Seed oiling_out->oiling_action1 oiling_action2 Lower Temp / Change Solvent oiling_out->oiling_action2 yield_action1 Minimize Solvent low_yield->yield_action1 yield_action2 Ensure Full Cooling low_yield->yield_action2 amorphous_action1 Slow Cooling Rate amorphous->amorphous_action1 amorphous_action2 Use Anti-Solvent amorphous->amorphous_action2 poly_action1 Standardize Conditions polymorphism->poly_action1 poly_action2 Seeding with Desired Form polymorphism->poly_action2 end_node Process Complete success->end_node oiling_action1->start Retry oiling_action2->start Retry yield_action1->start Retry yield_action2->start Retry amorphous_action1->start Retry amorphous_action2->start Retry poly_action1->start Retry poly_action2->start Retry

Caption: A workflow for troubleshooting common issues in sulfonamide crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is the crystallinity of this compound important?

A1: The crystalline state of an active pharmaceutical ingredient (API) is critical for several reasons:

  • Bioavailability and Solubility: Different crystal forms can have significantly different solubilities and dissolution rates, which directly affects how the drug is absorbed by the body.[1]

  • Stability: The crystalline form is generally more thermodynamically stable than the amorphous form, which is crucial for the drug's shelf life and to prevent changes during storage.[1]

  • Manufacturing and Formulation: The shape and size of crystals influence bulk properties like flowability and compressibility, which are vital for processes such as tablet manufacturing.[1]

Q2: What are the most important factors influencing the crystallization process?

A2: The key factors are both thermodynamic and kinetic:

  • Solvent Choice: This is arguably the most critical factor. An ideal solvent should dissolve the sulfonamide sparingly at room temperature but completely at a higher temperature.[1]

  • Temperature: Temperature directly affects solubility and the rates of nucleation and crystal growth. A controlled, slow cooling process is often essential for forming high-quality crystals.[1]

  • Supersaturation: This is the driving force for crystallization. A state of supersaturation must be achieved for crystals to form, but if it's too high, it can lead to the formation of amorphous solids or poor-quality crystals.[1]

  • pH: For ionizable compounds like sulfonamides, the pH of the solution can significantly impact solubility and thus the crystallization process.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

  • Dissolution: In a flask, add the minimum volume of a suitable solvent to the crude this compound. Heat the mixture gently with stirring until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. To further slow the cooling, the flask can be insulated.

  • Crystal Growth: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Protocol 2: Solvent/Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude this compound in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.[1]

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise with constant swirling.[1]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If crystals do not form readily, you may need to scratch the inside of the flask or add a seed crystal.[1]

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow.[1]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the anti-solvent, and allow them to air dry.

Solvent/Anti-Solvent Method Workflow

The following diagram illustrates the experimental workflow for the solvent/anti-solvent crystallization method.

G cluster_workflow Solvent/Anti-Solvent Crystallization Workflow A Dissolve Compound in 'Good' Solvent B Slowly Add 'Anti-Solvent' with Swirling A->B C Observe for Turbidity (Cloudiness) B->C D Induce Crystallization (Scratch/Seed) C->D No Turbidity E Allow Crystals to Grow Undisturbed C->E Turbidity Observed D->C F Isolate Crystals (Filtration) E->F G Wash with Cold Anti-Solvent and Dry F->G

Caption: Experimental workflow for the solvent/anti-solvent crystallization method.

Quantitative Data Summary

Currently, there is no specific quantitative data available from the search results for the crystallization of this compound. The table below is a template that can be populated as experimental data becomes available.

Solvent System (Solvent:Anti-solvent)Temperature (°C)Yield (%)Crystal Habit
e.g., Ethanol:Watere.g., 4
e.g., Acetone:Hexanee.g., 25
e.g., Methanole.g., 0 (slow cool)

References

Technical Support Center: Analytical Method Development for 1-Methylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical method development of 1-Methylcyclopropane-1-sulfonamide. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Compound Information
PropertyValue
Chemical Name This compound
Molecular Formula C4H9NO2S[1][2]
Molecular Weight 135.18 g/mol [2]
CAS Number 669008-26-8[2]
Appearance White powder[2]
Primary Identification Methods Gas Chromatography (GC), H-NMR, Mass Spectrometry (MS)[2]

High-Performance Liquid Chromatography (HPLC) Method Guide

Experimental Protocol: HPLC-UV Method

This section details a reverse-phase HPLC method suitable for the quantification of this compound.

  • Instrumentation: HPLC with UV Detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile/Water

HPLC Troubleshooting and FAQs

Question: Why is my peak for this compound showing significant tailing?

Answer: Peak tailing for a polar compound like this on a C18 column can be due to several factors:

  • Secondary Silanol Interactions: The free silanol groups on the silica backbone of the column can interact with the sulfonamide group.

    • Solution: Try a column with end-capping or a modern base-deactivated silica column. Alternatively, adding a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase can mitigate these interactions.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

    • Solution: Dilute your sample and reinject.

  • Column Degradation: The column may be nearing the end of its lifespan.

    • Solution: Replace the column with a new one of the same type.

Question: I am observing a drift in the retention time of my analyte. What could be the cause?

Answer: Retention time drift can be caused by:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions between injections.

    • Solution: Increase the column equilibration time at the end of your gradient program. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Changes in Mobile Phase Composition: The mobile phase composition may be changing over time due to evaporation of the more volatile solvent.

    • Solution: Ensure your mobile phase bottles are well-sealed and prepare fresh mobile phase daily.

  • Fluctuations in Column Temperature: Inconsistent column temperature can lead to retention time shifts.

    • Solution: Use a column oven to maintain a constant temperature.

Question: My analyte response is inconsistent across multiple injections. How can I improve precision?

Answer: Poor precision can stem from several sources:

  • Injector Issues: The autosampler may have air bubbles in the syringe or a leak.

    • Solution: Purge the injector to remove any air bubbles and check for any loose fittings.

  • Sample Evaporation: If the sample vials are not properly capped, the solvent can evaporate, leading to an increase in concentration.

    • Solution: Use appropriate vial caps and septa, and do not leave samples in the autosampler for extended periods.

  • Incomplete Sample Dissolution: The analyte may not be fully dissolved in the sample diluent.

    • Solution: Ensure the sample is fully dissolved by vortexing or sonicating.

HPLC Troubleshooting Workflow

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_quantitation Quantitation Issues start Problem Observed peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting split_peak Split Peak start->split_peak rt_drift RT Drift start->rt_drift no_peak No Peak start->no_peak poor_precision Poor Precision start->poor_precision low_response Low Response start->low_response sol_silanol Check for secondary silanol interactions. Use end-capped column. peak_tailing->sol_silanol sol_overload Dilute sample. peak_fronting->sol_overload sol_frit Check for blocked frit or column contamination. split_peak->sol_frit sol_equilibration Increase column equilibration time. rt_drift->sol_equilibration sol_mobile_phase Prepare fresh mobile phase. rt_drift->sol_mobile_phase sol_detector Check detector settings (wavelength, lamp). no_peak->sol_detector sol_injector Check injector for leaks or air bubbles. poor_precision->sol_injector low_response->sol_detector GC_Troubleshooting cluster_peak_issues Peak Integrity Issues cluster_reproducibility Reproducibility Issues start Problem Encountered no_peak_gc No Peak Detected start->no_peak_gc broad_tailing_peak Broad/Tailing Peak start->broad_tailing_peak ghost_peaks Ghost Peaks/Carryover start->ghost_peaks area_variation Area Variation start->area_variation rt_shift_gc Retention Time Shift start->rt_shift_gc sol_degradation Check for thermal degradation. Lower inlet temperature or derivatize. no_peak_gc->sol_degradation sol_derivatization Derivatize sample to reduce polarity and improve peak shape. broad_tailing_peak->sol_derivatization sol_bakeout Increase final oven temperature or hold time to clean column. ghost_peaks->sol_bakeout sol_leaks Check for leaks in the system (septum, fittings). area_variation->sol_leaks sol_flow_rate Verify carrier gas flow rate. rt_shift_gc->sol_flow_rate

References

Technical Support Center: Scaling Up the Production of 1-Methylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of 1-Methylcyclopropane-1-sulfonamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most common and scalable approach for synthesizing this compound involves a two-step process. The first step is the formation of a Grignard reagent from a suitable 1-methylcyclopropyl halide. This is followed by a reaction with a sulfurylating agent and subsequent amination to yield the final sulfonamide product. This method is analogous to the synthesis of similar cycloalkyl sulfonamides.[1]

Q2: What are the key starting materials and reagents required?

A2: The primary starting materials include a 1-halo-1-methylcyclopropane (e.g., 1-bromo-1-methylcyclopropane), magnesium turnings for the Grignard reaction, and a sulfurylating agent like sulfuryl chloride (SO₂Cl₂). Anhydrous solvents, such as tetrahydrofuran (THF) or diethyl ether, are crucial for the Grignard reaction. An ammonia source is required for the final amination step.

Q3: What are the critical safety precautions to consider during the synthesis?

A3: Grignard reagents are highly reactive and can be pyrophoric, reacting violently with water and air.[1] All reactions involving Grignard reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Sulfuryl chloride is corrosive and toxic; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction should be performed carefully at low temperatures to control the exothermic reaction.[1]

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for assessing purity.[2] The identity and structure of the compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).[2][3]

Experimental Protocol

A detailed methodology for the key experiments is provided below, adapted from protocols for analogous compounds.[1]

Step 1: Formation of 1-Methylcyclopropylmagnesium Halide (Grignard Reagent)

  • Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere.

  • Add a small crystal of iodine to the magnesium.

  • Prepare a solution of 1-bromo-1-methylcyclopropane in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.[1]

  • Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.[1]

  • Cool the resulting greyish solution to room temperature.

Step 2: Sulfonylation and Amination

  • In a separate flask, prepare a solution of sulfuryl chloride in anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.[1]

  • Slowly add the freshly prepared Grignard reagent to the cold sulfuryl chloride solution via cannula, ensuring the temperature is maintained below -60 °C.[1]

  • After the addition, allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of a saturated aqueous ammonium chloride solution.[1] This step also serves as the amination.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[1]

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude this compound by recrystallization.[1]

  • Dissolve the crude solid in a minimal amount of a hot solvent, such as isopropanol.

  • Slowly add a hot anti-solvent, like water, until the solution becomes slightly turbid.[1]

  • Allow the solution to cool slowly to room temperature and then in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a cold solvent mixture, and dry under vacuum.[1]

Data Presentation

Table 1: Summary of Expected Reaction Parameters and Outcomes

ParameterExpected Value/RangeNotes
Grignard Formation
Reaction Time1-3 hoursMonitor for disappearance of magnesium.
TemperatureReflux (THF)Maintain a gentle reflux.
Sulfonylation
Reaction Time1-2 hours post-additionAllow to warm to room temperature.
Temperature-78 °C to Room TempMaintain low temperature during addition.
Overall Yield 60-80%Based on analogous syntheses.
Purity (Post-Recrystallization) >98%Assessed by HPLC or GC.[2][4]
Final Product Appearance White to off-white solid[2]

Troubleshooting Guide

Q5: The Grignard reaction is not initiating. What should I do?

A5:

  • Issue: Lack of initiation is a common problem in Grignard reactions.

  • Possible Causes:

    • The surface of the magnesium turnings may be oxidized.

    • The glassware or solvent may not be completely dry.

    • The concentration of the alkyl halide may be too low at the start.

  • Solutions:

    • Activate the Magnesium: Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small amount of a pre-formed Grignard reagent can also be used as an initiator.

    • Ensure Anhydrous Conditions: Flame-dry all glassware before use and ensure solvents are freshly distilled from a suitable drying agent.

    • Increase Local Concentration: Add a few drops of the alkyl halide directly to the magnesium without solvent to create a high local concentration.

    • Gentle Heating: Gentle heating of the flask may be required to start the reaction.

Q6: The reaction yield is consistently low. What are the potential reasons?

A6:

  • Issue: Lower than expected yield of the final product.

  • Possible Causes:

    • Incomplete formation of the Grignard reagent.

    • Side reactions during sulfonylation, such as Wurtz coupling of the Grignard reagent.

    • Loss of product during work-up and purification.

  • Solutions:

    • Optimize Grignard Formation: Ensure complete consumption of magnesium in the first step.

    • Control Sulfonylation Temperature: Maintain a very low temperature (below -60 °C) during the addition of the Grignard reagent to the sulfuryl chloride to minimize side reactions.[1]

    • Efficient Extraction: Perform multiple extractions during the work-up to ensure complete recovery of the product from the aqueous layer.

    • Careful Recrystallization: Minimize the amount of hot solvent used for recrystallization to avoid significant loss of product in the mother liquor.

Q7: I am observing significant amounts of side products. How can I minimize them?

A7:

  • Issue: Formation of impurities that are difficult to separate.

  • Possible Causes:

    • Reaction of the Grignard reagent with atmospheric oxygen or carbon dioxide.

    • Formation of symmetrical coupling products.

    • Over-addition or localized high concentration of the Grignard reagent during sulfonylation.

  • Solutions:

    • Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas throughout the Grignard formation and reaction.

    • Slow Addition: Add the Grignard reagent to the sulfuryl chloride solution very slowly and with vigorous stirring to ensure rapid mixing and avoid localized high concentrations.

    • Purification Strategy: If side products are still formed, consider alternative purification methods such as column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product 1-Bromo-1-methylcyclopropane 1-Bromo-1-methylcyclopropane grignard Grignard Formation (Anhydrous THF, Reflux) 1-Bromo-1-methylcyclopropane->grignard Mg Turnings Mg Turnings Mg Turnings->grignard SO2Cl2 SO2Cl2 sulfonylation Sulfonylation (-78°C to RT) SO2Cl2->sulfonylation NH4Cl (aq) NH4Cl (aq) workup Quenching & Work-up (Extraction) NH4Cl (aq)->workup Amination & Quenching grignard->sulfonylation 1-Methylcyclopropyl- magnesium bromide sulfonylation->workup Crude Sulfonyl Chloride Intermediate purification Purification (Recrystallization) workup->purification Crude Product product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Yield or Purity Issue cause1 Incomplete Grignard Formation issue->cause1 cause2 Side Reactions in Sulfonylation issue->cause2 cause3 Inefficient Work-up/Purification issue->cause3 sol1a Activate Mg Surface cause1->sol1a sol1b Ensure Anhydrous Conditions cause1->sol1b sol2a Maintain Low Temperature (<-60°C) cause2->sol2a sol2b Slow Reagent Addition cause2->sol2b sol3a Multiple Extractions cause3->sol3a sol3b Optimize Recrystallization cause3->sol3b

Caption: Troubleshooting guide for the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of 1-Methylcyclopropane-1-sulfonamide and Other Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1-Methylcyclopropane-1-sulfonamide with other sulfonamide derivatives, supported by experimental data from publicly available literature. Due to the limited direct experimental data on this compound, this comparison leverages data from a range of structurally related sulfonamides to provide a comprehensive overview of their potential biological activities. The guide focuses on three key areas of therapeutic interest for sulfonamides: antibacterial activity, carbonic anhydrase inhibition, and anticancer activity.

Theoretical Comparison of this compound

While direct experimental data for this compound is scarce, its structure suggests potential bioactivity. The sulfonamide group is a well-established pharmacophore known for a variety of biological activities. The unique 1-methylcyclopropane moiety introduces specific stereoelectronic properties that can influence its interaction with biological targets. The cyclopropane ring, being a small, strained ring system, can act as a bioisostere for other chemical groups and may confer increased potency or selectivity. Structure-activity relationship (SAR) studies of sulfonamides suggest that modifications at the sulfonamide nitrogen (N1) and the aromatic amine (N4) significantly impact their biological profile. In this compound, the substituent is directly on the sulfonyl group, a less common modification, making its direct comparison to N1-substituted derivatives challenging without experimental validation.

Antibacterial Activity

Sulfonamides were among the first effective antimicrobial agents and function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This inhibition halts bacterial growth. The following table summarizes the minimum inhibitory concentration (MIC) values of various sulfonamide derivatives against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Table 1: Comparative Antibacterial Activity of Sulfonamide Derivatives (MIC in µg/mL)

Compound/DrugStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)Reference
Sulfamethoxazole250125[1]
Sulfadiazine25031.25[1]
Thienopyrimidine-sulfadiazine hybrid 4ii125125[1]
Thienopyrimidine-sulfamethoxazole hybrid 8iii250125[1]
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide32-512Not Reported[2]
N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide64-512Not Reported[2]
N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide128-512Not Reported[2]

Note: A lower MIC value indicates greater antibacterial potency. The data is compiled from various sources and experimental conditions may vary.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) are cultured on appropriate agar plates.
  • Colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

2. Broth Microdilution Method:

  • A serial two-fold dilution of the test sulfonamides is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
  • Each well is inoculated with the standardized bacterial suspension.
  • Positive (no drug) and negative (no bacteria) controls are included.
  • The plates are incubated at 37°C for 18-24 hours.
  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Logical Relationship of Antibacterial Action

antibacterial_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_results Results BacterialCulture Bacterial Culture (e.g., S. aureus, E. coli) McFarland 0.5 McFarland Standard Suspension BacterialCulture->McFarland Standardize Inoculation Inoculation of Wells McFarland->Inoculation SerialDilution Serial Dilution of Sulfonamides in Microplate SerialDilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation ReadMIC Read MIC Value (Lowest concentration with no visible growth) Incubation->ReadMIC CAIX_pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX CAIX (on cell surface) CAIX_exp->CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 CO2_H2O CO₂ + H₂O CO2_H2O->H_HCO3 Catalyzes Extracellular_Acidosis Extracellular Acidosis H_HCO3->Extracellular_Acidosis Intracellular_Alkalinization Intracellular Alkalinization H_HCO3->Intracellular_Alkalinization Metastasis Metastasis Extracellular_Acidosis->Metastasis Tumor_Survival Tumor Cell Survival & Proliferation Intracellular_Alkalinization->Tumor_Survival VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, Ras/MAPK) Dimerization->Downstream Endothelial Endothelial Cell Proliferation, Migration, & Survival Downstream->Endothelial Angiogenesis Angiogenesis Endothelial->Angiogenesis

References

Comparative Analysis of the Biological Activity of 1-Methylcyclopropane-1-sulfonamide and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activity of 1-Methylcyclopropane-1-sulfonamide, with a focus on its predicted antibacterial properties. Due to a lack of publicly available experimental data for this compound, this document establishes a comparative framework using a structurally related cyclopropane derivative with documented antibacterial activity. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction to this compound

This compound is a chemical compound that incorporates two key pharmacophores: a sulfonamide group and a cyclopropane ring. The sulfonamide moiety is a well-established functional group in medicinal chemistry, famously associated with the first generation of antimicrobial "sulfa" drugs.[1] These drugs typically function by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[1] By acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the bacterial folate pathway, leading to a bacteriostatic effect.[1] This mechanism is selective for bacteria, as humans acquire folic acid through their diet.[1]

The cyclopropane ring is a three-membered carbocycle that imparts unique structural and electronic properties to a molecule.[2] Its inherent ring strain can influence conformational rigidity and metabolic stability, which are important considerations in drug design.[2] The combination of these two moieties in this compound suggests a potential for antibacterial activity.

Comparative Biological Activity

In the absence of direct experimental data for this compound, we present a comparison with a series of recently synthesized amide derivatives containing a cyclopropane core that have been evaluated for their in vitro antibacterial activity.[3] Specifically, we will use the data for a thiazole amide derivative of cyclopropane, herein referred to as Comparator Compound A , as a benchmark for potential antibacterial efficacy.

Quantitative Data Summary

The following tables summarize the available experimental data for Comparator Compound A and present a hypothetical activity profile for this compound for illustrative purposes. It is crucial to note that the data for this compound is speculative and intended to serve as a basis for future experimental validation.

Table 1: Experimental Antibacterial Activity of Comparator Compound A [3]

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC80) in µg/mL
Comparator Compound AStaphylococcus aureus64
Escherichia coli32
Ciprofloxacin (Control)Staphylococcus aureusNot Reported in this study
Escherichia coli2

Table 2: Hypothetical Antibacterial Activity of this compound

CompoundBacterial StrainPredicted Minimum Inhibitory Concentration (MIC) in µg/mL
This compoundStaphylococcus aureusTo be determined
Escherichia coliTo be determined

Signaling Pathway: Bacterial Folic Acid Synthesis

The primary mechanism of action for sulfonamide antibiotics is the inhibition of the bacterial folic acid synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, which are vital for bacterial growth and replication. The diagram below illustrates the key steps in this pathway and the inhibitory action of sulfonamides.

Folic_Acid_Synthesis_Pathway cluster_bacteria Bacterial Cell cluster_inhibition GTP GTP DHPPP Dihydropterin pyrophosphate GTP->DHPPP Multiple Steps DHP Dihydropteroate DHPPP->DHP DHPS Dihydropteroate synthase (DHPS) PABA p-Aminobenzoic acid (PABA) PABA->DHP DHF Dihydrofolate (DHF) DHP->DHF Dihydropteroate synthase (DHFS) THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate reductase (DHFR) Purines Purines, Thymidine, Amino Acids THF->Purines One-carbon transfers Sulfonamides Sulfonamides (e.g., this compound) Sulfonamides->DHPS Inhibits

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, a standard procedure for assessing antibacterial activity.

Protocol: Broth Microdilution Susceptibility Test

1. Materials and Reagents:

  • Test compound (e.g., this compound)
  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile 96-well microtiter plates
  • Spectrophotometer
  • Incubator (35-37°C)
  • Sterile pipette tips and tubes
  • Positive control antibiotic (e.g., Ciprofloxacin)
  • Negative control (broth only)
  • Growth control (broth with bacteria)

2. Preparation of Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing sterile saline or broth. c. Vortex the suspension to ensure homogeneity. d. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). e. Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.

4. Assay Procedure: a. Add 50 µL of CAMHB to each well of a sterile 96-well microtiter plate. b. Add 50 µL of the appropriate compound dilution to the corresponding wells, resulting in a final volume of 100 µL. c. Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 150 µL. d. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). e. Seal the plate and incubate at 35-37°C for 16-20 hours.

5. Data Analysis and Interpretation: a. After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. b. The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism. c. The results can also be read using a microplate reader by measuring the optical density at 600 nm. The MIC is defined as the lowest concentration that inhibits growth by ≥80% compared to the growth control.

Experimental Workflow

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare bacterial inoculum (0.5 McFarland standard) a1 Inoculate 96-well plate with compound and bacteria p1->a1 p2 Prepare serial dilutions of test compound p2->a1 a2 Incubate at 37°C for 16-20 hours a1->a2 an1 Visually inspect for turbidity or measure OD600 a2->an1 an2 Determine the lowest concentration with no visible growth (MIC) an1->an2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

While direct experimental validation of the biological activity of this compound is pending, its chemical structure strongly suggests potential as an antibacterial agent through the inhibition of the bacterial folic acid synthesis pathway. The comparative data from a related cyclopropane derivative provides a useful, albeit preliminary, benchmark for its potential potency. The experimental protocols and workflows detailed in this guide offer a standardized approach for the systematic evaluation of this compound and other novel sulfonamide-based compounds. Further research is warranted to elucidate the precise biological activity and therapeutic potential of this compound.

References

A Comparative Guide to 1-Methylcyclopropane-1-sulfonamide and Other Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative experimental data for 1-methylcyclopropane-1-sulfonamide is not extensively available in publicly accessible literature.[1] This guide therefore provides a theoretical comparison based on the well-established activities of the sulfonamide functional group and the known effects of cyclopropane moieties in medicinal chemistry. The guide uses well-characterized enzyme inhibitors, sulfamethoxazole and acetazolamide, as benchmarks for potential performance.

Introduction

This compound is a synthetic organic compound featuring a sulfonamide functional group attached to a 1-methylcyclopropane ring. The sulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its enzyme inhibitory properties.[1] This guide explores the potential enzyme inhibitory activities of this compound by comparing it with established inhibitors of two major enzyme families: dihydropteroate synthase (DHPS) and carbonic anhydrases (CAs).

The inclusion of a cyclopropane ring is a key structural feature. This highly strained three-membered ring imparts significant conformational rigidity, which can lock the molecule into a bioactive conformation, potentially enhancing potency and selectivity for its target enzyme.[1] Furthermore, the cyclopropyl group can influence metabolic stability, a desirable property in drug design.[1]

Potential Enzyme Targets and Comparative Analysis

Based on its chemical structure, this compound is predicted to primarily interact with two families of enzymes:

  • Dihydropteroate Synthase (DHPS): A key enzyme in the bacterial folic acid synthesis pathway.[2][3][4]

  • Carbonic Anhydrases (CAs): A family of metalloenzymes crucial for various physiological processes in humans.[5][6][7]

Comparison with Dihydropteroate Synthase Inhibitors

Sulfonamides are classic competitive inhibitors of DHPS, where they mimic the natural substrate, para-aminobenzoic acid (PABA).[2][4][8][9][10][11] By blocking this enzyme, they halt the synthesis of folic acid, which is essential for bacterial DNA and RNA synthesis, leading to a bacteriostatic effect.[3][8][9][10]

Table 1: Comparative Profile of DHPS Inhibitors

FeatureThis compound (Hypothetical)Sulfamethoxazole (Established)
Target Enzyme Dihydropteroate Synthase (DHPS)Dihydropteroate Synthase (DHPS)[2][8][9][10]
Mechanism of Action Competitive inhibition of PABA bindingCompetitive inhibition of PABA binding[8][9][10]
Key Structural Feature Sulfonamide group, 1-methylcyclopropane ringSulfonamide group, substituted isoxazole ring
Potential Advantages The cyclopropane ring may confer increased rigidity and metabolic stability, potentially leading to higher potency and a more favorable pharmacokinetic profile.[1]Well-characterized efficacy and safety profile.
Potential Disadvantages Lack of experimental data; unknown efficacy and safety profile.Increasing bacterial resistance.[2][12]
Comparison with Carbonic Anhydrase Inhibitors

The sulfonamide group is also a well-known zinc-binding group, enabling it to potently inhibit zinc-containing enzymes like carbonic anhydrases.[5][6] These enzymes catalyze the reversible hydration of carbon dioxide and are targets for the treatment of glaucoma, epilepsy, and other conditions.[7][13]

Table 2: Comparative Profile of Carbonic Anhydrase Inhibitors

FeatureThis compound (Hypothetical)Acetazolamide (Established)
Target Enzymes Carbonic Anhydrases (e.g., hCA I, II, IX, XII)Carbonic Anhydrases (e.g., hCA I, II, IV, IX, XII)[14]
Mechanism of Action Non-competitive inhibition via binding to the active site zinc ion.Non-competitive inhibition via binding to the active site zinc ion.[15][16][17]
Key Structural Feature Sulfonamide group, 1-methylcyclopropane ringSulfonamide group, thiadiazole ring
Reported Potency (Ki) UnknownNanomolar range (e.g., Ki of 19.92 ± 0.16 nM against hCA I)[6]
Potential Advantages The small, rigid cyclopropane moiety might allow for specific interactions within the active site of certain CA isozymes, potentially leading to improved selectivity.Broad-spectrum CA inhibitor with well-understood clinical applications.[18]
Potential Disadvantages Lack of experimental data; unknown potency and isoform selectivity.Lack of isoform selectivity can lead to side effects.

Signaling Pathways and Experimental Workflows

To understand the context of inhibition, it is crucial to visualize the relevant biochemical pathways and the experimental workflows used to assess inhibitor performance.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF BuildingBlocks DNA, RNA, Amino Acids THF->BuildingBlocks Sulfonamides This compound Sulfamethoxazole Sulfonamides->DHPS Competitive Inhibition Experimental_Workflow cluster_workflow Enzyme Inhibitor Screening Workflow Compound This compound (Test Compound) PrimaryAssay Primary Enzyme Assay (e.g., DHPS or CA activity) Compound->PrimaryAssay DoseResponse Dose-Response Curve Determination of IC50 PrimaryAssay->DoseResponse MechanismStudy Mechanism of Inhibition Study (e.g., Michaelis-Menten Kinetics) DoseResponse->MechanismStudy Selectivity Selectivity Profiling (across enzyme isoforms or orthologous enzymes) MechanismStudy->Selectivity CellBased Cell-Based Assays (e.g., antibacterial MIC) Selectivity->CellBased Lead Lead Candidate CellBased->Lead

References

A Comparative Guide to Evaluating the In Vitro and In Vivo Efficacy of 1-Methylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing and comparing the potential therapeutic efficacy of the novel compound, 1-Methylcyclopropane-1-sulfonamide. Due to a lack of publicly available experimental data on this specific molecule, this document outlines the theoretical basis for its potential activities, detailed experimental protocols for its evaluation, and a comparison with established alternatives.[1] The methodologies described herein are based on established practices for the evaluation of sulfonamide-based compounds.

Theoretical Framework: Potential Bioactivities

This compound incorporates a sulfonamide functional group, a well-established pharmacophore known for a variety of biological activities.[2][3][4][5] The presence of a cyclopropane ring introduces conformational rigidity, which may enhance binding affinity and selectivity for specific biological targets.[1]

Potential therapeutic applications for investigation include:

  • Antibacterial Activity : As a sulfonamide, the compound could act as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][4][6][7] This would lead to a bacteriostatic effect.

  • Anti-inflammatory Effects : Certain sulfonamides are known to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[8][9]

  • Anticancer Properties : Various sulfonamide derivatives have demonstrated cytotoxic activity against cancer cell lines through mechanisms such as cell cycle disruption and induction of apoptosis.[3][10]

  • Antiviral Activity : Structurally novel sulfonamides have been reported to exhibit antiviral properties, including the inhibition of HIV protease.[2]

Proposed In Vitro Efficacy Evaluation

In vitro assays are crucial for initial screening and determination of the compound's biological activity at the cellular and molecular level.

1. Antibacterial Susceptibility Testing

A key initial step is to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Compound Preparation : Synthesize and purify this compound to >95% purity. Prepare stock solutions in a suitable solvent like dimethyl sulfoxide (DMSO).[1]

  • Bacterial Strains : Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.[6][11]

  • Assay Procedure : Employ the broth microdilution method. A two-fold serial dilution of the compound is prepared in a 96-well plate with cation-adjusted Mueller-Hinton broth.

  • Inoculation : Each well is inoculated with a standardized bacterial suspension.

  • Incubation : Plates are incubated at 37°C for 18-24 hours.

  • Data Analysis : The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1] A lower MIC value indicates greater potency.[1]

Data Presentation: Hypothetical MIC Values

CompoundS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)
This compound[Experimental Value][Experimental Value][Experimental Value]
Sulfamethoxazole (Control)168>1024
Ciprofloxacin (Control)0.50.0150.25

2. Anticancer Cytotoxicity Assay

To assess potential anticancer activity, the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines should be determined.

Experimental Protocol: MTT Assay

  • Cell Lines : A panel of human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 and MDA-MB-231 for breast cancer) should be used.[3][10]

  • Cell Culture : Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with serial dilutions of this compound and incubated for 48-72 hours.

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

  • Data Analysis : The formazan crystals are solubilized, and the absorbance is measured. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Data Presentation: Hypothetical IC₅₀ Values

CompoundHeLa (µM)MCF-7 (µM)MDA-MB-231 (µM)
This compound[Experimental Value][Experimental Value][Experimental Value]
Doxorubicin (Control)0.81.21.5
Cisplatin (Control)10.515.218.9

Proposed In Vivo Efficacy Evaluation

In vivo studies are essential to understand the compound's efficacy, pharmacokinetics, and safety in a whole-organism context.

1. Murine Systemic Infection Model (Antibacterial)

This model assesses the ability of the compound to protect against a lethal bacterial infection.

Experimental Protocol: Murine Systemic Infection

  • Animal Model : Use female BALB/c mice (6-8 weeks old).[8]

  • Infection : Mice are infected intraperitoneally (IP) with a lethal dose of a bacterial pathogen, such as Methicillin-resistant Staphylococcus aureus (MRSA).[8]

  • Treatment : One hour post-infection, administer this compound orally (PO) or via IP injection at various doses.[8] Include vehicle and positive control (e.g., vancomycin) groups.[8]

  • Efficacy Endpoint : Monitor the survival of the mice for 7 days post-infection. The 50% effective dose (ED₅₀), the dose that protects 50% of the mice from death, is determined.[8]

Data Presentation: Hypothetical In Vivo Antibacterial Efficacy

Treatment GroupDose (mg/kg)Survival Rate (%)ED₅₀ (mg/kg)
This compoundVaried[Experimental Value][Calculated Value]
Vancomycin (Control)Varied[Experimental Value]1.5
Vehicle ControlN/A0N/A

2. Rat Paw Edema Model (Anti-inflammatory)

This model is a standard for evaluating the anti-inflammatory properties of a compound.

Experimental Protocol: Rat Paw Edema

  • Animal Model : Use Male Wistar rats (150-200 g).[8]

  • Compound Administration : Administer the test compound orally at various doses.[8]

  • Induction of Edema : One hour after compound administration, inject a phlogistic agent (e.g., carrageenan) into the sub-plantar surface of the rat's hind paw.

  • Measurement : Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis : Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation: Hypothetical Anti-inflammatory Activity

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3 hours
This compound[Experimental Value][Experimental Value]
Indomethacin (Control)1055%
Vehicle ControlN/A0%

Signaling Pathways and Experimental Workflows

Signaling Pathways

The potential mechanisms of action for this compound can be visualized through their respective signaling pathways.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Essential Step Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition THF Tetrahydrofolic Acid DHF->THF DNA Bacterial DNA Synthesis THF->DNA

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) COX2_Enzyme COX-2 Enzyme Inflammatory_Stimuli->COX2_Enzyme Upregulates Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Sulfonamide This compound Sulfonamide->COX2_Enzyme Selective Inhibition

Caption: COX-2 inhibition in the inflammatory pathway.

Experimental Workflows

A structured workflow is critical for the systematic evaluation of this compound.

In_Vitro_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis & Purification of this compound MIC Antibacterial MIC Assay Synthesis->MIC MTT Anticancer MTT Assay Synthesis->MTT Other_Assays Other Bioassays (e.g., Enzyme Inhibition) Synthesis->Other_Assays Data Determine MIC & IC50 Values MIC->Data MTT->Data Other_Assays->Data

Caption: Workflow for in vitro efficacy screening.

In_Vivo_Workflow cluster_invivo In Vivo Models cluster_evaluation Efficacy Evaluation cluster_safety Safety Assessment Infection_Model Murine Systemic Infection Model ED50 Determine ED50 Infection_Model->ED50 Edema_Model Rat Paw Edema Model Inhibition Calculate % Inhibition of Edema Edema_Model->Inhibition Tox Toxicology & PK/PD Studies ED50->Tox Inhibition->Tox

Caption: Workflow for in vivo efficacy and safety evaluation.

Comparison with Alternatives

The performance of this compound should be benchmarked against established drugs targeting similar pathways.

Therapeutic AreaStandard of Care / Alternative CompoundsRationale for Comparison
Antibacterial Sulfamethoxazole, Trimethoprim, CiprofloxacinCompare antibacterial spectrum and potency. Sulfamethoxazole provides a direct sulfonamide comparison.
Anti-inflammatory Celecoxib, IndomethacinCompare COX-2 selectivity and anti-inflammatory efficacy. Celecoxib is a sulfonamide-based COX-2 inhibitor.
Anticancer Doxorubicin, CisplatinBenchmark cytotoxic potency against broadly used chemotherapeutic agents.

This guide provides a robust starting point for the systematic investigation of this compound. The proposed experiments will elucidate its biological activities and therapeutic potential, allowing for a data-driven comparison with existing alternatives in the field.

References

Comparative Cross-Reactivity Analysis of 1-Methylcyclopropane-1-sulfonamide: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This guide provides a comparative framework for understanding the potential cross-reactivity of 1-Methylcyclopropane-1-sulfonamide. Due to a lack of publicly available experimental data for this specific compound, this document serves as a theoretical and methodological resource for researchers, scientists, and drug development professionals. It outlines the key comparisons, experimental protocols, and data presentation standards that would be employed in a comprehensive cross-reactivity study.

Introduction and Theoretical Background

This compound is a synthetic molecule featuring a sulfonamide functional group.[1] The sulfonamide moiety is a well-established pharmacophore, most known for its antibacterial properties through the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[2][3][4] By acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of nucleotides and halt bacterial proliferation.[5][6]

Given the widespread use of sulfonamide-containing drugs for various therapeutic indications, including antibacterial, anti-inflammatory, and diuretic purposes, assessing the cross-reactivity of a novel sulfonamide is crucial for predicting potential off-target effects and allergic reactions.[7][8] This guide proposes a comparative analysis between this compound and a panel of structurally and functionally diverse sulfonamides.

Comparative Panel of Sulfonamides

A thorough cross-reactivity study would compare this compound against a panel of compounds that includes both antibiotic and non-antibiotic sulfonamides. This allows for a comprehensive assessment of its potential interactions with various biological targets.

Table 1: Proposed Compounds for Comparative Cross-Reactivity Analysis

Compound Class Primary Mechanism of Action Common Therapeutic Use
This compound Investigational Hypothesized: DHPS Inhibition N/A
Sulfamethoxazole Antibiotic Sulfonamide DHPS Inhibition Bacterial Infections
Sulfadiazine Antibiotic Sulfonamide DHPS Inhibition Bacterial Infections
Celecoxib Non-Antibiotic Sulfonamide COX-2 Inhibition Anti-inflammatory
Furosemide Non-Antibiotic Sulfonamide Na-K-Cl Cotransporter Inhibition Diuretic
Glipizide Non-Antibiotic Sulfonamide ATP-sensitive K+ Channel Inhibition Antidiabetic
Acetazolamide Non-Antibiotic Sulfonamide Carbonic Anhydrase Inhibition Glaucoma, Diuretic

Hypothetical Cross-Reactivity Data

The following table is a hypothetical representation of data that would be generated from the experimental protocols outlined in this guide. The values are for illustrative purposes only and do not reflect actual experimental results.

Table 2: Hypothetical Cross-Reactivity Profile (IC50 values in µM)

Compound DHPS Inhibition COX-2 Inhibition Carbonic Anhydrase II Inhibition Kinase Panel (Selected Targets)
This compound 0.5>10050>100 (for 95% of kinases)
Sulfamethoxazole 1.2>10085>100 (for 98% of kinases)
Celecoxib >1000.0415>100 (for 90% of kinases)
Acetazolamide >100>1000.01>100 (for 99% of kinases)

Key Experimental Protocols

A robust assessment of cross-reactivity involves a multi-pronged approach, utilizing a combination of biochemical and cell-based assays.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay determines the inhibitory activity of the test compounds against the primary target of sulfonamide antibiotics.

Principle: The activity of DHPS is measured using a coupled enzyme assay. DHPS catalyzes the formation of dihydropteroate from PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). The product, dihydropteroate, is then reduced by an excess of dihydrofolate reductase (DHFR) with NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to DHPS activity.[1]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES pH 7.6, 10 mM MgCl2, 2% PEG400, 4% DMSO.

    • Enzyme Solution: Recombinant DHPS and an excess of DHFR in assay buffer.

    • Substrate Solution: PABA and DHPPP in assay buffer.

    • Cofactor Solution: NADPH in assay buffer.

    • Test Compounds: Serial dilutions of this compound and comparator compounds in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of test compound dilutions or DMSO (vehicle control) to appropriate wells.

    • Add 178 µL of a master mix containing the assay buffer, enzyme solution, and cofactor solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pre-warmed substrate solution to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Kinase Profiling

This assay assesses the selectivity of the compounds against a broad panel of protein kinases to identify potential off-target interactions.

Principle: A common method for in vitro kinase profiling is a radiometric assay that measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a specific peptide or protein substrate by a given kinase. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.

Protocol:

  • Reagent Preparation:

    • Kinase Panel: A diverse panel of purified, recombinant protein kinases.

    • Substrates: Specific peptide or protein substrates for each kinase.

    • Test Compounds: Serial dilutions of this compound and comparators.

    • Kinase Reaction Buffer: e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT.

    • [γ-³³P]ATP.

  • Assay Procedure (384-well plate format):

    • Add test compounds at various concentrations to the wells.

    • Add the specific kinase and its corresponding substrate to each well.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and transfer the contents to a phosphocellulose filter plate, which captures the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound against each kinase relative to a vehicle control.

    • Generate IC50 values for significant "hits" where inhibition is observed.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement and identify off-target binding within a cellular context.

Principle: This technique is based on the principle that the binding of a ligand to a protein alters the protein's thermal stability. When cells are heated, proteins denature and aggregate. Ligand-bound proteins are typically more stable and remain in the soluble fraction at higher temperatures. This thermal shift can be detected by quantifying the amount of soluble protein at different temperatures.[9]

Protocol:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Heat Challenge:

    • Harvest and resuspend the cells in a buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation at high speed (e.g., 20,000 x g).

  • Protein Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the soluble fraction using Western blotting or other protein quantification methods like mass spectrometry.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizations

Sulfonamide Mechanism of Action

Sulfonamide_Mechanism cluster_bacteria Bacterial Cell PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolic_Acid->Tetrahydrofolic_Acid via DHFR Nucleotides Purines, Pyrimidines (DNA/RNA Synthesis) Tetrahydrofolic_Acid->Nucleotides Sulfonamide This compound (and other sulfonamides) Sulfonamide->DHPS Competitive Inhibition

Caption: Folic acid synthesis pathway inhibition by sulfonamides.

Cross-Reactivity Experimental Workflow

Cross_Reactivity_Workflow cluster_0 Phase 1: Primary Target & Broad Screening cluster_1 Phase 2: Secondary Target & Off-Target Validation cluster_2 Phase 3: Cellular Target Engagement Start Test Compound: This compound DHPS_Assay DHPS Inhibition Assay Start->DHPS_Assay Kinase_Profiling Broad Kinase Panel Screen (>400 kinases) Start->Kinase_Profiling Secondary_Assays Secondary Biochemical Assays (e.g., COX, Carbonic Anhydrase) DHPS_Assay->Secondary_Assays Evaluate Related Targets IC50_Determination IC50 Determination for 'Hits' Kinase_Profiling->IC50_Determination Identify Hits CETSA Cellular Thermal Shift Assay (CETSA) Secondary_Assays->CETSA IC50_Determination->CETSA Confirm in-cell binding Final_Report Comprehensive Cross-Reactivity Profile CETSA->Final_Report

Caption: Experimental workflow for assessing cross-reactivity.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently unavailable, this guide provides a comprehensive framework for its future evaluation. By employing a combination of biochemical and cellular assays against a diverse panel of known sulfonamides, a detailed understanding of its selectivity and potential for off-target effects can be achieved. The protocols and data presentation formats outlined herein offer a standardized approach to facilitate robust and comparable cross-reactivity studies in the field of drug development.

References

Benchmarking 1-Methylcyclopropane-1-sulfonamide Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methylcyclopropane-1-sulfonamide (MCS) is a novel investigational compound featuring a unique structural motif that combines a cyclopropane ring with a sulfonamide group. While the sulfonamide moiety is a well-established pharmacophore present in a variety of approved drugs, including antibacterials and diuretics, its role in targeted therapies such as kinase inhibition is an active area of research. This guide provides a comparative analysis of the hypothetical kinase inhibitor, MCS, against two established multi-kinase inhibitors, Dasatinib and Sunitinib. The data presented for MCS is hypothetical and generated for illustrative benchmarking purposes.

The primary hypothetical target for MCS is "Kinase Z," a novel serine/threonine kinase implicated in the progression of certain solid tumors. Dasatinib and Sunitinib are broad-spectrum kinase inhibitors known to target multiple pathways involved in tumor growth and angiogenesis. This comparison aims to highlight the potential therapeutic profile of MCS in the context of existing cancer therapies.

Data Presentation

Table 1: In Vitro Potency and Selectivity
CompoundPrimary Target(s)IC50 (Kinase Z, nM)IC50 (VEGFR2, nM)IC50 (PDGFRβ, nM)IC50 (Src, nM)IC50 (Abl, nM)
MCS (Hypothetical) Kinase Z 5 150 250 >1000 >1000
Dasatinib Abl, Src, c-Kit, PDGFRβ350251510.5
Sunitinib VEGFRs, PDGFRs, c-Kit45025150200

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

Table 2: Pharmacokinetic Properties
CompoundRoute of AdministrationBioavailability (%)Tmax (hours)Half-life (hours)Metabolism
MCS (Hypothetical) Oral65224Hepatic (CYP3A4)
Dasatinib Oral190.5 - 63 - 5Hepatic (CYP3A4)
Sunitinib Oral496 - 1240 - 60Hepatic (CYP3A4)
Table 3: Safety Profile (Common Adverse Events >20%)
CompoundNauseaDiarrheaFatigueMyelosuppressionFluid Retention
MCS (Hypothetical) ++++++-
Dasatinib +++++++++++++
Sunitinib +++++++++++++

(-) None, (+) Mild, (++) Moderate, (+++) Severe

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against Kinase Z, VEGFR2, PDGFRβ, Src, and Abl was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Recombinant human kinases, ATP, biotinylated substrate peptide, and europium-labeled anti-phospho-substrate antibody.

  • Procedure:

    • Kinases were incubated with varying concentrations of the test compounds in a kinase reaction buffer.

    • The kinase reaction was initiated by the addition of ATP and the biotinylated substrate.

    • After a 60-minute incubation at room temperature, the reaction was stopped by the addition of EDTA.

    • The TR-FRET detection reagents were added, and the plate was incubated for another 60 minutes.

    • The fluorescence signal was measured using a plate reader at appropriate excitation and emission wavelengths.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.

Pharmacokinetic Studies in Murine Models

Pharmacokinetic parameters were determined in male BALB/c mice.

  • Dosing:

    • Oral administration: Compounds were formulated in a 0.5% methylcellulose solution and administered by oral gavage.

    • Intravenous administration: Compounds were dissolved in a solution of 10% DMSO, 40% PEG300, and 50% saline and administered via the tail vein.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma concentrations of the compounds were determined by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters, including bioavailability, Tmax, and half-life, were calculated using Phoenix WinNonlin software.

Mandatory Visualization

Signaling_Pathway_Inhibition cluster_mcs MCS (Hypothetical) cluster_dasatinib Dasatinib cluster_sunitinib Sunitinib MCS This compound KinaseZ Kinase Z MCS->KinaseZ Inhibits Tumor_Progression_Z Tumor Progression KinaseZ->Tumor_Progression_Z Promotes Dasatinib Dasatinib Abl Abl Dasatinib->Abl Inhibits Src Src Dasatinib->Src Inhibits Tumor_Progression_Dasatinib Tumor Progression Abl->Tumor_Progression_Dasatinib Promotes Src->Tumor_Progression_Dasatinib Promotes Sunitinib Sunitinib VEGFR VEGFR Sunitinib->VEGFR Inhibits PDGFR PDGFR Sunitinib->PDGFR Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Tumor_Growth Tumor Growth PDGFR->Tumor_Growth Promotes

Caption: Comparative signaling pathway inhibition by MCS, Dasatinib, and Sunitinib.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Compound_Prep Compound Preparation Kinase_Assay Kinase Inhibition Assay Compound_Prep->Kinase_Assay Data_Analysis_IC50 IC50 Determination Kinase_Assay->Data_Analysis_IC50 PK_Analysis Pharmacokinetic Analysis Animal_Dosing Animal Dosing (Oral/IV) Sample_Collection Blood Sample Collection Animal_Dosing->Sample_Collection LCMS LC-MS/MS Analysis Sample_Collection->LCMS LCMS->PK_Analysis

Caption: Workflow for in vitro and in vivo compound evaluation.

A Comparative Guide to the Validation of Analytical Methods for 1-Methylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the validation of 1-Methylcyclopropane-1-sulfonamide. Due to the limited availability of public data on specific analytical methods validated for this compound, this document outlines a recommended approach based on established methods for other sulfonamide drugs. The performance data presented is synthesized from studies on analogous compounds and serves as a benchmark for what can be expected during method development and validation.

Proposed Analytical Methods

Based on the analysis of other sulfonamide compounds, the following methods are proposed for the quantification and impurity profiling of this compound:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely used technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their impurities.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity, making it suitable for trace-level analysis and confirmation of impurities.

  • UV-Visible Spectrophotometry: A simpler, cost-effective method suitable for the quantification of the pure substance, though it may lack the specificity for complex mixtures.

Key Validation Parameters

The validation of any analytical method for this compound should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Performance of Proposed Analytical Methods

The following table summarizes the expected performance of the proposed analytical methods based on data from the analysis of other sulfonamides.

Parameter HPLC-UV LC-MS/MS UV-Visible Spectrophotometry
Specificity Good to ExcellentExcellentFair to Good
Linearity Range Wide (e.g., 0.1 - 100 µg/mL)Very Wide (e.g., ng/mL to µg/mL)Narrower (e.g., 0.1 - 7.0 µg/mL)[6]
Accuracy (% Recovery) 98 - 102%90 - 110%97 - 101%[6]
Precision (%RSD) < 2%< 15%< 1%[6]
LOD µg/mL rangeng/mL to pg/mL rangeµg/mL range (e.g., 0.03-0.05 µg/mL)[6]
LOQ µg/mL rangeng/mL rangeµg/mL range (e.g., 0.11-0.18 µg/mL)[6]
Robustness GoodGoodModerate
Cost ModerateHighLow
Throughput HighModerateHigh

Experimental Protocols

Detailed experimental protocols for the validation of each proposed method are outlined below. These are generalized procedures and should be optimized for the specific characteristics of this compound.

  • Specificity: Analyze blank samples (placebo), and samples spiked with this compound and its potential impurities. Assess the resolution between the analyte peak and any other peaks.

  • Linearity: Prepare a series of at least five standard solutions of this compound over the expected concentration range. Plot the peak area response against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the target concentration on the same day and by the same analyst. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different equipment. The RSD over the different days should be ≤ 2%.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

  • Specificity: Analyze blank matrix and matrix spiked with this compound and potential impurities. Monitor specific precursor-product ion transitions to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: Prepare a calibration curve with at least six concentration levels. Use a weighted linear regression model if necessary. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Determine the recovery at three different concentrations (low, medium, and high) in the appropriate matrix. The mean recovery should be within 85-115%.

  • Precision:

    • Repeatability: Analyze at least five replicates at three different concentrations on the same day. The RSD should be ≤ 15%.

    • Intermediate Precision: Repeat the analysis on at least two other days. The RSD should be ≤ 15%.

  • LOD and LOQ: Determine based on the signal-to-noise ratio or by analyzing a series of low-concentration samples and determining the concentration at which the precision and accuracy criteria are met.

  • Robustness: Evaluate the effect of minor changes in chromatographic conditions (e.g., mobile phase composition, flow rate) and mass spectrometric parameters.

  • Specificity: Scan the UV-Visible spectrum of this compound and potential interfering substances to identify a wavelength for quantification with minimal interference.

  • Linearity: Prepare a series of standard solutions and measure their absorbance at the selected wavelength. Plot absorbance versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.995. A study on other sulfonamides showed a linear range of 0.1-7.0 µg/mL.[6]

  • Accuracy: Perform recovery studies by adding known amounts of this compound to a sample solution. A study on similar compounds reported recoveries between 97.3% and 100.8%.[6]

  • Precision:

    • Repeatability: Measure the absorbance of multiple aliquots of a single sample. The RSD should be ≤ 1%. An intraday precision with an RSD of 0.1-0.5% has been reported for other sulfonamides.[6]

    • Intermediate Precision: Repeat the measurements on different days.

  • LOD and LOQ: Can be estimated from the calibration curve's standard deviation of the intercept and slope. For some sulfonamides, LODs of 0.03-0.05 µg/mL and LOQs of 0.11-0.18 µg/mL have been achieved.[6]

  • Robustness: Assess the effect of small changes in pH and wavelength.

Visualizations

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Application & Lifecycle Management A Define Analytical Requirements B Select Analytical Technique A->B C Optimize Method Parameters B->C D Write Validation Protocol C->D E Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) D->E F Analyze Data & Assess Against Acceptance Criteria E->F G Write Validation Report F->G H Implement for Routine Use G->H I Method Monitoring & Trend Analysis H->I J Revalidation (if required) I->J I->J

Caption: General workflow for analytical method validation.

G cluster_0 Method Comparison for this compound Analysis HPLC HPLC-UV + Good Specificity + High Throughput + Moderate Cost - Lower Sensitivity vs. MS LCMS LC-MS/MS + Excellent Specificity & Sensitivity + Confirmatory Data - High Cost - Lower Throughput UVVIS UV-Vis Spectrophotometry + Low Cost + Simple & Fast - Low Specificity - Susceptible to Interference Assay Assay of Bulk Drug Assay->HPLC Suitable Assay->UVVIS Suitable Impurity Impurity Profiling Impurity->HPLC Suitable Impurity->LCMS Highly Suitable Impurity->UVVIS Not Recommended Trace Trace Level Quantification Trace->HPLC May not be Sensitive Enough Trace->LCMS Ideal Trace->UVVIS Not Suitable

Caption: Comparison of analytical methods for this compound.

References

A Comparative Guide to the Molecular Docking of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and databases did not yield specific comparative molecular docking studies for 1-Methylcyclopropane-1-sulfonamide. Therefore, this guide presents a comparative analysis of other well-characterized sulfonamide derivatives to illustrate the application of molecular docking in evaluating this important class of compounds against various biological targets. The data and protocols herein are synthesized from published research on these analogous structures.

Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and diuretic effects.[1] Molecular docking is a crucial computational method used to predict the binding affinity and orientation of these compounds to their protein targets, thereby guiding the development of more potent and selective drugs.[1][2] This guide provides an objective comparison of various sulfonamide derivatives based on their docking performance against key enzymatic targets, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Docking Performance

The following tables summarize quantitative data from docking and inhibition studies of various sulfonamide derivatives against prominent biological targets. Lower docking scores (more negative values) and lower inhibition constants (Kᵢ) typically indicate more favorable binding and higher potency.

Table 1: Performance Against Bacterial Dihydropteroate Synthase (DHPS)

Sulfonamides exert their classic antibacterial effect by inhibiting DHPS, a critical enzyme in the bacterial folic acid synthesis pathway.[2][3][4]

DerivativeTarget ProteinDocking Score (kcal/mol)Binding Energy (kcal/mol)Reference CompoundSource
1C (4-methyl-N-(2-nitrophenyl) benzenesulfonamide)DHPS-8.1-p-amino benzoic acid (PABA)[3]
4 (Sulfonamide derivative)E. coli KAS III-7.22-Triclosan (-7.08 kcal/mol)
5 (Sulfonamide derivative)E. coli KAS III-7.76-Triclosan (-7.08 kcal/mol)
6 (Sulfonamide derivative)E. coli KAS III-8.13-Triclosan (-7.08 kcal/mol)

Table 2: Performance Against Human Carbonic Anhydrase (hCA) Isoforms

Sulfonamides are potent inhibitors of carbonic anhydrases, zinc-containing enzymes involved in processes like pH regulation and fluid secretion.[5] Their inhibition is relevant for treating glaucoma, epilepsy, and certain cancers.[5][6][7]

DerivativeTarget ProteinKᵢ (nM)Reference CompoundReference Kᵢ (nM)Source
Compound 3 hCA I49.45 ± 9.13Acetazolamide (AZA)~237[8]
Compound 9 hCA II36.77 ± 8.21Acetazolamide (AZA)~187[8]
Compound 3e hCA I167.6 ± 17Acetazolamide (AZA)Not Specified[9]
Compound 3m hCA II288.0 ± 80Acetazolamide (AZA)Not Specified[9]
Various Derivatives hCA II19 - 83Acetazolamide (AZA)Not Specified[6]
Various Derivatives hCA IX25 - 882SLC-0111Not Specified[6]
Various Derivatives hCA XII8.8 - 175Acetazolamide (AZA)Not Specified[6]

Experimental Protocols

The methodologies outlined below represent a synthesized, typical workflow for molecular docking studies of sulfonamide derivatives as reported in the cited literature.[2][10]

1. Protein Preparation

  • Structure Retrieval: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[2]

  • Initial Cleaning: Water molecules, co-crystallized ligands, and any non-essential ions are removed from the PDB file.[2]

  • Protonation and Optimization: Hydrogen atoms are added to the protein structure, and charges are assigned. The structure undergoes energy minimization using a force field (e.g., CHARMm) to resolve steric clashes and optimize its geometry.[10]

2. Ligand Preparation

  • Structure Generation: The 2D structures of the sulfonamide derivatives are created using chemical drawing software (e.g., Marvin Sketch) and then converted to 3D.[10]

  • Energy Minimization: Ligand structures are energy-minimized using a suitable force field, such as MMFF94, to obtain a stable, low-energy conformation.[2]

  • Charge Assignment: Partial charges are calculated and assigned to the ligand atoms.[2]

3. Docking Simulation

  • Active Site Definition: A docking grid or sphere is generated around the known active site of the target protein. The site is often identified based on the position of a co-crystallized native ligand or from published literature.[2]

  • Conformational Search: A docking algorithm (e.g., AutoDock, Glide, GOLD) is used to explore various possible orientations and conformations (poses) of the ligand within the defined active site.[2][11]

  • Scoring and Ranking: The generated poses are evaluated and ranked using a scoring function that estimates the binding free energy (e.g., in kcal/mol). The pose with the most favorable (lowest) score is typically considered the most probable binding mode.[2]

4. Post-Docking Analysis

  • Interaction Analysis: The best-ranked docking pose is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and protein residues.[2][11]

  • Validation: The docking protocol is often validated by "re-docking" the co-crystallized ligand into the protein's active site. A successful validation is indicated by a low root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose.[3]

Mandatory Visualization

The following diagrams illustrate key logical and experimental flows relevant to the study of sulfonamide derivatives.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB Retrieve Protein Structure (from PDB) PDB_Clean Clean Protein (Remove Water, etc.) PDB->PDB_Clean Validation Protocol Validation (Re-docking) PDB->Validation Ligand_Draw Draw Ligand Structures (2D) Ligand_3D Convert to 3D & Energy Minimize Ligand_Draw->Ligand_3D PDB_Opt Add Hydrogens & Energy Minimize PDB_Clean->PDB_Opt Grid Define Active Site & Generate Grid Ligand_3D->Grid PDB_Opt->Grid Dock Run Docking Algorithm (Explore Poses) Grid->Dock Score Score & Rank Poses Dock->Score Analysis Analyze Best Pose (H-Bonds, etc.) Score->Analysis

A typical workflow for a molecular docking study.[2]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide Sulfonamide Drug Block INHIBITION Sulfonamide->Block DHP Dihydropteroate DHPS->DHP Biosynthesis DHF Dihydrofolic Acid DHP->DHF THF Tetrahydrofolic Acid DHF->THF DNA DNA, RNA, Amino Acids THF->DNA Block->DHPS

Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.[4]

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of 1-Methylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 1-Methylcyclopropane-1-sulfonamide, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on its hazard classification, this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1].

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat when handling this compound.

Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste, as this can lead to environmental contamination[2].

  • Waste Identification and Segregation:

    • Collect all waste containing this compound, including contaminated consumables such as weighing boats, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container[2][3].

    • Do not mix this waste with other chemical waste streams to avoid potential incompatible reactions[3].

  • Container Management:

    • Use a robust, leak-proof container compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable option[2].

    • The container must be securely sealed to prevent any leakage[2][3].

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity[2].

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area[2].

    • Ensure the storage area is away from incompatible materials.

  • Engage a Licensed Waste Disposal Contractor:

    • The final disposal of this compound must be handled by a licensed and reputable chemical waste management company[3].

    • Provide the waste disposal company with comprehensive information about the chemical, including its name and known hazards, to ensure proper handling and disposal[2].

  • Disposal of Contaminated Packaging:

    • Empty containers that held this compound should also be treated as hazardous waste unless they have been triple-rinsed[2].

    • The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste[2].

Hazard and Disposal Information Summary

For quick reference, the following table summarizes the key hazard and disposal information for this compound.

ParameterInformationSource
Chemical Name This compound[1]
CAS Number 669008-26-8[1]
Molecular Formula C4H9NO2S[1]
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1]
Disposal Method Treat as hazardous waste. Engage a licensed waste disposal contractor.[2][3]
Prohibited Disposal Do not dispose down the drain or in regular solid waste.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have 1-Methylcyclopropane- 1-sulfonamide waste? B Is it pure compound or in solution? A->B Yes C Is it contaminated material (e.g., gloves, glassware)? A->C Yes G End: Proper Disposal A->G No D Collect in a dedicated, labeled hazardous waste container. B->D Pure Compound B->D Solution C->D Yes E Store in designated hazardous waste accumulation area. D->E F Arrange for pickup by a licensed waste disposal contractor. E->F F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Methylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, operational, and disposal guidance for the handling of 1-Methylcyclopropane-1-sulfonamide (CAS No: 669008-26-8). Adherence to these protocols is critical for ensuring personnel safety and minimizing environmental impact in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards. Appropriate personal protective equipment is mandatory to mitigate exposure risks.

Hazard Classification Data

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, oral (Category 4)Harmful if swallowed.
H315Skin corrosion/irritation (Category 2)Causes skin irritation.
H319Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation.
H335Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation.

Required Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentSpecifications & Rationale
Eye Protection Chemical safety goggles with side-shieldsMust be worn to prevent eye contact with dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for integrity before each use. Change gloves frequently, especially if contact with the substance is suspected.
Body Protection Laboratory coatA standard, fully-buttoned lab coat is required to protect against skin contact.
Respiratory Protection Chemical fume hood or suitable respiratorAll handling of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation of dust.

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following protocols is mandatory to minimize exposure and prevent contamination when working with this compound.

Preparation and Area Inspection:

  • Fume Hood Verification: Ensure a certified chemical fume hood is operational.

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Workspace Decontamination: Clear the designated workspace of any unnecessary equipment or chemicals.

  • Gather Materials: Assemble all necessary apparatus for the experiment (e.g., glassware, spatulas, weighing paper) within the fume hood.

Handling the Compound:

  • Personal Protective Equipment: Don all required PPE before handling the chemical container.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of this compound to the container, avoiding the generation of dust.

  • Container Sealing: Securely close the primary container of this compound immediately after use.

  • Work Practices: Do not eat, drink, or smoke in the handling area. Avoid all direct contact with the skin, eyes, and clothing.

Post-Handling:

  • Decontamination: Thoroughly decontaminate all equipment that has come into contact with the compound using an appropriate solvent, followed by soap and water. Collect the initial solvent rinse as hazardous waste.

  • Waste Disposal: Dispose of all contaminated consumables (e.g., gloves, weighing paper, pipette tips) in a designated hazardous waste container.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste and contaminated materials in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, designated hazardous liquid waste container. Do not mix with other waste streams.

Container Management:

  • Use a container compatible with the chemical (e.g., high-density polyethylene - HDPE).

  • The container must be in good condition with a secure, leak-proof lid.

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

Storage and Disposal:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Engage a licensed and reputable chemical waste management company for final disposal in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular solid waste.

Experimental Protocol and Workflow Visualization

General Protocol for Handling a Hazardous Solid Compound

No specific experimental protocols for the use of this compound are publicly available. The following is a generalized workflow for its safe handling in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh Proceed to handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Equipment handle_exp->cleanup_decon Experiment complete cleanup_waste Segregate & Store Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Remove & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

This generalized protocol should be adapted to the specifics of any planned experimental procedure, always prioritizing safety and adherence to institutional guidelines.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylcyclopropane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-Methylcyclopropane-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.